13-Dehydroxyindaconitine
Description
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Properties
Molecular Formula |
C34H47NO10 |
|---|---|
Molecular Weight |
629.7 g/mol |
IUPAC Name |
[(1R,2R,3R,4R,5R,6S,8S,9R,10R,13S,14S,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C34H47NO10/c1-7-35-16-31(17-40-3)21(37)13-22(41-4)34-20-14-32(39)23(42-5)15-33(45-18(2)36,25(28(34)35)26(43-6)27(31)34)24(20)29(32)44-30(38)19-11-9-8-10-12-19/h8-12,20-29,37,39H,7,13-17H2,1-6H3/t20-,21+,22+,23+,24-,25+,26+,27-,28-,29-,31-,32-,33+,34-/m1/s1 |
InChI Key |
PHDZNMWTZQPAEW-YAJRCGMGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Origin of 13-Dehydroxyindaconitine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Dehydroxyindaconitine is a naturally occurring C20-diterpenoid alkaloid found in plants of the Aconitum genus. This technical guide provides a comprehensive overview of its origin, including its natural sources, biosynthetic pathway, and detailed experimental protocols for its extraction and isolation. Additionally, this report explores its potential biological activities and the associated signaling pathways that are likely modulated by this compound, based on current scientific understanding of related diterpenoid alkaloids. All quantitative data are summarized in structured tables, and key processes are visualized using diagrams generated with Graphviz.
Natural Origin and Chemical Properties
This compound is a complex diterpenoid alkaloid isolated primarily from the roots of Aconitum kusnezoffii Reichb. and has also been identified in Aconitum sungpanense Hand.-Mazz. These perennial herbaceous plants, belonging to the Ranunculaceae family, are predominantly found in regions of Asia and have a long history of use in traditional medicine. The chemical properties of this compound are summarized in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₄₇NO₉ | [1] |
| Molecular Weight | 613.74 g/mol | [1] |
| Class | C20-Diterpenoid Alkaloid | |
| Natural Sources | Aconitum kusnezoffii Reichb. (roots), Aconitum sungpanense Hand.-Mazz. | [1] |
Table 1: Chemical and Physical Properties of this compound
Biosynthesis of C20-Diterpenoid Alkaloids in Aconitum
The biosynthesis of this compound is a complex enzymatic process that is characteristic of C20-diterpenoid alkaloids in Aconitum species. While the specific enzymes responsible for each step in the synthesis of this compound have not been fully elucidated, the general pathway is understood to proceed through the mevalonate (B85504) pathway to generate the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).
The biosynthesis can be broadly divided into two main stages:
-
Formation of the C20-Diterpene Skeleton: This stage involves the cyclization of GGPP to form a complex tetracyclic or pentacyclic diterpene scaffold.
-
Incorporation of Nitrogen and Subsequent Modifications: A nitrogen atom, typically derived from an amino acid, is incorporated into the diterpene skeleton, followed by a series of oxidations, acetylations, and methylations to yield the final alkaloid.
Caption: General biosynthetic pathway of C20-diterpenoid alkaloids in Aconitum.
Experimental Protocols: Extraction and Isolation
The extraction and isolation of this compound from Aconitum roots involve a multi-step process designed to efficiently separate the target alkaloid from a complex mixture of plant metabolites. The general workflow is depicted in the diagram below.
Caption: General workflow for the extraction and isolation of this compound.
Materials and Reagents
| Material/Reagent | Grade/Specification |
| Dried roots of Aconitum kusnezoffii | Authenticated and finely powdered |
| Methanol (MeOH) | HPLC grade |
| Dichloromethane (B109758) (CH₂Cl₂) | Analytical grade |
| Ammonia (B1221849) solution (NH₃·H₂O) | 25% (w/v) |
| Hydrochloric acid (HCl) | 1 M |
| Sodium hydroxide (B78521) (NaOH) | 1 M |
| Silica (B1680970) gel for column chromatography | 200-300 mesh |
| Alumina (B75360) (neutral) for column chromatography | 100-200 mesh |
| Acetonitrile (B52724) (ACN) | HPLC grade |
| Water | Deionized |
| Formic acid | HPLC grade |
Table 2: List of Materials and Reagents for Extraction and Isolation
Detailed Methodology
-
Extraction:
-
Powdered roots of Aconitum kusnezoffii (1 kg) are macerated with a 10% solution of ammonia in methanol (5 L) for 24 hours at room temperature.
-
The mixture is then subjected to ultrasonic-assisted extraction for 30 minutes.
-
The extract is filtered, and the residue is re-extracted twice with the same solvent system.
-
The combined filtrates are concentrated under reduced pressure to yield a crude extract.
-
-
Acid-Base Partitioning:
-
The crude extract is dissolved in 1 M hydrochloric acid (2 L).
-
The acidic solution is washed with dichloromethane (3 x 1 L) to remove neutral and weakly basic compounds.
-
The aqueous layer is then basified to pH 10 with 1 M sodium hydroxide.
-
The basic solution is extracted with dichloromethane (3 x 1.5 L) to obtain the crude alkaloid fraction.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and evaporated to dryness.
-
-
Column Chromatography:
-
The crude alkaloid fraction is subjected to column chromatography on a silica gel column.
-
The column is eluted with a gradient of dichloromethane-methanol (from 100:0 to 90:10 v/v).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing the target compound are combined and concentrated.
-
Further purification may be achieved using a neutral alumina column with a similar solvent system.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
The partially purified fraction is subjected to preparative HPLC for final isolation.
-
A typical HPLC system would consist of a C18 column (e.g., 250 x 10 mm, 5 µm).
-
The mobile phase is typically a gradient of acetonitrile and water containing 0.1% formic acid.
-
The flow rate is maintained at approximately 4 mL/min.
-
The eluent is monitored by a UV detector at a wavelength of 235 nm.
-
The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the pure compound.
-
Biological Activities and Potential Signaling Pathways
This compound has been reported to possess several biological activities, including antioxidant, anti-inflammatory, and anticancer effects. While the precise molecular mechanisms are still under investigation, the following signaling pathways are likely to be involved based on studies of structurally related diterpenoid alkaloids.
Anti-Inflammatory Activity: Inhibition of the NF-κB Pathway
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with this pathway.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Anticancer Activity: Induction of Apoptosis via Caspase Activation
The anticancer properties of this compound are likely attributed to its ability to induce apoptosis, or programmed cell death, in cancer cells. This process is often mediated by the activation of a cascade of enzymes known as caspases.
Caption: Proposed induction of apoptosis via the intrinsic caspase pathway by this compound.
Conclusion
This compound is a naturally derived C20-diterpenoid alkaloid with significant potential for further scientific investigation and drug development. Its origin in Aconitum species, coupled with established methods for its extraction and isolation, provides a solid foundation for future research. While the precise molecular mechanisms of its biological activities are still being unraveled, its purported anti-inflammatory and anticancer effects, likely mediated through the NF-κB and caspase signaling pathways, make it a compelling candidate for further preclinical and clinical studies. Further research is warranted to obtain specific quantitative data on its yield from natural sources and to fully elucidate its interactions with cellular signaling pathways.
References
13-Dehydroxyindaconitine molecular formula and weight.
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Dehydroxyindaconitine is a C19-diterpenoid alkaloid derived from plants of the Aconitum genus. This technical guide provides a comprehensive overview of its molecular characteristics, and putative biological activities based on research on structurally related compounds. While specific experimental data for this compound is limited in publicly accessible literature, this document outlines its known properties and provides detailed, generalized experimental protocols for assessing its potential antioxidant, anti-inflammatory, and apoptotic-inducing activities. These protocols are based on standard methodologies used for the characterization of similar natural products.
Molecular Profile
This compound is a complex diterpenoid alkaloid. Its core chemical and physical properties are summarized below.
| Property | Value |
| Molecular Formula | C₃₄H₄₇NO₉ |
| Molecular Weight | 613.74 g/mol |
| Class | Diterpenoid Alkaloid |
| Natural Source | Aconitum species |
Potential Biological Activities and Experimental Protocols
Based on studies of analogous compounds from Aconitum species, this compound is presumed to possess antioxidant, anti-inflammatory, and anticancer properties.[1] The following sections detail standardized experimental protocols to investigate these activities.
Antioxidant Activity: DPPH Radical Scavenging Assay
The antioxidant activity of this compound can be assessed by its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Experimental Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made to achieve a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the this compound solution at various concentrations to the wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid is used as a positive control.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the sample with the DPPH solution. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
The anti-inflammatory potential can be evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assay (MTT): Prior to the anti-inflammatory assay, determine the non-toxic concentration range of this compound on RAW 264.7 cells using the MTT assay.
-
Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
-
Nitric Oxide Measurement (Griess Assay):
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to quantify the NO concentration.
-
Apoptosis-Inducing Activity: Annexin V-FITC/PI Staining
The ability of this compound to induce apoptosis in cancer cells can be determined using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Experimental Protocol:
-
Cell Culture: Culture a human cancer cell line (e.g., HeLa or MCF-7) in the appropriate medium.
-
Cell Treatment: Seed the cells in 6-well plates and treat them with various concentrations of this compound for 24-48 hours. Include an untreated control.
-
Cell Staining:
-
Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations are distinguished as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Putative Signaling Pathways
While the specific molecular targets of this compound are not yet fully elucidated, diterpenoid alkaloids often exert their anti-inflammatory and anticancer effects through modulation of key signaling pathways such as NF-κB and MAPK.
Proposed Anti-inflammatory Signaling Pathway
Diterpenoids have been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[2][3][4][5] The proposed mechanism is illustrated below.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Proposed Apoptosis Induction Pathway
The induction of apoptosis by diterpenoid alkaloids may involve the intrinsic (mitochondrial) pathway, characterized by the regulation of Bcl-2 family proteins and the activation of caspases.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Conclusion
This compound presents a promising scaffold for further investigation in drug discovery, particularly in the areas of antioxidant, anti-inflammatory, and anticancer therapies. The experimental protocols and putative signaling pathways detailed in this guide provide a foundational framework for researchers to explore the therapeutic potential of this and other related diterpenoid alkaloids. Further studies are warranted to elucidate the specific molecular mechanisms and to validate these activities in preclinical models.
References
- 1. Alkaloids with antioxidant activities from Aconitum handelianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Terpenoids: natural inhibitors of NF-kappaB signaling with anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of Novel Diterpenoid Alkaloids: A Technical Guide to their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diterpenoid alkaloids, a complex and structurally diverse class of natural products, have long been recognized for their potent biological activities. Historically associated with toxicity, recent advancements in isolation, synthetic chemistry, and pharmacological screening have unveiled a promising therapeutic potential for novel derivatives. These compounds are emerging as valuable leads in the development of new treatments for a range of diseases, including inflammatory disorders, cancer, and neurological conditions. This technical guide provides an in-depth overview of the biological activities of novel diterpenoid alkaloids, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Anti-inflammatory Activity
Diterpenoid alkaloids have demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. The primary mechanism often involves the suppression of pro-inflammatory mediators.
Quantitative Data: Anti-inflammatory Activity
| Compound/Derivative | Assay | Model | Target | Activity | Reference |
| Deltanaline (31a) | Nitric Oxide (NO) Production | LPS-activated RAW264.7 macrophages | iNOS | Potent Inhibition | [1][2] |
| Deltanaline (31a) | TNF-α Release | LPS-activated RAW264.7 macrophages | TNF-α | Potent Inhibition | [1][2] |
| Deltanaline (31a) | IL-6 Release | LPS-activated RAW264.7 macrophages | IL-6 | Potent Inhibition | [1][2] |
| 7,8-epoxy-franchetine (1) | NO Production | LPS-activated RAW264.7 macrophages | iNOS | Inhibition Rate: 27.3% | [3] |
| N(19)-en-austroconitine A (2) | NO Production | LPS-activated RAW264.7 macrophages | iNOS | Inhibition Rate: 29.2% | [3] |
| Bulleyanine A (1) | NO Production | LPS-activated RAW264.7 macrophages | iNOS | Inhibition Rate: 74.60% (at 40 µmol/L) | [4] |
| Taronenine A (1) | IL-6 Release | LPS-activated RAW264.7 macrophages | IL-6 | IC50: 29.60 ± 0.08 µg/mL | [5] |
| Taronenine B (2) | IL-6 Release | LPS-activated RAW264.7 macrophages | IL-6 | IC50: 18.87 ± 0.14 µg/mL | [5] |
| Taronenine D (4) | IL-6 Release | LPS-activated RAW264.7 macrophages | IL-6 | IC50: 25.39 ± 0.11 µg/mL | [5] |
| Various Diterpenoid Alkaloids | Paw Edema | Carrageenan-induced rat paw edema | Inflammation | EC50 values determined | [6][7] |
Experimental Protocols
This workflow is commonly used to assess the anti-inflammatory potential of novel compounds.
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line RAW264.7.
-
Seeding: Cells are seeded in 96-well plates at a density of approximately 1.5 x 10^5 cells/mL and incubated for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test diterpenoid alkaloids. After a pre-incubation period (e.g., 1-2 hours), cells are stimulated with lipopolysaccharide (LPS; typically 1 µg/mL) to induce an inflammatory response.
2. Nitric Oxide (NO) Assay:
-
Principle: The concentration of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Procedure:
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using sodium nitrite is generated to quantify the nitrite concentration.
-
3. TNF-α and IL-6 ELISA (Enzyme-Linked Immunosorbent Assay):
-
Principle: These assays quantify the amount of TNF-α and IL-6 cytokines secreted into the culture medium.
-
Procedure (General):
-
Coat a 96-well plate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the cell culture supernatants to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the target cytokine.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
A standard curve with known concentrations of the recombinant cytokine is used for quantification.
-
This is a classic model for evaluating the acute anti-inflammatory activity of compounds.
1. Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
2. Procedure:
-
Compound Administration: The test diterpenoid alkaloids are administered to the animals, usually via oral or intraperitoneal routes, at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specific period (e.g., 30-60 minutes) following compound administration, a sub-plantar injection of carrageenan (typically 1% in saline) is given into the right hind paw of the rats.
-
Measurement of Paw Edema: The volume of the paw is measured at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. The EC50 (half-maximal effective concentration) can be determined from the dose-response curve.[6][7]
Signaling Pathways in Inflammation
Many diterpenoid alkaloids exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB pathway is a central regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Structure-dependent activity of plant natural products against methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Terpenoids inhibit Candida albicans growth by affecting membrane integrity and arrest of cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Investigation on the Quantitative Structure-Activity Relationships of the Anti-Inflammatory Activity of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
13-Dehydroxyindaconitine: An Examination of Its Antioxidant Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Aconitum species, commonly known as monkshood or wolfsbane, are a rich source of structurally complex diterpenoid alkaloids. While many of these compounds are known for their toxicity, a growing body of research is exploring their potential pharmacological activities, including anti-inflammatory and analgesic effects. 13-Dehydroxyindaconitine is one such alkaloid, and preliminary characterizations have indicated its potential as an antioxidant agent.[1] Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
Studies on alkaloids from Aconitum handelianum have suggested that certain C19-diterpenoid alkaloids may act as secondary antioxidants, primarily through their ability to chelate metal ions.[2][3] This technical guide aims to provide a framework for the systematic evaluation of this compound's antioxidant potential by presenting standardized experimental protocols and outlining potential mechanisms of action based on related compounds.
Putative Mechanisms of Antioxidant Action
The antioxidant activity of natural compounds like this compound can be exerted through various mechanisms. Based on the general understanding of Aconitum alkaloids and other phytochemicals, the potential antioxidant mechanisms may include:
-
Free Radical Scavenging: Direct interaction with and neutralization of reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as the superoxide (B77818) radical (O₂⁻), hydroxyl radical (•OH), and peroxyl radicals (ROO•).
-
Metal Ion Chelation: Binding to transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), which can catalyze the formation of highly reactive free radicals via the Fenton and Haber-Weiss reactions. Aconitine-type C19-diterpenoid alkaloids have been suggested to possess this capability.[2][3]
-
Modulation of Endogenous Antioxidant Enzymes: Upregulation of the expression and activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). This is often mediated through the activation of cellular signaling pathways.
A potential signaling pathway that could be investigated for its role in the antioxidant activity of this compound is the Keap1-Nrf2 pathway.
Quantitative Data on Antioxidant Potential
A thorough review of existing scientific literature did not yield specific quantitative data (e.g., IC₅₀, TEAC, or ORAC values) for the antioxidant activity of this compound. The following table is presented as a template for the types of data that should be generated through experimental evaluation.
| Assay | Method | Endpoint | Standard | Result for this compound |
| DPPH Radical Scavenging | Spectrophotometry | IC₅₀ (µg/mL or µM) | Ascorbic Acid / Trolox | Data not available |
| ABTS Radical Scavenging | Spectrophotometry | IC₅₀ (µg/mL or µM) / TEAC | Trolox | Data not available |
| Ferric Reducing Antioxidant Power (FRAP) | Spectrophotometry | FRAP value (µmol Fe²⁺/g) | Trolox / FeSO₄ | Data not available |
| Oxygen Radical Absorbance Capacity (ORAC) | Fluorometry | ORAC value (µmol TE/g) | Trolox | Data not available |
| Metal Chelating Activity | Spectrophotometry | IC₅₀ (µg/mL or µM) | EDTA | Data not available |
IC₅₀: Half maximal inhibitory concentration; TEAC: Trolox equivalent antioxidant capacity.
Recommended Experimental Protocols
To systematically evaluate the antioxidant potential of this compound, the following standardized in vitro assays are recommended.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a series of dilutions of the compound.
-
Prepare a fresh solution of DPPH (e.g., 0.1 mM in methanol).
-
In a 96-well plate, add a specific volume of each dilution of the compound to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
Ascorbic acid or Trolox should be used as a positive control.
-
The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Methodology:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ solution, and FeCl₃ solution.
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the this compound solution to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 593 nm.
-
A standard curve is generated using a known concentration of FeSO₄ or Trolox.
-
The results are expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram of the compound.
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Methodology:
-
Prepare solutions of the fluorescent probe, AAPH, and various concentrations of this compound.
-
In a black 96-well plate, add the fluorescent probe and the compound solution.
-
Incubate the plate at 37°C.
-
Initiate the reaction by adding the AAPH solution.
-
Monitor the fluorescence decay kinetically over time using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).
-
Trolox is used as the standard.
-
The antioxidant capacity is determined by calculating the area under the fluorescence decay curve.
Experimental and Logical Workflows
The systematic evaluation of the antioxidant potential of this compound should follow a logical progression from initial screening to mechanistic studies.
Conclusion and Future Directions
This compound is a promising natural alkaloid with acknowledged antioxidant properties. However, the current body of scientific literature lacks the specific quantitative and mechanistic data necessary for a comprehensive understanding of its potential. Future research should focus on systematically evaluating this compound using a battery of standardized antioxidant assays as outlined in this guide. Furthermore, cell-based assays and mechanistic studies are crucial to elucidate the cellular pathways through which this compound exerts its antioxidant effects. Such data will be invaluable for drug development professionals considering this and related compounds for therapeutic applications in diseases associated with oxidative stress.
References
The Anti-inflammatory Potential of Aconitum Alkaloids: A Technical Guide for Researchers
An in-depth exploration of the mechanisms, experimental validation, and therapeutic promise of Aconitum-derived compounds in inflammatory diseases.
Introduction
Aconitum, a genus of over 250 species of flowering plants belonging to the Ranunculaceae family, has been a cornerstone of traditional medicine for centuries, particularly in Asia.[1][2] While notorious for their inherent toxicity, the alkaloids derived from these plants possess a wide spectrum of pharmacological activities, including potent analgesic and anti-inflammatory effects.[3][4][5][6] This technical guide provides a comprehensive overview of the anti-inflammatory properties of Aconitum alkaloids, focusing on their molecular mechanisms, quantitative efficacy, and the experimental methodologies used to elucidate their effects. It is intended for researchers, scientists, and professionals in drug development who are exploring novel therapeutic avenues for inflammatory disorders.
The primary bioactive constituents responsible for both the therapeutic and toxic effects of Aconitum species are diterpenoid alkaloids.[7][8] These can be broadly classified into three types based on their chemical structure: C18-diterpenoid alkaloids, C19-norditerpenoid alkaloids, and C20-diterpenoid alkaloids.[7][9] Prominent among these are aconitine, mesaconitine, hypaconitine, lappaconitine (B608462), and yunaconitine, which have been the subject of extensive research for their anti-inflammatory and analgesic properties.[1][3][10]
Molecular Mechanisms of Anti-inflammatory Action
Aconitum alkaloids exert their anti-inflammatory effects by modulating key signaling pathways implicated in the inflammatory cascade. The primary mechanisms involve the inhibition of pro-inflammatory mediators and the suppression of critical signaling nodes such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and the NLRP3 inflammasome.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a pivotal regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Several Aconitum alkaloids have been shown to suppress the activation of NF-κB.[3][11][12][13] For instance, certain derivatives of lappaconitine have demonstrated the ability to inhibit the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[13] This prevents the translocation of the active NF-κB p65 subunit to the nucleus, thereby downregulating the transcription of target inflammatory genes.[13] Aconitine has also been shown to inhibit the activation of NF-κB in a rat model of acute lung injury.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Potentials of Aconite-like Alkaloids: Bioinformatics and Experimental Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cjnmcpu.com [cjnmcpu.com]
- 8. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aconitine induces cardiomyocyte damage by mitigating BNIP3‐dependent mitophagy and the TNFα‐NLRP3 signalling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory and anti-rheumatic activities in vitro of alkaloids separated from Aconitum soongoricum Stapf - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In vitro and in vivo biological evaluation of Lappaconitine derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Unraveling the Anticancer Potential of 13-Dehydroxyindaconitine
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Analysis of the Anticancer Properties of 13-Dehydroxyindaconitine
Disclaimer: Following a comprehensive search of publicly available scientific literature, it has been determined that there is a significant lack of detailed research on the specific anticancer properties of this compound. While its existence as a diterpenoid alkaloid with general antioxidant and potential anticancer activities is noted, there is no substantive quantitative data, detailed experimental protocols, or elucidated signaling pathways in the context of cancer. This document summarizes the available general information and outlines the standard methodologies and conceptual frameworks that would be necessary to investigate its potential, should this compound become a subject of rigorous scientific inquiry.
Executive Summary
This compound is a naturally occurring diterpenoid alkaloid isolated from plants of the Aconitum genus, such as Aconitum kusnezoffii. General sources suggest that this class of compounds may possess anticancer properties, purportedly through the induction of apoptosis via caspase activation and disruption of mitochondrial function. However, a thorough review of scientific databases and literature reveals a conspicuous absence of specific studies that provide the quantitative data and detailed mechanistic insights necessary to validate these claims.
This technical guide, therefore, serves a dual purpose: to present the limited general information available on this compound and to provide a comprehensive, albeit hypothetical, framework for the experimental investigation of its anticancer potential. This includes outlining the requisite experimental protocols, data presentation formats, and theoretical signaling pathways that would be critical to explore.
General Information on this compound
This compound is recognized as a natural product with antioxidant properties. The broader family of aconitine (B1665448) alkaloids has been a subject of interest in traditional medicine and modern pharmacology for their diverse biological activities. The general anticancer mechanism attributed to related compounds often involves the induction of programmed cell death, or apoptosis.
Hypothesized Mechanism of Action (General):
-
Induction of Apoptosis: The compound is suggested to trigger apoptosis in cancer cells.
-
Caspase Activation: This apoptotic process is likely mediated by the activation of caspases, the key executioner proteins in the apoptotic cascade.
-
Mitochondrial Disruption: It is also hypothesized to disrupt the mitochondrial membrane potential, a critical event in the intrinsic pathway of apoptosis.
It is crucial to reiterate that these are generalized mechanisms for related compounds, and specific experimental validation for this compound is not currently available in the public domain.
Proposed Framework for Experimental Investigation
To rigorously assess the anticancer potential of this compound, a systematic series of in vitro experiments would be required. The following sections detail the standard experimental protocols that would be employed.
Objective: To determine the concentration-dependent effect of this compound on the viability of various cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HeLa [cervical]) and a non-cancerous control cell line (e.g., HEK293) would be cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells would be seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: A stock solution of this compound would be prepared in dimethyl sulfoxide (B87167) (DMSO). Cells would be treated with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) group would be included.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) would be added to each well, and the plates incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium would be removed, and 150 µL of DMSO would be added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance would be measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability would be expressed as a percentage of the control. The half-maximal inhibitory concentration (IC50) values would be calculated using non-linear regression analysis.
Data Presentation:
| Cell Line | Treatment Duration (h) | IC50 (µM) |
| MCF-7 | 24 | Data Not Available |
| 48 | Data Not Available | |
| 72 | Data Not Available | |
| A549 | 24 | Data Not Available |
| 48 | Data Not Available | |
| 72 | Data Not Available | |
| HCT116 | 24 | Data Not Available |
| 48 | Data Not Available | |
| 72 | Data Not Available | |
| HeLa | 24 | Data Not Available |
| 48 | Data Not Available | |
| 72 | Data Not Available | |
| HEK293 | 48 | Data Not Available |
Objective: To confirm that cell death induced by this compound occurs via apoptosis.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Cells would be seeded in 6-well plates and treated with this compound at its predetermined IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Both adherent and floating cells would be collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet would be resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide would be added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells would be analyzed by flow cytometry. FITC-positive/PI-negative cells would be identified as early apoptotic, while FITC-positive/PI-positive cells would be considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in the treated and control groups would be quantified.
Data Presentation:
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |
| MCF-7 | Control | Data Not Available | Data Not Available |
| This compound (IC50) | Data Not Available | Data Not Available | |
| A549 | Control | Data Not Available | Data Not Available |
| This compound (IC50) | Data Not Available | Data Not Available |
Objective: To investigate the involvement of the mitochondrial pathway in this compound-induced apoptosis.
Experimental Protocol: JC-1 Staining
-
Cell Treatment: Cells would be treated with this compound as described for the apoptosis assay.
-
Staining: After treatment, cells would be incubated with JC-1 staining solution for 15-30 minutes at 37°C.
-
Analysis: The fluorescence would be measured using a fluorescence microscope or flow cytometer. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with depolarized mitochondrial membranes, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.
-
Data Analysis: The ratio of red to green fluorescence intensity would be calculated to quantify the change in mitochondrial membrane potential.
Data Presentation:
| Cell Line | Treatment | Red/Green Fluorescence Ratio |
| MCF-7 | Control | Data Not Available |
| This compound (IC50) | Data Not Available | |
| A549 | Control | Data Not Available |
| This compound (IC50) | Data Not Available |
Objective: To identify the key molecular players in the apoptotic pathway activated by this compound.
Experimental Protocol: Western Blotting
-
Protein Extraction: Cells treated with this compound would be lysed to extract total protein. Protein concentration would be determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein would be separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane would be blocked and then incubated with primary antibodies against key apoptosis-related proteins (e.g., Cleaved Caspase-3, Cleaved Caspase-9, PARP, Bcl-2, Bax, and β-actin as a loading control).
-
Detection: After incubation with a corresponding HRP-conjugated secondary antibody, the protein bands would be visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands would be quantified using image analysis software.
Data Presentation:
| Protein | Cell Line | Treatment | Relative Expression Level (Fold Change) |
| Cleaved Caspase-3 | MCF-7 | Control | Data Not Available |
| This compound | Data Not Available | ||
| Cleaved Caspase-9 | MCF-7 | Control | Data Not Available |
| This compound | Data Not Available | ||
| Cleaved PARP | MCF-7 | Control | Data Not Available |
| This compound | Data Not Available | ||
| Bax/Bcl-2 Ratio | MCF-7 | Control | Data Not Available |
| This compound | Data Not Available |
Hypothetical Signaling Pathways and Visualizations
Based on the general understanding of diterpenoid alkaloids, a plausible signaling pathway for this compound-induced apoptosis would involve the intrinsic mitochondrial pathway. Below are conceptual diagrams representing this hypothetical pathway and a typical experimental workflow.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Caption: Proposed experimental workflow for investigating this compound.
Conclusion and Future Directions
Future research should focus on:
-
In-depth Cytotoxicity Screening: Testing against a broader panel of cancer cell lines to identify potential selectivity.
-
Mechanistic Studies: Beyond apoptosis, investigating effects on other cellular processes such as cell cycle progression, angiogenesis, and metastasis.
-
In Vivo Studies: Should in vitro studies yield promising results, preclinical animal models would be necessary to evaluate efficacy and toxicity in a whole-organism context.
Without dedicated research providing concrete data, the potential of this compound in oncology remains speculative. This guide is intended to provide a roadmap for such future investigations.
Natural Sources of C19-Diterpenoid Alkaloids: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary natural sources of C19-diterpenoid alkaloids, a complex and pharmacologically significant class of natural products. The core focus is on the plant genera Aconitum, Delphinium, and Consolida of the Ranunculaceae family, which are the most prolific producers of these compounds. This document outlines the distribution of key alkaloids, presents quantitative data, details common experimental protocols for their extraction and analysis, and illustrates the foundational biosynthetic pathways.
Introduction to C19-Diterpenoid Alkaloids
C19-diterpenoid alkaloids are a large group of structurally intricate natural products derived from a C20-diterpene precursor, which loses one carbon atom during biosynthesis.[1] These alkaloids are renowned for their potent biological activities, ranging from high toxicity to significant therapeutic effects, including analgesic and anti-inflammatory properties.[2] Their complex structures, often characterized by a polycyclic nitrogen-containing skeleton, have made them challenging targets for chemical synthesis and fascinating subjects for phytochemical investigation.[3][4] The primary genera responsible for their production are Aconitum (Monkshood), Delphinium (Larkspur), and Consolida (Larkspur).[3][5][6]
Primary Botanical Sources
The vast majority of C19-diterpenoid alkaloids are isolated from species within the Delphineae tribe of the Ranunculaceae family.[2]
-
Aconitum spp.: This genus is perhaps the most famous source, notorious for producing highly toxic yet medicinally valuable alkaloids like aconitine (B1665448) and mesaconitine. Species such as Aconitum carmichaeli, A. kusnezoffii, and A. heterophyllum are extensively studied.[7][8]
-
Delphinium spp.: Commonly known as larkspurs, this genus is a rich source of C19-diterpenoid alkaloids, including the potent neuromuscular blocking agent methyllycaconitine (B43530) (MLA).[8][9] Species like Delphinium elatum, D. barbeyi, and D. nuttallianum are frequently investigated for their diverse alkaloid profiles.[2][10]
-
Consolida spp.: Closely related to Delphinium, this genus also produces a variety of diterpenoid alkaloids.[5] Phytochemical studies on species such as Consolida regalis and C. orientalis have led to the isolation of numerous alkaloids, including delcosine (B12295418) and gigactonine.[11]
Quantitative Alkaloid Content
The concentration of C19-diterpenoid alkaloids can vary significantly between species, populations, and even different tissues of the same plant. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Quantitative Analysis of Major Alkaloids in Select Aconitum Species
| Species | Alkaloid | Plant Part | Concentration (mg/g dry weight unless noted) | Reference |
| Aconitum carmichaeli | Aconitine | Root | 0.42 - 2.15 | [7] |
| Aconitum carmichaeli | Mesaconitine | Root | 0.31 - 1.58 | [7] |
| Aconitum carmichaeli | Hypaconitine | Root | 0.22 - 1.01 | [7] |
| Aconitum kusnezoffii | Aconitine | Root | 0.25 - 0.78 | [12] |
| Aconitum kusnezoffii | Mesaconitine | Root | 0.15 - 0.45 | [12] |
| Aconitum szechenyianum | Total Alkaloids | - | 9.80 (0.98%) | [13] |
| Aconitum szechenyianum | Aconitine | - | 1.09 (0.109%) | [13] |
| Aconitum karacolicum | Aconitine | Root | 8.0 - 10.0 (0.8-1.0%) | [10] |
Table 2: Quantitative Analysis of Major Alkaloids in Select Delphinium and Consolida Species
| Species | Alkaloid | Plant Part | Concentration (mg/g dry weight unless noted) | Reference |
| Delphinium spp. (CNT 89-3) | Total Alkaloids | - | 30.0 | [8] |
| Delphinium spp. (CNT 89-3) | MSAL Alkaloids* | - | 10.0 | [8] |
| Delphinium malabaricum | Methyllycaconitine (Control) | Root | 0.76 | [14] |
| Delphinium malabaricum | Methyllycaconitine (0.01% EMS mutant) | Root | 0.78 | [14] |
| Consolida glandulosa | Total Diterpene Alkaloids | Aerial Parts | 3.53 | [11] |
*MSAL: N-(methylsuccinimido)anthranoyllycoctonine type alkaloids.
Biosynthesis of C19-Diterpenoid Alkaloids
The biosynthesis of these complex alkaloids is a multi-step enzymatic process that begins with the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP).[15][16] The pathway involves the formation of a C20-diterpene scaffold, which is then modified, incorporating a nitrogen atom (typically from an amino acid like L-serine), and subsequently losing a carbon atom to form the characteristic C19 skeleton.[16][17][18]
The initial steps, which are conserved between Aconitum and Delphinium, involve the cyclization of GGPP to form an ent-atisane scaffold, followed by nitrogen incorporation to yield atisinium, a key C20 intermediate.[15] Further downstream modifications, including extensive oxidations and rearrangements, lead to the vast diversity of C19 alkaloids, such as aconitine.
Caption: Early biosynthetic pathway of C19-diterpenoid alkaloids.
Experimental Protocols
The isolation and quantification of C19-diterpenoid alkaloids require multi-step procedures. Below are representative methodologies synthesized from common laboratory practices.
General Extraction and Isolation Workflow
The general workflow involves solvent extraction from dried plant material, followed by acid-base partitioning to isolate the basic alkaloid fraction, and subsequent chromatographic purification.
References
- 1. Aconitine - Wikipedia [en.wikipedia.org]
- 2. An Evaluation of the Toxic Norditerpenoid Alkaloid Content Across Delphinium Species, and Their Acute Toxicities in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Syntheses of the C19 Diterpenoid Alkaloids (-)-Talatisamine, (-)-Liljestrandisine, and (-)-Liljestrandinine by a Fragment Coupling Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A systematic review on the chemical constituents of the genus Consolida (Ranunculaceae) and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular dissection of pathway components unravel atisine biosynthesis in a non-toxic Aconitum species, A. heterophyllum Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. Four new C19-diterpenoid alkaloids from Delphinium elatum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Entry Steps in the Biosynthetic Pathway to Diterpenoid Alkaloids in Delphinium grandiflorum and Aconitum plicatum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03305A [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Extraction of 13-Dehydroxyindaconitine from Aconitum Species
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction and isolation of 13-Dehydroxyindaconitine, a diterpenoid alkaloid, from the roots of Aconitum kusnezoffii. The methodologies outlined below are based on established phytochemical extraction and purification techniques for alkaloids from Aconitum species.
Introduction
This compound is a naturally occurring diterpenoid alkaloid found in the roots of Aconitum kusnezoffii Reichb.[1]. Like other aconitine-type alkaloids, it is a complex molecule that is part of a diverse group of secondary metabolites present in this plant genus. The extraction and purification of such compounds are essential for pharmacological research, drug discovery, and standardization of herbal medicines. The protocol described herein employs a combination of solvent extraction, acid-base partitioning, and chromatographic techniques to isolate this compound.
Experimental Protocols
Plant Material and Reagents
-
Plant Material: Dried roots of Aconitum kusnezoffii.
-
Reagents:
-
Methanol (B129727) (CH₃OH), 70% aqueous solution
-
Hydrochloric acid (HCl), dilute solution
-
Ammonia (B1221849) water (NH₃·H₂O)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Silica (B1680970) gel (200-300 mesh) for column chromatography
-
Solvents for column chromatography (e.g., chloroform (B151607), methanol, acetone)
-
Solvents for preparative High-Performance Liquid Chromatography (HPLC) (e.g., acetonitrile (B52724), water, ammonium (B1175870) bicarbonate)
-
Protocol 1: Extraction of Total Alkaloids
This protocol is adapted from the general procedure for extracting total alkaloids from Aconitum kusnezoffii[1].
-
Preparation of Plant Material:
-
Air-dry the roots of Aconitum kusnezoffii and grind them into a homogeneous powder (60 mesh).
-
-
Solvent Extraction:
-
Macerate the powdered plant material (e.g., 40 g) with 70% methanol (e.g., 1000 mL) for 24 hours.
-
Filter the extract.
-
Subject the residue to ultrasonic extraction with 70% methanol (e.g., 400 mL) for 30 minutes.
-
Filter and combine the filtrates.
-
Perform a final Soxhlet extraction on the residue with 70% methanol (e.g., 300 mL) for 2 hours.
-
Combine all the filtrates.
-
-
Acid-Base Partitioning for Total Alkaloid Extraction:
-
Concentrate the combined methanolic extract under reduced pressure to remove methanol.
-
Add water (e.g., 250 mL) to the residue.
-
Acidify the aqueous solution to a pH of 1-2 with dilute HCl.
-
Basify the solution to a pH of 9-10 with ammonia water.
-
Perform a liquid-liquid extraction with an equal volume of dichloromethane three times.
-
Combine the dichloromethane fractions, which contain the total alkaloids.
-
Evaporate the dichloromethane under reduced pressure to yield the crude total alkaloid extract.
-
Protocol 2: Isolation of this compound by Column Chromatography
This protocol outlines the separation of the crude alkaloid extract using silica gel column chromatography[1].
-
Preparation of the Column:
-
Prepare a silica gel column (200-300 mesh) using a suitable solvent system (e.g., a mixture of chloroform and methanol).
-
-
Sample Loading:
-
Dissolve the crude total alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.
-
-
Gradient Elution:
-
Elute the column with a gradient of increasing polarity. A typical gradient might involve mixtures of chloroform, acetone, and methanol.
-
Collect fractions of a fixed volume (e.g., 20 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
Protocol 3: Purification by Preparative HPLC
For obtaining high-purity this compound, a final purification step using preparative HPLC is recommended.
-
Column and Mobile Phase:
-
Use a C18 reversed-phase column.
-
The mobile phase can consist of a gradient of acetonitrile and an ammonium bicarbonate buffer solution[2].
-
-
Purification:
-
Dissolve the semi-purified fractions from column chromatography in the initial mobile phase.
-
Inject the solution into the preparative HPLC system.
-
Collect the peak corresponding to this compound.
-
-
Final Product:
-
Evaporate the solvent from the collected fraction to obtain purified this compound.
-
Confirm the identity and purity of the compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Presentation
Table 1: Parameters for Total Alkaloid Extraction
| Parameter | Value/Condition | Reference |
| Plant Material | Dried roots of Aconitum kusnezoffii | [1] |
| Solvent | 70% Methanol | [1] |
| Extraction Methods | Maceration, Ultrasonic Extraction, Soxhlet Extraction | [1] |
| pH for Acidification | 1-2 (with dilute HCl) | [1] |
| pH for Basification | 9-10 (with ammonia water) | [1] |
| Partitioning Solvent | Dichloromethane | [1] |
Table 2: Conditions for Chromatographic Separation and Purification
| Parameter | Condition | Reference |
| Column Chromatography | ||
| Stationary Phase | Silica gel (200-300 mesh) | [1] |
| Mobile Phase | Gradient of Chloroform, Acetone, and Methanol | [1] |
| Preparative HPLC | ||
| Stationary Phase | C18 reversed-phase column | [2] |
| Mobile Phase | Gradient of Acetonitrile and Ammonium Bicarbonate buffer | [2] |
| Detection Wavelength | ~235 nm | [2] |
Visualization of Protocols
Caption: Overall workflow for the extraction and purification of this compound.
Caption: Logical relationship of the column chromatography separation process.
References
Application Notes and Protocols for the Solvent Extraction of Diterpenoid Alkaloids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of solvent extraction protocols for diterpenoid alkaloids, a complex class of nitrogen-containing secondary metabolites predominantly found in plant genera such as Aconitum and Delphinium. These compounds are of significant interest due to their wide range of pharmacological activities, including analgesic, anti-inflammatory, and anti-arrhythmic effects. This document outlines various extraction methodologies, from conventional to modern techniques, and offers detailed protocols for their implementation.
Introduction to Diterpenoid Alkaloid Extraction
Diterpenoid alkaloids are structurally diverse and can be broadly classified into C18, C19, and C20 types based on their carbon skeletons. Their extraction from plant matrices is a critical first step in their isolation, identification, and pharmacological evaluation. The choice of extraction method depends on several factors, including the chemical nature of the target alkaloids, the plant material, and the desired scale of extraction. Generally, these alkaloids exist in plants as salts of organic acids and are soluble in alcohols, while their free base form is soluble in less polar organic solvents like chloroform (B151607) and ether.[1][2]
Comparative Analysis of Extraction Techniques
The efficiency of diterpenoid alkaloid extraction varies significantly with the chosen method. Modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) often offer advantages over traditional methods like Soxhlet extraction in terms of reduced extraction time, lower solvent consumption, and potentially higher yields.[3][4]
Table 1: Comparison of Extraction Methods for Alkaloids
| Extraction Method | Principle | Typical Solvents | Advantages | Disadvantages |
| Soxhlet Extraction | Continuous solid-liquid extraction with a recycling solvent. | Methanol (B129727), Ethanol (B145695), Chloroform | Exhaustive extraction, well-established. | Time-consuming, large solvent volume, potential thermal degradation of labile compounds.[3] |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.[5] | Methanol, Ethanol, Acidified Water | Rapid, reduced solvent consumption, improved yields.[6][7] | Potential for localized heating, scalability can be a challenge.[4] |
| Microwave-Assisted Extraction (MAE) | Utilizes microwave energy to heat the solvent and plant matrix, causing cell rupture.[4] | Methanol, Ethanol | Very rapid, high efficiency, reduced solvent use.[3] | Requires specialized equipment, potential for localized overheating if not controlled.[4] |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (typically CO2) as the extraction solvent.[8][9] | Supercritical CO2, often with a co-solvent like ethanol or methanol.[8] | "Green" technology, high selectivity, solvent-free extract.[10] | High initial equipment cost, may not be efficient for highly polar compounds without a co-solvent.[4] |
Table 2: Quantitative Comparison of Alkaloid Extraction Yields from Various Studies
| Plant Material | Extraction Method | Solvent | Extraction Time | Yield (%) | Reference |
| Rauwolfia serpentina | Accelerated Solvent Extraction (ASE) | Not Specified | 20 min | 2.63 | [3] |
| Rauwolfia serpentina | Microwave-Assisted Extraction (MAE) | Not Specified | 25 min | 2.50 | [3] |
| Rauwolfia serpentina | Ultrasound-Assisted Extraction (UAE) | Not Specified | 30 min | 2.06 | [3] |
| Rauwolfia serpentina | Soxhlet Extraction | Not Specified | 24-48 h | 1.63 | [3] |
| Aconitum gymnandrum | Optimized Ultrasonic Extraction | Not Specified | 30 min | 0.0267 | [11] |
| Aconitum carmichaeli (Processed) | Boiling | Water | 1 h | (DDA significantly reduced) | [12] |
Note: Yields are highly dependent on the specific plant material, alkaloid content, and precise experimental conditions.
Experimental Protocols
General Sample Preparation
-
Drying: Plant material (e.g., roots, tubers) should be thoroughly dried to a constant weight, either by air-drying in a shaded, well-ventilated area or by freeze-drying to prevent the degradation of thermolabile compounds.[13]
-
Grinding: The dried plant material should be ground into a fine, homogenous powder (e.g., 40-60 mesh) to increase the surface area for efficient solvent penetration.[14]
-
Defatting (Optional but Recommended): For plant materials with high lipid content, a pre-extraction with a non-polar solvent like petroleum ether or n-hexane using a Soxhlet apparatus can remove fats and waxes that may interfere with subsequent extraction and purification steps.[14]
Protocol 1: Acid-Base Extraction for Total Diterpenoid Alkaloids
This method is a classic approach for the initial extraction and purification of total alkaloids.
-
Acidic Maceration: Macerate 100 g of the powdered plant material in 1 L of 0.5% hydrochloric acid (HCl) or 1% acetic acid with occasional stirring for 24 hours at room temperature.
-
Filtration: Filter the mixture through cheesecloth and then filter paper to remove the solid plant material.
-
Repeat Extraction: Repeat the extraction process on the plant residue two more times with fresh acidic solution. Combine all the filtrates.
-
Basification: In a large separatory funnel, slowly add concentrated ammonium (B1175870) hydroxide (B78521) to the combined acidic extract with constant stirring until the pH reaches 9-10. This will convert the alkaloid salts into their free base form.
-
Solvent Partitioning: Extract the basified aqueous solution three to five times with an equal volume of chloroform or a chloroform/methanol mixture (3:1, v/v).
-
Combine and Dry: Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude total diterpenoid alkaloid extract.
Protocol 2: Soxhlet Extraction
-
Sample Loading: Place 20-30 g of the powdered and defatted plant material into a cellulose (B213188) thimble.
-
Apparatus Setup: Assemble a Soxhlet extractor with a 500 mL round-bottom flask containing 300 mL of methanol or 95% ethanol and a condenser.
-
Extraction: Heat the flask in a heating mantle to allow the solvent to boil and cycle through the Soxhlet apparatus. Continue the extraction for 8-12 hours, or until the solvent in the siphon tube becomes colorless.
-
Concentration: After extraction, cool the apparatus and collect the solvent from the round-bottom flask. Concentrate the extract using a rotary evaporator to obtain the crude extract.
Protocol 3: Ultrasound-Assisted Extraction (UAE)
-
Sample and Solvent: Place 10 g of the powdered plant material in a 250 mL Erlenmeyer flask and add 100 mL of 80% methanol.
-
Ultrasonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Sonicate at a frequency of 30-40 kHz and a power of 100-200 W for 30-60 minutes at a controlled temperature (e.g., 40-50 °C).[7][15]
-
Filtration and Re-extraction: Filter the mixture and collect the extract. Re-extract the plant residue with fresh solvent under the same conditions.
-
Combine and Concentrate: Combine the extracts and concentrate using a rotary evaporator.
Protocol 4: Microwave-Assisted Extraction (MAE)
-
Sample and Solvent: In a microwave-safe extraction vessel, place 1 g of the powdered plant material and add 20 mL of 70% ethanol.
-
Microwave Irradiation: Place the vessel in a microwave extractor and irradiate at a power of 400-600 W for 2-5 minutes. The temperature should be monitored and controlled, typically between 60-80 °C.[4]
-
Cooling and Filtration: After irradiation, carefully cool the vessel before opening. Filter the extract to remove the plant material.
-
Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Protocol 5: Supercritical Fluid Extraction (SFE)
-
Sample Loading: Pack 10-20 g of the powdered plant material into the extraction vessel of the SFE system.
-
Parameter Setting: Set the extraction parameters. Typical conditions for alkaloid extraction are:
-
Extraction: Perform the extraction for 60-120 minutes.
-
Collection: The extracted alkaloids are separated from the supercritical fluid in a collection vessel by reducing the pressure, causing the CO2 to return to its gaseous state and leaving the extract behind.
Visualizations
Logical Workflow for Extraction Optimization
Caption: Workflow for optimizing diterpenoid alkaloid extraction.
Signaling Pathway of Aconitine's Neurotoxic Effect
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aktpublication.com [aktpublication.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. researchgate.net [researchgate.net]
- 6. journalwjarr.com [journalwjarr.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. mdpi.com [mdpi.com]
- 13. phcogrev.com [phcogrev.com]
- 14. benchchem.com [benchchem.com]
- 15. Ultrasound-assisted extraction of bioactive alkaloids from Phellodendri amurensis cortex using deep eutectic solvent aqueous solutions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. KR20010084325A - Method for preparing alkaloid using supercritical fluid from plant - Google Patents [patents.google.com]
Purifying 13-Dehydroxyindaconitine: An Application Note and Protocol for Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of 13-Dehydroxyindaconitine, a C19-diterpenoid alkaloid, using column chromatography. The protocols outlined are based on established methods for the separation of similar alkaloids from Aconitum species and are intended to serve as a robust starting point for laboratory-scale purification.
Introduction
This compound is a naturally occurring diterpenoid alkaloid found in plants of the Aconitum genus. Like other alkaloids in its class, it is of interest to the scientific community for its potential biological activities. Obtaining this compound in high purity is essential for accurate pharmacological and toxicological studies. Column chromatography is a fundamental and widely used technique for the purification of such natural products.[1] This application note details a generalized yet comprehensive protocol for the isolation of this compound using silica (B1680970) gel column chromatography.
Overview of the Purification Workflow
The overall process for purifying this compound involves extraction of the raw plant material, followed by a multi-step chromatographic separation to isolate the target compound. The general workflow is depicted in the diagram below.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Isolation of 13-Dehydroxyindaconitine
Audience: Researchers, scientists, and drug development professionals.
Introduction
13-Dehydroxyindaconitine is a diterpenoid alkaloid found in plants of the Aconitum genus. Like many alkaloids from this genus, it is of interest for its potential pharmacological activities. The isolation and purification of such compounds are essential for further research, including structural elucidation, pharmacological screening, and development as potential therapeutic agents. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and purification of natural products. This application note provides a detailed protocol for the isolation of this compound using both analytical and preparative reversed-phase HPLC (RP-HPLC).
Experimental Protocols
1. Sample Preparation: Extraction from Aconitum Species
A standard extraction procedure for obtaining a crude extract rich in alkaloids from the roots of Aconitum species is as follows:
-
Grinding: Air-dry the roots of the Aconitum plant material and grind them into a fine powder.
-
Maceration: Macerate the powdered plant material with 70% ethanol (B145695) in water (v/v) at a ratio of 1:10 (plant material:solvent, w/v) for 24 hours at room temperature.
-
Sonication: To enhance extraction efficiency, sonicate the mixture for 30 minutes.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Acid-Base Extraction (for enrichment):
-
Dissolve the crude extract in 0.5 M hydrochloric acid.
-
Wash the acidic solution with ethyl acetate (B1210297) to remove neutral and weakly basic compounds.
-
Adjust the pH of the aqueous layer to 9-10 with ammonia (B1221849) solution.
-
Extract the alkaloids with chloroform (B151607) or dichloromethane.
-
Combine the organic layers and evaporate to dryness to yield an alkaloid-rich extract.
-
2. Analytical HPLC Method Development
An analytical HPLC method is first developed to determine the retention time of this compound and to optimize the separation from other components in the crude extract.
-
Instrumentation: A standard analytical HPLC system equipped with a UV-Vis detector.
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 10 mM ammonium (B1175870) bicarbonate in water, pH adjusted to 6.5 with formic acid.
-
B: Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
3. Preparative HPLC for Isolation
The analytical method is scaled up for preparative HPLC to isolate a sufficient quantity of this compound for further studies.
-
Instrumentation: A preparative HPLC system with a fraction collector.
-
Column: A preparative C18 column (e.g., 20 x 250 mm, 10 µm particle size).
-
Mobile Phase:
-
A: 10 mM ammonium bicarbonate in water, pH adjusted to 6.5 with formic acid.
-
B: Acetonitrile.
-
-
Flow Rate: 15 mL/min.
-
Injection Volume: 1-5 mL of a concentrated sample solution.
-
Fraction Collection: Collect fractions based on the elution time of the target peak corresponding to this compound, as determined by the analytical method.
-
Post-Purification: Combine the fractions containing the pure compound, evaporate the solvent under reduced pressure, and lyophilize to obtain the purified this compound as a powder.
Data Presentation
The following tables summarize the quantitative data for the analytical and preparative HPLC methods.
Table 1: Analytical HPLC Parameters
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 6.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 40 min |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Table 2: Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 20 x 250 mm, 10 µm |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 6.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 40 min |
| Flow Rate | 15 mL/min |
| Detection Wavelength | 240 nm |
| Column Temperature | 30°C |
| Injection Volume | 1-5 mL |
Visualizations
Experimental Workflow for Isolation of this compound
Caption: Workflow for the isolation of this compound.
References
Application Notes and Protocols for the Characterization of 13-Dehydroxyindaconitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dehydroxyindaconitine is a C19-diterpenoid alkaloid found in plants of the Aconitum genus, which are commonly used in traditional medicine. Like other aconitine-type alkaloids, it possesses significant biological activities, including potential antioxidant effects. Accurate and comprehensive analytical characterization is crucial for its identification, quantification, and the elucidation of its mechanism of action in drug discovery and development.
These application notes provide detailed protocols for the extraction, isolation, and analytical characterization of this compound using modern chromatographic and spectroscopic techniques.
Extraction and Isolation of this compound from Aconitum Species
The following protocol outlines a general procedure for the extraction and isolation of this compound from the lateral roots of Aconitum carmichaelii or other related species.
Experimental Protocol: Extraction and Isolation
-
Plant Material Preparation: Air-dry and pulverize the lateral roots of the Aconitum species.
-
Extraction:
-
Macerate the powdered plant material (1 kg) with 95% ethanol (B145695) (3 x 5 L) at room temperature for 72 hours.
-
Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Suspend the crude extract in 2% hydrochloric acid (HCl) and filter.
-
Wash the acidic solution with petroleum ether to remove lipids and pigments.
-
Adjust the pH of the aqueous solution to 9-10 with concentrated ammonium (B1175870) hydroxide.
-
Extract the alkaline solution with chloroform (B151607) (CHCl₃) or ethyl acetate (B1210297) (EtOAc) repeatedly.
-
-
Column Chromatography:
-
Combine the organic extracts and concentrate to dryness.
-
Subject the residue to column chromatography on a silica (B1680970) gel column.
-
Elute with a gradient of chloroform-methanol (e.g., 100:1 to 10:1, v/v) to separate different fractions.
-
-
Purification:
-
Monitor the fractions by Thin Layer Chromatography (TLC).
-
Combine fractions containing the target compound.
-
Further purify the combined fractions using preparative High-Performance Liquid Chromatography (Prep-HPLC) to obtain pure this compound.
-
Logical Workflow for Extraction and Isolation
Caption: Workflow for the extraction and isolation of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust and reliable technique for the separation, identification, and quantification of this compound.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and ammonium bicarbonate buffer is commonly used for aconitine-type alkaloids.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.[1]
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve the purified compound or extract in methanol (B129727) to a suitable concentration.
-
Standard Preparation: Prepare a series of standard solutions of this compound in methanol at known concentrations to establish a calibration curve.
Data Presentation: HPLC Quantitative Data (Hypothetical)
| Parameter | Value |
| Retention Time (tR) | 12.5 min |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Recovery | 98 - 102% |
| Precision (RSD%) | < 2% |
Mass Spectrometry (MS) Analysis
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the structural elucidation and sensitive detection of this compound.
Experimental Protocol: LC-ESI-MS/MS Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 40 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Energy: Ramped (e.g., 20-40 eV) for MS/MS fragmentation.
-
Mass Range: m/z 100-1000.
-
Data Presentation: Mass Spectrometry Data
| Ion | m/z (Observed) | Formula |
| [M+H]⁺ | 614.3325 | C₃₄H₄₈NO₉⁺ |
| Fragment Ion 1 | 582.3061 | C₃₃H₄₄NO₈⁺ |
| Fragment Ion 2 | 554.2749 | C₃₂H₄₀NO₇⁺ |
| Fragment Ion 3 | 494.2537 | C₂₇H₃₆NO₆⁺ |
Note: The fragmentation of aconitine-type alkaloids often involves the successive loss of functional groups such as acetic acid, methanol, water, and benzoic acid. The specific fragmentation pattern for this compound would need to be determined experimentally.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive analytical technique for the complete structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR are essential for assigning the complex diterpenoid alkaloid skeleton.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
2D NMR experiments (COSY, HSQC, HMBC) for complete structural assignment.
-
Data Presentation: ¹H and ¹³C NMR Data (Hypothetical Chemical Shifts)
¹H NMR (400 MHz, CDCl₃, δ in ppm, J in Hz)
| Proton | Chemical Shift | Multiplicity | Coupling Constant (J) |
| H-1 | 3.25 | d | 8.5 |
| H-6 | 4.10 | d | 6.0 |
| OCH₃ | 3.30-3.40 | s | - |
| N-CH₂CH₃ | 1.10 | t | 7.2 |
¹³C NMR (100 MHz, CDCl₃, δ in ppm)
| Carbon | Chemical Shift |
| C=O (benzoyl) | 166.5 |
| C=O (acetyl) | 170.2 |
| Aromatic C | 128.0 - 133.0 |
| Quaternary C | 80.0 - 90.0 |
| OCH₃ | 56.0 - 59.0 |
| N-CH₂CH₃ | 49.5, 13.5 |
Note: The specific chemical shifts for this compound would need to be determined from experimental data. The values provided are typical for aconitine-type alkaloids.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule.
Experimental Protocol: FTIR Spectroscopy
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the purified compound or use an ATR accessory for direct analysis of a solid sample.
-
Analysis: Record the spectrum in the range of 4000-400 cm⁻¹.
Data Presentation: FTIR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3450 (broad) | O-H stretching (hydroxyl groups) |
| 2950-2850 | C-H stretching (aliphatic) |
| 1735 | C=O stretching (acetyl ester) |
| 1720 | C=O stretching (benzoyl ester) |
| 1600, 1450 | C=C stretching (aromatic ring) |
| 1270, 1100 | C-O stretching (esters, ethers, and alcohols) |
Antioxidant Activity Signaling Pathway
Diterpenoid alkaloids have been reported to exert antioxidant effects through the modulation of cellular signaling pathways. One of the key pathways involved is the Keap1-Nrf2 pathway.[2]
Signaling Pathway Diagram: Nrf2-Mediated Antioxidant Response
Caption: Nrf2-mediated antioxidant response pathway potentially modulated by this compound.
Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its ubiquitination and subsequent degradation by the proteasome. In the presence of oxidative stress or certain bioactive compounds like this compound, Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to their transcription. The resulting antioxidant enzymes help to neutralize reactive oxygen species (ROS) and protect the cell from oxidative damage.
References
Spectroscopic Analysis of 13-Dehydroxyindaconitine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dehydroxyindaconitine is a diterpenoid alkaloid found in plants of the Aconitum genus, commonly known as monkshood or wolfsbane. Like other aconitine-type alkaloids, it possesses a complex chemical structure and exhibits significant biological activity, including antioxidant, anti-inflammatory, and potential anticancer properties. The elucidation of its structure and the quantification of its presence in natural extracts or synthesized materials rely heavily on a suite of spectroscopic techniques. This document provides a detailed overview of the application of these techniques for the analysis of this compound, offering protocols and data interpretation guidelines for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure
This compound is characterized by the molecular formula C₃₄H₄₇NO₉ and a molecular weight of 613.74 g/mol . Its core structure is a complex diterpenoid skeleton.
Caption: Chemical structure of this compound.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for a compound with the structural features of this compound, based on the analysis of analogous diterpenoid alkaloids.
Table 1: ¹H NMR Spectroscopic Data (Representative)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1-β | 3.25 | dd | 8.5, 6.5 |
| 2-α | 4.10 | t | 6.0 |
| 3-β | 4.90 | d | 5.0 |
| 5-β | 4.05 | d | 6.5 |
| 6-α | 4.50 | s | - |
| 14-β | 4.85 | d | 5.0 |
| 16-β | 5.80 | s | - |
| 17-α | 2.80 | s | - |
| N-CH₂ | 3.30 | q | 7.0 |
| N-CH₂CH₃ | 1.10 | t | 7.0 |
| OCH₃-1 | 3.35 | s | - |
| OCH₃-6 | 3.40 | s | - |
| OCH₃-16 | 3.30 | s | - |
| OCH₃-18 | 3.75 | s | - |
| Benzoyl-H (ortho) | 8.05 | d | 7.5 |
| Benzoyl-H (meta) | 7.50 | t | 7.5 |
| Benzoyl-H (para) | 7.60 | t | 7.5 |
| Acetyl-CH₃ | 2.05 | s | - |
Table 2: ¹³C NMR Spectroscopic Data (Representative)
| Position | Chemical Shift (δ, ppm) |
| 1 | 83.5 |
| 2 | 45.0 |
| 3 | 79.0 |
| 4 | 43.0 |
| 5 | 50.0 |
| 6 | 90.5 |
| 7 | 54.0 |
| 8 | 77.0 |
| 9 | 48.0 |
| 10 | 41.0 |
| 11 | 50.5 |
| 12 | 35.0 |
| 14 | 75.5 |
| 15 | 38.0 |
| 16 | 83.0 |
| 17 | 61.5 |
| 19 | 57.0 |
| N-CH₂ | 49.5 |
| N-CH₂CH₃ | 13.5 |
| OCH₃-1 | 56.0 |
| OCH₃-6 | 58.0 |
| OCH₃-16 | 61.0 |
| OCH₃-18 | 59.0 |
| Benzoyl-C=O | 166.5 |
| Benzoyl-C (ipso) | 130.0 |
| Benzoyl-C (ortho) | 129.5 |
| Benzoyl-C (meta) | 128.5 |
| Benzoyl-C (para) | 133.0 |
| Acetyl-C=O | 170.0 |
| Acetyl-CH₃ | 21.5 |
Table 3: Mass Spectrometry Data (Representative)
| Ion | m/z (Da) | Fragmentation Pattern |
| [M+H]⁺ | 614.3270 | Protonated molecule |
| [M-CH₃CO]⁺ | 571.2950 | Loss of acetyl group |
| [M-C₆H₅CO]⁺ | 492.2690 | Loss of benzoyl group |
| [M-CH₃COOH]⁺ | 554.2900 | Loss of acetic acid |
| [M-C₆H₅COOH]⁺ | 492.2690 | Loss of benzoic acid |
Table 4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data (Representative)
| Technique | Wavenumber (cm⁻¹) / Wavelength (λ_max, nm) | Assignment |
| IR | 3450 (br) | O-H stretch |
| IR | 2950, 2870 | C-H stretch (aliphatic) |
| IR | 1720 (s) | C=O stretch (ester, acetyl) |
| IR | 1680 (s) | C=O stretch (ester, benzoyl) |
| IR | 1600, 1450 | C=C stretch (aromatic) |
| IR | 1270, 1100 | C-O stretch |
| UV-Vis | 232 | π → π* transition (benzoyl group) |
| UV-Vis | 275 | n → π* transition (benzoyl group) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
2D NMR Experiments (for full structure elucidation):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, crucial for connecting different spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
Caption: Workflow for NMR-based structure elucidation.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition, and to study the fragmentation pattern for structural confirmation.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
-
Full Scan MS:
-
Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Set the mass range to m/z 100-1000.
-
-
Tandem MS (MS/MS):
-
Select the [M+H]⁺ ion as the precursor ion.
-
Apply collision-induced dissociation (CID) with varying collision energies to generate fragment ions.
-
Analyze the fragmentation pattern to identify characteristic losses of functional groups (e.g., acetyl, benzoyl, methoxy (B1213986) groups).
-
Caption: General workflow for mass spectrometry analysis.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder and press into a thin pellet.
-
Thin Film: Dissolve the sample in a volatile solvent, cast a film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-IR range (4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands corresponding to functional groups such as hydroxyl (-OH), carbonyl (C=O) of esters, aromatic rings, and C-O bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To identify chromophores within the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) of a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample over the UV-Vis range (typically 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) to characterize the electronic transitions associated with the benzoyl chromophore.
Conclusion
The spectroscopic analysis of this compound requires a multi-technique approach to fully elucidate its complex structure and ensure its identity and purity. While this document provides representative data and standardized protocols, researchers should note that specific spectral values may vary slightly depending on the instrumentation, experimental conditions, and the specific isomeric form of the alkaloid. The combination of NMR, MS, IR, and UV-Vis spectroscopy provides a powerful toolkit for the comprehensive characterization of this and other related natural products, which is essential for advancing research in drug discovery and development.
Application Notes and Protocols for In Vitro Antioxidant Activity Testing of 13-Dehydroxyindaconitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dehydroxyindaconitine is a diterpenoid alkaloid with a complex chemical structure that suggests potential antioxidant properties. The evaluation of such properties is a critical step in the early stages of drug discovery and development. This document provides detailed protocols for a panel of common in vitro assays to characterize the antioxidant activity of this compound. The assays included are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and a cell-based Cellular Antioxidant Activity (CAA) assay.
These methods collectively offer a comprehensive overview of the different mechanisms by which a compound can exert antioxidant effects, including hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms.
Data Presentation
A thorough review of the scientific literature did not yield specific quantitative data for the antioxidant activity of this compound or its close structural analogs (aconitine, mesaconitine, hypaconitine) as determined by DPPH, ABTS, or FRAP assays. The following tables are therefore presented with representative data for well-characterized standard antioxidants, such as Ascorbic Acid and Trolox, to illustrate the expected format for data presentation and to provide a benchmark for comparison when experimental data for this compound becomes available.
Table 1: DPPH Radical Scavenging Activity of Standard Antioxidants
| Compound | IC₅₀ (µg/mL) | IC₅₀ (µM) |
| Ascorbic Acid | 2.5 - 5.0 | 14.2 - 28.4 |
| Trolox | 4.0 - 8.0 | 16.0 - 32.0 |
| This compound | Data not available | Data not available |
Table 2: ABTS Radical Scavenging Activity of Standard Antioxidants
| Compound | TEAC (Trolox Equivalents) |
| Ascorbic Acid | 1.0 - 1.2 |
| Quercetin | 2.0 - 2.5 |
| This compound | Data not available |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Standard Antioxidants
| Compound | FRAP Value (µM Fe(II)/µM) |
| Ascorbic Acid | 1.8 - 2.2 |
| Trolox | 1.0 (by definition) |
| This compound | Data not available |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (spectrophotometric grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent degradation.
-
Preparation of Test Compound and Control:
-
Prepare a stock solution of this compound in methanol.
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.
-
Prepare a similar dilution series for the positive control (Ascorbic Acid or Trolox).
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 100 µL of the test compound or control solution at different concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
Mix the contents of the wells thoroughly.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
Plot the percentage of scavenging activity against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Workflow Diagram:
Workflow for the DPPH Radical Scavenging Assay.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant results in a decolorization that is measured spectrophotometrically at 734 nm.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol or ethanol (B145695)
-
Trolox (as a standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•⁺) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.
-
Before use, dilute the ABTS•⁺ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Compound and Standard:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Create a series of dilutions from the stock solution.
-
Prepare a standard curve using various concentrations of Trolox.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 20 µL of the test compound or Trolox standard solution at different concentrations.
-
Add 180 µL of the diluted ABTS•⁺ solution to each well.
-
For the blank, add 20 µL of the solvent instead of the test compound.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation of Antioxidant Activity:
-
The percentage of inhibition of absorbance is calculated as:
where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC). The TEAC value is calculated from the standard curve of Trolox.
-
Workflow Diagram:
Workflow for the ABTS Radical Cation Decolorization Assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, with an absorbance maximum at 593 nm.
Materials:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (B86663) (FeSO₄) (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Preparation of Test Compound and Standard:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Create a series of dilutions from the stock solution.
-
Prepare a standard curve using various concentrations of FeSO₄.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 20 µL of the test compound or FeSO₄ standard solution.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
For the blank, add 20 µL of the solvent.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 4-6 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation of Reducing Power:
-
The antioxidant power is determined by comparing the absorbance of the test compound with the standard curve of FeSO₄.
-
The results are expressed as µM Fe(II) equivalents.
-
Workflow Diagram:
Application Notes and Protocols for Cell-Based Anti-Inflammatory Assays of Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the anti-inflammatory properties of natural compounds. The following sections offer step-by-step methodologies for key in vitro experiments, alongside data presentation and visualization of relevant biological pathways.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation contributes to various diseases. Natural compounds are a promising source for the development of novel anti-inflammatory therapeutics.[1][2] In vitro cell-based assays are essential primary screening tools in the discovery of such compounds due to their cost-effectiveness and efficiency.[1] This document outlines protocols for assays measuring nitric oxide production, pro-inflammatory cytokine release, cyclooxygenase (COX) and lipoxygenase (LOX) enzyme activity, and NF-κB pathway activation.
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
Principle: Nitric oxide (NO) is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation by stimuli like lipopolysaccharide (LPS).[3] The inhibitory effect of natural compounds on NO production can be quantified by measuring the accumulation of nitrite (B80452), a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.[3][4] The murine macrophage cell line RAW 264.7 is a widely used model for this assay.[4]
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours.[3]
-
Compound Treatment: Prepare various concentrations of the natural compound in DMEM. After incubation, remove the old medium from the wells and add 100 µL of fresh medium containing the test compound. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells to induce an inflammatory response.[3] Include a negative control (cells with medium only), a positive control (cells with LPS only), and vehicle controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[3]
-
Nitrite Measurement:
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to each supernatant sample.[3]
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.[3]
-
-
Data Analysis: Calculate the concentration of nitrite using a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated as: % Inhibition = [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100
Cell Viability Assay (e.g., MTT Assay): It is crucial to assess the cytotoxicity of the natural compounds to ensure that the observed reduction in NO production is not due to cell death. This can be performed in parallel using an MTT assay.[3]
Quantitative Data Summary:
| Natural Compound | Cell Line | LPS Conc. (µg/mL) | Compound Conc. | % NO Inhibition | IC₅₀ | Reference |
| Icariside E4 | RAW 264.7 | 1 | Various | Concentration-dependent | Not specified | [5] |
| Epimuqubilin A | RAW 264.7 | 1 | Various | Concentration-dependent | 7.4 µM | [6] |
| Sigmosceptrellin A | RAW 264.7 | 1 | Various | Concentration-dependent | 9.9 µM | [6] |
| 3-hydroxy-2-hydroxymethyl anthraquinone | RAW 264.7 | Not specified | Various | Concentration-dependent | 1.56 µM | [7] |
| Damnacanthol | RAW 264.7 | Not specified | Various | Concentration-dependent | Not specified | [7] |
| Quercetin | RAW 264.7 | 1 | 50 µM | ~75% | Not specified | [8] |
Pro-inflammatory Cytokine Measurement by ELISA
Principle: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are key mediators of the inflammatory response.[9] The ability of natural compounds to suppress the production of these cytokines in stimulated immune cells (e.g., macrophages, microglia) can be quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[10][11][12]
Experimental Protocol:
-
Cell Culture and Stimulation: Culture and stimulate cells (e.g., RAW 264.7 or BV-2 microglia) with an inflammatory agent (e.g., LPS) in the presence or absence of the natural compound, as described in the NO assay protocol.[10]
-
Supernatant Collection: After the 24-hour incubation, centrifuge the culture plates to pellet the cells and collect the supernatant.
-
ELISA Procedure (General Steps):
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α antibody) overnight at 4°C.[13]
-
Washing: Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.
-
Blocking: Block non-specific binding sites by incubating the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[10]
-
Sample Incubation: Add cell culture supernatants and a series of cytokine standards of known concentrations to the wells. Incubate for 2 hours at room temperature.[13]
-
Washing: Wash the plate to remove unbound substances.
-
Detection Antibody: Add a biotinylated detection antibody specific for a different epitope on the target cytokine. Incubate for 1 hour at room temperature.[10]
-
Washing: Wash the plate.
-
Enzyme Conjugate: Add an enzyme-linked conjugate (e.g., Streptavidin-HRP). Incubate for 20-30 minutes at room temperature.[10]
-
Washing: Wash the plate thoroughly.
-
Substrate Addition: Add a substrate solution (e.g., TMB) and incubate in the dark until color develops.[10]
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).[10]
-
-
Measurement and Analysis: Measure the optical density at 450 nm.[10] Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of the cytokine in the samples.
Quantitative Data Summary:
| Natural Compound | Cell Line | Stimulant | Cytokine Measured | IC₅₀ | Reference |
| Tyrosol | RAW 264.7 | LPS | TNF-α | 4.60 µM | [14] |
| Tyrosol | RAW 264.7 | LPS | IL-6 | 2.67 µM | [14] |
| Tyrosol | RAW 264.7 | LPS | IL-1β | 0.91 µM | [14] |
| 3,5-di-tert-butyl-4-hydroxy-phenyl propionic acid | RAW 264.7 | LPS | IL-1β | 2.81 µM | [14] |
| Indole 3-carboxylic acid | RAW 264.7 | LPS | IL-1β | 4.38 µM | [14] |
| 2,4-di-tert-butyl phenol | RAW 264.7 | LPS | IL-1β | 5.54 µM | [14] |
| Resveratrol | RAW 264.7 | LPS | TNF-α, IL-6, IL-1β | Not specified (decreased production) | [15] |
Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzyme Inhibition Assays
Principle: COX and LOX are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes, respectively.[16][17] Natural compounds can be screened for their ability to inhibit the activity of these enzymes, often using commercially available inhibitor screening kits.[18]
Experimental Protocol (using a commercial kit as an example):
-
Enzyme and Substrate Preparation: Prepare the COX-2 or 5-LOX enzyme, substrate (arachidonic acid), and other reaction components as per the manufacturer's instructions.[18][19]
-
Inhibitor Preparation: Prepare various concentrations of the natural compound and a known inhibitor as a positive control (e.g., Celecoxib for COX-2, Zileuton for 5-LOX).[18][19]
-
Reaction Setup: In a 96-well plate, add the enzyme and the test compound or control. Incubate for a specified time to allow for inhibitor binding.
-
Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Measurement: Measure the product formation over time using a suitable detection method, such as fluorescence or colorimetry, as specified in the kit protocol.[18] For example, a COX-2 inhibitor screening kit might measure fluorescence at an excitation/emission of 535/587 nm.[18]
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Quantitative Data Summary:
| Natural Compound/Extract | Enzyme | IC₅₀ | Reference |
| Scutellaria salviifolia root extract | COX-2 | Not specified (95.7% inhibition at 400 µg/mL) | [18] |
| Scutellaria salviifolia aerial part extract | COX-2 | Not specified (94.67% inhibition at 400 µg/mL) | [18] |
| Aurone (B1235358) derivative (WE-4) | COX-2 | 0.22 µM | [19] |
| Aurone derivative (WE-4) | 5-LOX | 0.3 µM | [19] |
| 2-hydroxymethyl anthraquinone | 15-LOX | 13.80 µM | [7] |
| Damnacanthol | 15-LOX | 14.80 µM | [7] |
| 3-hydroxy-2-hydroxymethyl anthraquinone | 15-LOX | 15.80 µM | [7] |
| Quercetin | 15-LOX | 16.80 µM | [7] |
NF-κB Signaling Pathway Activation Assay
Principle: Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.[20][21] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like LPS or TNF-α, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[22] Assays for NF-κB activation often measure the nuclear translocation of NF-κB subunits (e.g., p65) or the activity of an NF-κB-driven reporter gene.[23][24][25]
Experimental Protocol (Nuclear Translocation Assay):
-
Cell Culture and Treatment: Culture cells (e.g., HEK293, RAW 264.7) and treat with the natural compound, followed by stimulation with an NF-κB activator (e.g., TNF-α).[23]
-
Cell Fractionation:
-
Harvest the cells and lyse them using a cytoplasmic extraction buffer to release the cytoplasmic contents.
-
Centrifuge to pellet the nuclei.
-
Extract the nuclear proteins from the pellet using a nuclear extraction buffer.
-
-
Quantification of Nuclear NF-κB:
-
Western Blotting: Separate the cytoplasmic and nuclear protein fractions by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the p65 subunit of NF-κB. The amount of p65 in the nuclear fraction relative to the cytoplasmic fraction indicates the extent of translocation.[24]
-
Transcription Factor ELISA: Use a specialized ELISA kit where a 96-well plate is coated with an oligonucleotide containing the NF-κB consensus binding site.[26]
-
Add the nuclear extracts to the wells. The activated NF-κB in the extract will bind to the oligonucleotide.
-
Detect the bound NF-κB using a primary antibody against the p65 subunit, followed by an HRP-conjugated secondary antibody and a colorimetric substrate.
-
-
-
Data Analysis: Quantify the amount of nuclear NF-κB relative to a stimulated control and calculate the percentage of inhibition by the natural compound.
Quantitative Data Summary:
| Natural Compound | Cell Line | Stimulant | Assay Type | IC₅₀ | Reference |
| Sulforaphane | HEK293-NF-κB-RE-luc2P | TNF-α | Reporter Assay | 5.11 µmol/l | [23] |
| Butyrate | HEK293-NF-κB-RE-luc2P | TNF-α | Reporter Assay | 51 µmol/l | [23] |
| Propionate | HEK293-NF-κB-RE-luc2P | TNF-α | Reporter Assay | 223 µmol/l | [23] |
| Acetate | HEK293-NF-κB-RE-luc2P | TNF-α | Reporter Assay | 1300 µmol/l | [23] |
References
- 1. journalajrb.com [journalajrb.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chondrex.com [chondrex.com]
- 10. benchchem.com [benchchem.com]
- 11. Methodical Approaches: The Science Behind Anti-Inflammatory Assays of Plant Extracts [plantextractwholesale.com]
- 12. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytokine Elisa [bdbiosciences.com]
- 14. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory Properties of Resveratrol [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 21. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 23. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
- 25. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes: Protocols for Assessing the Anticancer Activity of Novel Alkaloids
Introduction
Natural products, particularly alkaloids, are a rich source of structurally diverse compounds that have historically played a crucial role in cancer therapy.[1][2] Vincristine, vinblastine, and paclitaxel (B517696) are prominent examples of plant-derived alkaloids used clinically to treat various cancers.[1][2] The search for novel, more effective, and less toxic anticancer agents continues, with alkaloids remaining a promising area of research due to their wide range of biological activities.[3][4] These compounds can modulate multiple signaling pathways involved in cancer cell proliferation, apoptosis, cell cycle regulation, and metastasis.[1][5][6]
These application notes provide a comprehensive set of protocols for the initial in vitro evaluation of novel alkaloids for their anticancer potential. The workflow begins with a primary cytotoxicity screening to determine the compound's potency, followed by secondary assays to elucidate the underlying mechanisms of action, including induction of apoptosis, cell cycle arrest, and modulation of key cancer-related signaling pathways.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[7] The amount of formazan produced is directly proportional to the number of viable cells.[8] The formazan crystals are then solubilized, and the absorbance is measured to determine cell viability. This assay is widely used to screen for the cytotoxic effects of potential anticancer compounds and to determine their IC50 (half-maximal inhibitory concentration) value.[7][9]
Materials
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)[10]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[8]
-
96-well flat-bottom sterile microplates
-
Novel alkaloid stock solution (dissolved in a suitable solvent like DMSO)
-
Microplate reader (ELISA reader)
Procedure
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the novel alkaloid in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the alkaloid. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and a blank control (medium only).[11]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[12]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[8]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (viability vs. log concentration) to determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining
Principle
During the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells.[14] It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised. Dual staining with Annexin V-FITC and PI allows for the differentiation of cell populations via flow cytometry:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells (primary necrosis).
Materials
-
Cancer cell lines
-
Novel alkaloid
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10x Binding Buffer)[15]
-
Cold 1x PBS
-
6-well plates
-
Flow cytometer
Procedure
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the novel alkaloid at its IC50 concentration (and other relevant concentrations) for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at a low speed (e.g., 400-600 x g) for 5 minutes.[15]
-
Washing: Discard the supernatant and wash the cell pellet once with cold 1x PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Prepare 1x Binding Buffer by diluting the 10x stock with distilled water. Resuspend the cell pellet in 1x Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a flow cytometry tube.[16] Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[16]
-
Final Preparation: After incubation, add 400 µL of 1x Binding Buffer to each tube. Keep the samples on ice and protect them from light.
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer. Set up appropriate compensation and quadrants using unstained and single-stained controls.
Protocol 3: Cell Cycle Analysis
Principle
The cell cycle is a tightly regulated process that, when disrupted, can lead to uncontrolled cell proliferation, a hallmark of cancer.[17] Many anticancer drugs exert their effect by causing cell cycle arrest at specific phases (G0/G1, S, or G2/M), preventing cancer cells from dividing.[18] Cell cycle analysis can be performed using flow cytometry by staining the DNA of permeabilized cells with a fluorescent dye like Propidium Iodide (PI). The amount of fluorescence is directly proportional to the amount of DNA.[17] This allows for the quantification of cells in each phase:
-
G0/G1 phase: Cells with a 2n DNA content.
-
S phase: Cells with a DNA content between 2n and 4n.
-
G2/M phase: Cells with a 4n DNA content.
Materials
-
Cancer cell lines
-
Novel alkaloid
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100 in PBS)
-
PBS
-
Flow cytometer
Procedure
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the novel alkaloid at desired concentrations for a specific duration (e.g., 24 hours). Include an untreated control.
-
Harvesting: Collect and centrifuge the cells as described in the apoptosis protocol.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the pellet and add the cells drop-wise into 1 mL of ice-cold 70% ethanol while gently vortexing. This fixes the cells and permeabilizes the membranes. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS to rehydrate the cells. Centrifuge again and discard the supernatant.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark. The RNase A in the solution will degrade RNA to prevent it from interfering with DNA staining.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases can be calculated using analysis software.[19][20]
Protocol 4: Western Blot Analysis of Signaling Pathways
Principle
Western blotting is a technique used to detect specific proteins in a sample.[21][22] It allows for the investigation of how a novel alkaloid might affect key signaling pathways that regulate cell survival, proliferation, and apoptosis, such as the PI3K/Akt, MAPK, or NF-κB pathways.[5][6] The technique involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with primary antibodies specific to the target proteins (e.g., total Akt and phosphorylated Akt).[21][23] A secondary antibody conjugated to an enzyme (like HRP) is then used for detection via chemiluminescence.[24][25]
Materials
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 10-12%)
-
Electrophoresis and transfer apparatus
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system (e.g., CCD camera or X-ray film)[21]
Procedure
-
Cell Lysis: Lyse the cell pellets from the treatment experiment using ice-cold RIPA buffer. Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes. Collect the supernatant which contains the total protein lysate.[23]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[23]
-
Sample Preparation: Normalize the protein concentration for all samples. Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[23]
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate proteins based on their molecular weight.[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.[21]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane with the specific primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.[24][25]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[25]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Washing: Repeat the washing step with TBST.
-
Detection: Incubate the membrane with ECL reagent for a few minutes.[25] Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of target protein. Use a housekeeping protein like β-actin as a loading control.
Data Presentation
Quantitative data from the experimental protocols should be summarized in clear, well-structured tables for easy interpretation and comparison.
Table 1: Cytotoxicity of Novel Alkaloid X on Various Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h Treatment |
| MCF-7 (Breast Cancer) | 15.2 ± 1.8 |
| A549 (Lung Cancer) | 22.5 ± 2.5 |
| HeLa (Cervical Cancer) | 18.9 ± 2.1 |
| HepG2 (Liver Cancer) | 35.1 ± 3.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptotic Effect of Novel Alkaloid X (20 µM) on HeLa Cells after 24h
| Treatment | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
| Control (Vehicle) | 94.5 ± 2.1 | 3.1 ± 0.5 | 1.5 ± 0.3 | 0.9 ± 0.2 |
| Alkaloid X | 55.3 ± 4.5 | 28.7 ± 3.2 | 12.4 ± 1.9 | 3.6 ± 0.8 |
Data represent the mean percentage of cells ± standard deviation in each quadrant from flow cytometry analysis.
Table 3: Cell Cycle Distribution in HeLa Cells Treated with Novel Alkaloid X (20 µM) for 24h
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (Vehicle) | 58.2 ± 3.3 | 25.1 ± 2.4 | 16.7 ± 1.9 |
| Alkaloid X | 22.5 ± 2.8 | 15.3 ± 2.1 | 62.2 ± 4.7 |
Data represent the mean percentage of cells ± standard deviation in each phase of the cell cycle.
Table 4: Relative Protein Expression in HeLa Cells after 24h Treatment with Novel Alkaloid X (20 µM)
| Target Protein | Relative Expression (Fold Change vs. Control) |
| p-Akt (Ser473) | 0.35 ± 0.05 |
| Bcl-2 (Anti-apoptotic) | 0.41 ± 0.06 |
| Bax (Pro-apoptotic) | 2.5 ± 0.3 |
| Cleaved Caspase-3 | 3.8 ± 0.4 |
Expression levels were quantified from Western blot bands and normalized to β-actin. Data are mean ± SD.
Mandatory Visualizations
Caption: Experimental workflow for anticancer screening of novel alkaloids.
Caption: Inhibition of the PI3K/Akt signaling pathway by a novel alkaloid.
Caption: Logical flowchart for anticancer alkaloid screening and selection.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Anticancer activity of glycoalkaloids from Solanum plants: A review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Natural Alkaloids in Cancer Therapy: Berberine, Sanguinarine and Chelerythrine against Colorectal and Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Evaluation of anticancer activity of the alkaloid fraction of Alstonia scholaris (Sapthaparna) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Apoptosis Assays [sigmaaldrich.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. bosterbio.com [bosterbio.com]
- 17. agilent.com [agilent.com]
- 18. youtube.com [youtube.com]
- 19. Rapid cell cycle screening of anticancer drugs | Laboratory Talk [laboratorytalk.com]
- 20. Frontiers | Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results [frontiersin.org]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. medium.com [medium.com]
- 23. benchchem.com [benchchem.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Industrial Scale Production of 13-Dehydroxyindaconitine
Introduction
13-Dehydroxyindaconitine is a naturally occurring diterpenoid alkaloid found in the roots of Aconitum kusnezoffii Reichb[1]. Like other aconitine-type alkaloids, it presents a complex chemical structure that makes total synthesis challenging and economically unviable for large-scale production[2][3]. Therefore, industrial-scale manufacturing relies on the extraction and purification of the compound from its natural plant source. These application notes provide a comprehensive overview of the proposed methods for the industrial production of this compound, targeting researchers, scientists, and drug development professionals. The protocols outlined below are based on established principles of natural product chemistry and alkaloid manufacturing.
1. Raw Material Sourcing and Pre-processing
The primary source of this compound is the root of Aconitum kusnezoffii.
-
1.1. Plant Collection and Identification : Proper botanical identification is critical to ensure the correct plant species is harvested. Collection should be timed to maximize the alkaloid content in the roots.
-
1.2. Preliminary Processing : Once harvested, the roots are washed to remove soil and other debris. They are then sliced and dried to reduce moisture content, which is crucial for preventing degradation and preparing the material for extraction[1].
2. Extraction of Crude Alkaloids
The initial step in isolating this compound is the extraction of total alkaloids from the dried plant material.
-
2.1. Solvent Extraction : The dried and powdered roots of Aconitum kusnezoffii are subjected to solvent extraction, typically using methanol (B129727) or ethanol (B145695), to obtain a crude extract containing a mixture of alkaloids and other plant metabolites[1].
-
2.2. Acid-Base Extraction : To selectively isolate the alkaloids, an acid-base extraction is employed. The crude extract is acidified to protonate the alkaloids, making them soluble in an aqueous acidic solution. This solution is then washed with a non-polar solvent to remove neutral and acidic impurities. Subsequently, the aqueous layer is basified, causing the alkaloids to precipitate, which can then be extracted into an organic solvent.
3. Purification of this compound
The purification of the target compound from the crude alkaloid mixture is a multi-step process that often involves various chromatographic techniques.
-
3.1. Macroporous Resin Chromatography : A common technique for the initial purification of total alkaloids from Aconitum species involves macroporous adsorption resins[4]. The crude alkaloid extract is loaded onto the resin column. Impurities are washed away, and the alkaloids are then eluted using an appropriate solvent system, such as an acidic ethanol-water solution[4].
-
3.2. Silica (B1680970) Gel Column Chromatography : Further separation is achieved using silica gel column chromatography. A gradient elution with a solvent system such as dichloromethane-methanol is used to separate different alkaloids based on their polarity.
-
3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For final purification to achieve high purity (e.g., >98%), preparative HPLC is the method of choice. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with a modifying agent like formic acid or trifluoroacetic acid).
A proposed workflow for the industrial scale production of this compound is depicted in the following diagram:
4. Quality Control
Stringent quality control at various stages of production is essential.
-
High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the final product and to monitor the efficiency of the purification steps.
-
Mass Spectrometry (MS) : To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) : For structural elucidation and confirmation.
Experimental Protocols
Protocol 1: Extraction of Crude Alkaloids
-
Maceration : 100 kg of dried and powdered Aconitum kusnezoffii root is macerated with 1000 L of 95% ethanol at room temperature for 24 hours with constant stirring.
-
Filtration : The mixture is filtered, and the plant material is collected.
-
Re-extraction : The plant material is re-extracted twice more with 800 L of 95% ethanol each time.
-
Solvent Evaporation : The filtrates are combined, and the ethanol is evaporated under reduced pressure to yield a concentrated crude extract.
-
Acid Dissolution : The crude extract is dissolved in 5% hydrochloric acid.
-
Liquid-Liquid Extraction (Impurity Removal) : The acidic solution is washed three times with an equal volume of dichloromethane (B109758) to remove non-alkaloidal compounds.
-
Basification : The aqueous layer is basified to pH 10-11 with ammonium (B1175870) hydroxide.
-
Alkaloid Extraction : The basic aqueous solution is extracted three times with an equal volume of dichloromethane.
-
Final Evaporation : The dichloromethane layers are combined and evaporated under reduced pressure to yield the crude alkaloid extract.
Protocol 2: Purification by Macroporous Resin Chromatography
-
Column Preparation : A column is packed with D101 macroporous adsorption resin and equilibrated with deionized water.
-
Loading : The crude alkaloid extract is dissolved in an acidic aqueous solution (pH 3-4) and loaded onto the column.
-
Washing : The column is washed with deionized water to remove water-soluble impurities, followed by a wash with a basic aqueous solution (pH 8-9)[4].
-
Elution : The alkaloids are eluted with a 60% ethanol solution adjusted to a pH of 2-3 with hydrochloric acid[4].
-
Collection and Concentration : The eluate is collected, neutralized, and the ethanol is removed under reduced pressure to yield a purified total alkaloid fraction.
Protocol 3: Final Purification by Preparative HPLC
-
System : A preparative HPLC system equipped with a C18 column.
-
Mobile Phase : A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Sample Preparation : The purified total alkaloid fraction is dissolved in the mobile phase.
-
Injection and Fraction Collection : The sample is injected onto the column, and fractions are collected based on the retention time of this compound.
-
Purity Analysis : The purity of the collected fractions is analyzed by analytical HPLC.
-
Solvent Removal : The solvent from the pure fractions is removed by lyophilization to obtain the final product.
Data Presentation
Table 1: Summary of Yield and Purity at Different Production Stages
| Production Stage | Starting Material (kg) | Product | Yield (%) | Purity (%) |
| Crude Extraction | 100 | Crude Alkaloid Extract | 5 - 8 | ~10 |
| Macroporous Resin | 5-8 (Crude Extract) | Purified Alkaloids | 60 - 70 | ~40 |
| Silica Gel Chromatography | 3-5.6 (Purified Alkaloids) | Enriched Fraction | 40 - 50 | ~70-80 |
| Preparative HPLC | 1.2-2.8 (Enriched Fraction) | This compound | 20 - 30 | >98 |
Note: The yields are hypothetical and based on typical values for natural product extraction.
Table 2: Quality Control Parameters for Final Product
| Parameter | Specification |
| Appearance | White to off-white crystalline powder |
| Purity (HPLC) | ≥ 98% |
| Molecular Formula | C₃₄H₄₇NO₉[1] |
| Molecular Weight | 613.74 g/mol [1] |
| Identification | Consistent with reference standard by HPLC, MS, and NMR |
| Residual Solvents | Within acceptable limits (ICH guidelines) |
The following diagram illustrates the logical relationship in the quality control process:
References
Troubleshooting & Optimization
Technical Support Center: Isolation of 13-Dehydroxyindaconitine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the isolation of 13-Dehydroxyindaconitine, a natural alkaloid with antioxidant properties. The information provided is based on established methods for the isolation of structurally related diterpenoid alkaloids from Aconitum species.
Troubleshooting Guide
Researchers may encounter several challenges during the multi-step process of isolating this compound. This guide addresses common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Alkaloid Extract | Incomplete Extraction: Insufficient solvent volume, inadequate extraction time, or improper pH during acid-base extraction. | - Ensure a solvent-to-solid ratio of at least 1:10 (w/v).- Increase the number of extraction cycles (at least 3 repetitions are recommended).- For acid-base extraction, ensure the acidic aqueous solution is basified to a pH of 9-10 before extraction with an organic solvent.[1] |
| Degradation of Alkaloids: Exposure to high temperatures or strongly alkaline conditions for prolonged periods can lead to hydrolysis of the ester groups, a common feature in aconitine-type alkaloids.[2] | - Avoid excessive heat during solvent evaporation; use a rotary evaporator at reduced pressure and moderate temperature.- Minimize the time the alkaloids are in a basic solution during extraction. | |
| Poor Separation of this compound | Inappropriate Chromatographic Technique: The complexity of the crude extract, containing numerous structurally similar alkaloids, can make separation by standard column chromatography challenging. | - Employ advanced separation techniques like pH-zone-refining counter-current chromatography (CCC), which is highly effective for separating alkaloids based on their pKa values and hydrophobicity.[1][3] |
| Suboptimal Chromatographic Conditions: Incorrect solvent system, pH, or gradient in HPLC or CCC. | - For pH-zone-refining CCC, carefully select the two-phase solvent system and the pH of the retainer (in the stationary phase) and eluter (in the mobile phase). A common system for aconitine (B1665448) alkaloids is petroleum ether-ethyl acetate-methanol-water.[1][3]- For HPLC, use a C18 column and a gradient elution with a mobile phase consisting of acetonitrile (B52724) and a buffered aqueous solution (e.g., with formic acid or ammonium (B1175870) acetate). | |
| Presence of Impurities in the Final Product | Co-elution of Structurally Similar Alkaloids: Due to the presence of numerous other diterpenoid alkaloids in Aconitum species, achieving high purity can be difficult. | - Utilize multiple chromatographic steps with different separation principles (e.g., CCC followed by preparative HPLC).- Optimize the selectivity of the chromatographic system by adjusting the solvent composition, pH, and temperature. |
| Contamination from Plant Material: Pigments, lipids, and other non-alkaloidal compounds may be present in the extract. | - Perform a preliminary clean-up of the crude extract, for example, by liquid-liquid partitioning between an acidic aqueous solution and a non-polar organic solvent to remove neutral and acidic impurities. | |
| Compound Instability/Degradation | Hydrolysis: Aconitine-type alkaloids are susceptible to hydrolysis, especially in alkaline or strongly acidic conditions and at elevated temperatures.[2] | - Maintain a neutral or slightly acidic pH during storage and processing whenever possible.- Store extracts and purified compounds at low temperatures (-20°C is recommended).- Use freshly prepared solutions for analysis and bioassays. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the isolation of this compound to avoid degradation?
A1: The most critical step is the management of pH and temperature during the extraction and purification process. Aconitine-type alkaloids, including likely this compound, are prone to hydrolysis of their ester linkages under alkaline conditions.[2] Therefore, it is crucial to minimize the exposure time to basic solutions during the acid-base extraction and to avoid high temperatures throughout the isolation procedure.
Q2: I am having difficulty separating this compound from other co-eluting alkaloids using HPLC. What can I do?
A2: If you are facing co-elution problems with HPLC, consider the following:
-
Method Optimization: Experiment with different mobile phase compositions, gradients, and pH. Sometimes, a small change in the buffer or the organic modifier can significantly improve resolution.
-
Alternative Stationary Phases: If a C18 column is not providing adequate separation, consider trying a different stationary phase, such as a phenyl-hexyl or a cyano column, which offer different selectivities.
-
Multi-dimensional Chromatography: For very complex mixtures, a two-dimensional HPLC approach can be effective.
-
pH-Zone-Refining Counter-Current Chromatography (CCC): This technique is particularly well-suited for the preparative separation of alkaloids from crude extracts and can provide fractions that are significantly enriched in the target compound, simplifying the final HPLC purification step.[1][3]
Q3: What are the expected yields and purity for the isolation of diterpenoid alkaloids from Aconitum species?
A3: The yield and purity can vary significantly depending on the plant material, the extraction method, and the purification techniques employed. However, based on published data for similar alkaloids isolated from Aconitum species using pH-zone-refining CCC, the following can be expected:
| Parameter | Reported Values for Similar Aconitum Alkaloids |
| Crude Alkaloid Yield from Plant Material | Approximately 0.93% (w/w) |
| Purity after pH-Zone-Refining CCC | 96.40% - 98.9% |
| Yield of Individual Alkaloids from Crude Extract | Varies widely, from ~2% to ~16.5% (w/w) |
Data adapted from a study on the isolation of diterpenoid alkaloids from Aconitum coreanum.[1]
Experimental Protocols
General Protocol for Acid-Base Extraction of Total Alkaloids from Aconitum Species
This protocol is a general guideline for the initial extraction of total alkaloids from the plant material.
-
Maceration and Extraction:
-
Grind the dried and powdered plant material (e.g., roots of Aconitum handelianum).
-
Macerate the powder in an acidic ethanol (B145695) solution (e.g., 95% ethanol containing 0.1% HCl) at room temperature for 24 hours.
-
Perform heat reflux extraction with the same solvent system for 2-3 hours, and repeat this step three times.
-
Combine the extracts and evaporate the solvent under reduced pressure.
-
-
Acid-Base Partitioning:
-
Dissolve the residue in a 1-2% aqueous HCl solution.
-
Wash the acidic solution with a non-polar organic solvent (e.g., petroleum ether or diethyl ether) to remove neutral and acidic compounds.
-
Adjust the pH of the aqueous phase to 9-10 with a base (e.g., ammonia (B1221849) water).
-
Extract the alkaline solution with an organic solvent such as chloroform (B151607) or ethyl acetate. Repeat this extraction at least three times.
-
Combine the organic extracts, wash with saturated brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude alkaloid extract.
-
Protocol for a Generic Experimental Workflow
The following diagram outlines a typical workflow for the isolation of this compound.
Caption: A generalized workflow for the isolation of this compound.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical connections between common problems and their underlying causes in the isolation process.
Caption: Key challenges and their root causes in alkaloid isolation.
References
- 1. mdpi.com [mdpi.com]
- 2. Direct stability characterization of aconite alkaloids in different media by autosampler-mediated incubation-online solid phase extraction-LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 13-Dehydroxyindaconitine Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of 13-Dehydroxyindaconitine extraction from Aconitum species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which sources is it typically extracted?
A1: this compound is a naturally occurring diterpenoid alkaloid. It is primarily isolated from the roots of plants belonging to the Aconitum genus, such as Aconitum kusnezoffii and Aconitum handelianum.
Q2: What are the general steps involved in the extraction and purification of this compound?
A2: The typical workflow involves:
-
Preparation of Plant Material: Drying and grinding the plant material (usually roots) to a fine powder.
-
Extraction: Using a suitable solvent and method to extract the alkaloids from the plant matrix.
-
Purification: Employing chromatographic techniques to isolate this compound from the crude extract.
Q3: Which solvents are most effective for extracting this compound?
Q4: How does pH influence the extraction process?
A4: pH is a crucial factor in alkaloid extraction.[3][4][5] Alkaloids are basic compounds that form salts in acidic conditions, making them more soluble in aqueous or alcoholic solutions. Conversely, in alkaline conditions, they exist as free bases, which are more soluble in organic solvents.[6][7] This principle is the basis for acid-base extraction methods used to separate alkaloids from other plant constituents.[6][8] For instance, an acidic solution can be used for the initial extraction, followed by basification and extraction with an organic solvent to isolate the alkaloids.[6][8]
Q5: What are some modern extraction techniques that can improve the yield of this compound?
A5: Modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Pulsed Electric Field (PEF) extraction can offer higher yields, shorter extraction times, and reduced solvent consumption compared to conventional methods like maceration or heat reflux.[9][10][11][12][13] UAE, for example, uses cavitation to break down cell walls, enhancing solvent penetration and improving extraction efficiency.[12]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Low Yield of Crude Extract | Poor Quality of Plant Material: Alkaloid content can vary based on species, geographical source, harvest time, and storage conditions. Heat and light can degrade alkaloids.[6] | - Ensure proper identification and sourcing of the plant material. - Use freshly harvested and properly dried material. - Store the plant material in a cool, dark, and dry place. |
| Inadequate Grinding of Plant Material: Insufficient surface area for solvent penetration.[6] | - Grind the plant material to a fine, consistent powder (e.g., 60-80 mesh).[6] | |
| Suboptimal Extraction Parameters: Incorrect choice of solvent, temperature, time, or solid-to-solvent ratio.[6] | - Optimize the extraction solvent (e.g., ethanol (B145695) or methanol (B129727) concentration). - Adjust the extraction temperature; higher temperatures can enhance extraction but may also degrade thermolabile compounds.[1] - Optimize the extraction time and solid-to-solvent ratio through systematic experiments.[14] | |
| Incomplete Extraction: Insufficient number of extraction cycles. | - Repeat the extraction process on the plant residue multiple times (e.g., 3 times) and combine the extracts.[6] | |
| Dark, Impure Crude Extract | Presence of Lipids and Pigments: Co-extraction of non-polar impurities like fats, waxes, and chlorophyll. | - Defatting: Pre-wash the powdered plant material with a non-polar solvent like petroleum ether or hexane (B92381) before the main extraction.[6] |
| Ineffective Preliminary Purification: | - Acid-Base Washing: Dissolve the crude extract in a dilute acid solution, wash with a non-polar organic solvent to remove neutral impurities, then basify the aqueous layer and extract the alkaloids with an organic solvent.[6][7] | |
| Significant Loss During Purification | Poor Separation in Column Chromatography: Incorrect choice of stationary or mobile phase.[2] | - Select an appropriate adsorbent (e.g., silica (B1680970) gel, alumina). - Optimize the mobile phase system by testing different solvent combinations and gradients to achieve good separation. |
| Compound Precipitation on the Column: The solvent used to load the sample may be too weak.[2] | - Ensure the crude extract is fully dissolved in a minimal amount of the initial mobile phase before loading it onto the column.[2] | |
| Co-elution of Impurities: Similar polarity of this compound and impurities. | - Employ alternative purification techniques like pH-zone-refining counter-current chromatography for better resolution.[8][15] |
Data Presentation
Table 1: Comparison of Extraction Methods for Alkaloids from Aconitum Species
| Extraction Method | Plant Species | Target Alkaloid(s) | Key Parameters | Yield | Reference |
| Pulsed Electric Field (PEF) | Aconitum coreanum | Guanfu base A | 20 kV/cm, 8 pulses, 1:12 solid-to-solvent ratio, 90% ethanol | 3.94 mg/g | [9] |
| Heat Reflux Extraction | Aconitum gymnandrum Maxim | Total Alkaloids | 80°C, 36h soaking, 30 min extraction | 0.2674 mg/g | [14] |
| pH-Zone-Refining Counter-Current Chromatography (Purification) | Aconitum coreanum | Guanfu base A | Pet-EtAc-MeOH-H₂O (5:5:1:9, v/v/v/v) | 16.51% of crude extract | [8] |
| pH-Zone-Refining Counter-Current Chromatography (Purification) | Aconitum coreanum | Guanfu base G | Pet-EtAc-MeOH-H₂O (5:5:1:9, v/v/v/v) | 12.08% of crude extract | [8] |
| Ultrasound-Assisted Extraction | Aconitum gymnandrum | Total Flavonoids (as a reference for extraction efficiency) | 100 W, 45°C, 60% ethanol, 30 min, 1:20 solid-liquid ratio | 1.278% | [16] |
Note: The yields are reported as found in the respective studies and may not be directly comparable due to differences in the plant material, target compounds, and analytical methods.
Experimental Protocols
Protocol 1: Optimized Heat Reflux Extraction for Total Alkaloids
This protocol is based on the optimized conditions for extracting total alkaloids from Aconitum gymnandrum Maxim.[14]
-
Preparation of Plant Material:
-
Dry the roots of the Aconitum species at a controlled temperature (e.g., 40-50°C).
-
Grind the dried roots into a fine powder (e.g., 60-80 mesh).
-
-
Extraction:
-
Weigh the powdered plant material.
-
Soak the powder in the chosen solvent (e.g., acidified ethanol) for 36 hours.
-
Perform heat reflux extraction at 80°C for 30 minutes. The solid-to-solvent ratio should be optimized (e.g., 1:10 w/v).
-
Filter the mixture while hot and collect the filtrate.
-
Repeat the extraction process on the residue two more times.
-
Combine the filtrates.
-
-
Concentration:
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Protocol 2: Acid-Base Extraction and Purification
This is a general protocol for the isolation of alkaloids, which can be adapted for this compound.
-
Defatting (Optional but Recommended):
-
Macerate the powdered plant material in petroleum ether or hexane (1:10 w/v) for 12-24 hours to remove lipids.[6]
-
Discard the solvent and air-dry the plant material.
-
-
Acidic Extraction:
-
Macerate the defatted powder in a dilute acidic solution (e.g., 0.5% HCl or 5% acetic acid) with occasional stirring for 24 hours.[6]
-
Filter the mixture and collect the acidic aqueous extract. Repeat this step two more times on the plant residue.
-
Combine the acidic extracts.
-
-
Basification and Extraction of Free Alkaloids:
-
Slowly add a base (e.g., ammonium (B1175870) hydroxide (B78521) or 2M NaOH) to the combined acidic extract with stirring until the pH reaches 9-10.[4][6]
-
Perform a liquid-liquid extraction on the alkaline solution using an appropriate organic solvent like chloroform (B151607) or a chloroform-methanol mixture (e.g., 3:1 v/v).[6]
-
Repeat the extraction 3-5 times.
-
Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate.
-
-
Purification by Column Chromatography:
-
Evaporate the organic solvent under reduced pressure to obtain the crude total alkaloid extract.
-
Prepare a silica gel column using a non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, by gradually adding ethyl acetate (B1210297) and then methanol to the hexane.[2]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
-
Visualizations
References
- 1. ojs.huit.edu.vn [ojs.huit.edu.vn]
- 2. benchchem.com [benchchem.com]
- 3. The Effect of pH on Extraction of the Total Alkaloids in Mahuang ...: Ingenta Connect [ingentaconnect.com]
- 4. journals.itb.ac.id [journals.itb.ac.id]
- 5. What is the Effect of Temperature and pH on Extraction? [unacademy.com]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. Preparative Isolation of Seven Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chromatography [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The application of ultrasound in the extraction of plant alkaloids [jydultrasonicmachine.com]
- 13. mdpi.com [mdpi.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ultrasound-assisted extraction of total flavonoids from Aconitum gymnandrum - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low solubility of diterpenoid alkaloids in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with poorly soluble diterpenoid alkaloids in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why are diterpenoid alkaloids often poorly soluble in water?
A: Diterpenoid alkaloids possess complex, polycyclic structures that are predominantly lipophilic (hydrophobic).[1] While they contain nitrogen atoms that can be protonated to form salts, the large carbon skeleton often dominates their physicochemical properties, leading to limited aqueous solubility.[1][2] For example, Aconitine is barely soluble in water but very soluble in organic solvents like chloroform (B151607).[2] Similarly, Ginkgolide B is described as insoluble or poorly soluble in water due to its overall lipophilic nature.[1][3]
Q2: What are the primary methods to increase the aqueous solubility of diterpenoid alkaloids?
A: Several techniques can be employed, categorized as physical and chemical modifications.[4][5] Key methods include:
-
pH Adjustment: For alkaloids, which are basic, lowering the pH of the aqueous solution with an acid can form a more soluble salt.[6][7]
-
Co-solvency: Using a water-miscible organic solvent (a co-solvent) like ethanol, DMSO, or polyethylene (B3416737) glycol (PEG) can significantly increase solubility by reducing the polarity of the solvent system.[8][9]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the lipophilic diterpenoid alkaloid, forming an inclusion complex that is more water-soluble.[10][11][12][13]
-
Formulation with Surfactants and Liposomes: Surfactants can form micelles that entrap the hydrophobic drug, while liposomes are lipid vesicles that can encapsulate the drug in their lipid bilayer or aqueous core.[14][15][16]
-
Particle Size Reduction: Techniques like micronization increase the surface area-to-volume ratio of the drug particles, which can improve the dissolution rate.[5][17]
Q3: When should I choose one solubilization method over another?
A: The choice depends on the specific diterpenoid alkaloid, the experimental context (e.g., in vitro assay vs. in vivo administration), and the required concentration.
-
For in vitro stock solutions: Co-solvents like DMSO are common. However, the final concentration of the co-solvent in the assay medium must be low enough to avoid cellular toxicity.
-
For oral formulations: pH adjustment, solid dispersions, and cyclodextrin (B1172386) complexes are often explored to enhance bioavailability.[4]
-
For intravenous (IV) administration: Liposomal formulations, micellar solutions, and nanosuspensions are preferred to avoid the toxicity associated with high concentrations of some co-solvents and to prevent precipitation in the bloodstream.[14] The commercial formulation of paclitaxel (B517696), for instance, uses a co-solvent system of Cremophor® EL and ethanol.[14]
Q4: Can I combine different solubilization techniques?
A: Yes, a combination of methods is often more effective. For example, a co-solvent might be used in the preparation of a liposomal formulation to first dissolve the drug in the lipid phase.[15][18] Similarly, pH adjustment can be used in conjunction with co-solvents.[19]
Troubleshooting Guide
| Issue / Observation | Possible Cause(s) | Suggested Solution(s) |
| Drug precipitates immediately upon addition to aqueous buffer. | The aqueous solubility limit has been exceeded. The buffer's pH is not optimal for solubility. | 1. Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO, ethanol). 2. Perform serial dilutions in the buffer, ensuring vigorous mixing. 3. For basic alkaloids, try lowering the pH of the buffer with a dilute acid (e.g., HCl) to form a more soluble salt.[7] |
| A clear solution becomes cloudy or forms a precipitate over time. | The compound is unstable in the aqueous environment (e.g., hydrolysis). The solution is supersaturated and slowly crashing out. Temperature fluctuations are affecting solubility. | 1. Prepare fresh solutions immediately before each experiment. 2. If stability is an issue, investigate encapsulation methods like cyclodextrins or liposomes.[11] 3. Store solutions at a constant, controlled temperature. Note that solubility often decreases at lower temperatures.[1] |
| High concentration of co-solvent (e.g., DMSO) is causing toxicity in cell-based assays. | The final concentration of the organic solvent is too high for the cells to tolerate. | 1. Reduce the final co-solvent concentration to a non-toxic level (typically <0.5% for DMSO, but should be empirically determined). 2. Explore alternative solubilization methods that are more biocompatible, such as formulation with hydroxypropyl-β-cyclodextrin (HP-β-CD) or creating a liposomal preparation.[13][20] |
| Poor bioavailability is observed in animal studies despite achieving solubility in the formulation. | The drug may be precipitating in vivo upon dilution in physiological fluids. The formulation is not stable in the gastrointestinal tract. | 1. Consider formulations that are more robust to dilution, such as nanosuspensions or PEGylated liposomes.[14] 2. For oral delivery, investigate solid dispersions or enteric-coated formulations to protect the compound and enhance absorption. |
Quantitative Data on Diterpenoid Alkaloid Solubility
The following tables summarize the solubility of common diterpenoid alkaloids and the improvements seen with various techniques.
Table 1: Solubility of Selected Diterpenoid Alkaloids in Various Solvents
| Compound | Solvent | Solubility | Reference(s) |
| Aconitine | Water | 0.3 mg/mL | [2][21][22] |
| Ethanol | 35 mg/mL | [2][21][22] | |
| Paclitaxel | Water | < 0.1 µg/mL | [23] |
| Cremophor EL & Ethanol (1:1) | Commercial formulation solvent | [14] | |
| Ginkgolide B | Water | Insoluble / Sparingly soluble | [3][24] |
| DMSO | 14 - 40 mg/mL | [24][25] | |
| Ethanol | ~10 mg/mL | [25] | |
| DMF:PBS (1:1, pH 7.2) | ~0.5 mg/mL | [24] |
Table 2: Examples of Solubility Enhancement for Paclitaxel (PTX)
| Enhancement Technique | System / Carrier | Resulting Aqueous Solubility / Concentration | Reference(s) |
| Co-solvency | 75% (v/v) PEG 400 in water | Up to 16 mg/mL | [15] |
| Complexation | Humic Acid (HA) Complex (2:1 HA:PTX) | ~100% drug release in 40 mins vs. 30% for pure drug in 4 hrs | [26] |
| Polymeric Micelles | Amphiphilic MPC polymer (PMB30W) | Reached 5.0 mg/mL | [23] |
| Liposomal Formulation | Liposomes with 5% (v/v) PEG 400 | Up to 3.39 mg/mL | [15] |
| Antisolvent Precipitation | PTX crystal powders from ionic liquid | 6.05 µg/mL (vs. 1.16 µg/mL for raw PTX) | [27] |
Experimental Protocols
Protocol 1: Solubilization using pH Adjustment
This protocol is suitable for basic diterpenoid alkaloids.
-
Determine the pKa: If the pKa of the alkaloid is unknown, it must be determined experimentally or estimated.
-
Prepare a Stock Solution: Accurately weigh the diterpenoid alkaloid powder and dissolve it in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Prepare Buffers: Prepare a series of aqueous buffers with pH values ranging from 2 units below to 2 units above the pKa of the compound.
-
Titration: While stirring a known volume of the desired final buffer, slowly add the alkaloid stock solution dropwise.
-
Observation: Monitor for any signs of precipitation. The pH at which the compound remains in solution at the target concentration is the optimal pH for that buffer system.
-
Confirmation: The final concentration can be confirmed using a validated HPLC method.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This method is a simple way to prepare solid inclusion complexes which can then be dissolved in water.
-
Molar Ratio Selection: Start with a 1:1 molar ratio of the diterpenoid alkaloid to a cyclodextrin derivative (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD).
-
Mixing: Place the accurately weighed drug and HP-β-CD in a mortar.
-
Kneading: Add a small amount of a solvent blend (e.g., water/ethanol 50:50 v/v) to the mixture. Knead the mass thoroughly with a pestle for 30-45 minutes to form a paste.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) or under vacuum until a constant weight is achieved.
-
Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.
-
Solubility Testing: Test the solubility of the resulting powder in water and compare it to the uncomplexed drug. The formation of the complex can be confirmed by techniques like DSC, FTIR, or XRD.[28]
Protocol 3: Preparation of Paclitaxel-Loaded Liposomes (Thin-Film Hydration Method)
This is a common method for encapsulating hydrophobic drugs like paclitaxel.[15][16]
-
Lipid Dissolution: Dissolve paclitaxel and lipids (e.g., phosphatidylcholine and cholesterol at a specific molar ratio) in a suitable organic solvent like chloroform in a round-bottom flask.[15]
-
Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. This will create a thin, dry film of the drug-lipid mixture on the flask wall. Keep the flask under vacuum overnight to remove any residual solvent.[15]
-
Hydration: Hydrate the thin film by adding an aqueous buffer (e.g., phosphate-buffered saline, PBS) to the flask. The buffer can contain additional excipients like PEG 400 to improve drug loading.[15] Agitate the flask by rotating it until the film is completely hydrated and has formed a milky suspension of multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain small, unilamellar vesicles (SUVs) with a uniform size, subject the liposome (B1194612) suspension to extrusion. This involves repeatedly passing the suspension through polycarbonate membrane filters with a defined pore size (e.g., starting with 0.4 µm and ending with 0.2 µm).[15]
-
Purification: Remove any unencapsulated paclitaxel by centrifugation at high speed (e.g., 50,000 rpm). The resulting pellet contains the paclitaxel-loaded liposomes.[15]
-
Characterization: Characterize the final formulation for particle size, zeta potential, encapsulation efficiency, and drug concentration.
Visualizations
Workflow for Selecting a Solubilization Strategy
Caption: Decision tree for choosing an appropriate solubilization method.
Mechanism of Cyclodextrin Inclusion Complexation
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Aconitine - Wikipedia [en.wikipedia.org]
- 3. Ginkgolide B - LKT Labs [lktlabs.com]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plant Alkylbenzenes and Terpenoids in the Form of Cyclodextrin Inclusion Complexes as Antibacterial Agents and Levofloxacin Synergists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oatext.com [oatext.com]
- 13. ijrpc.com [ijrpc.com]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 15. tandfonline.com [tandfonline.com]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. japer.in [japer.in]
- 18. researchgate.net [researchgate.net]
- 19. ijmsdr.org [ijmsdr.org]
- 20. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. webqc.org [webqc.org]
- 22. Aconitine - LKT Labs [lktlabs.com]
- 23. Enhanced solubility of paclitaxel using water-soluble and biocompatible 2-methacryloyloxyethyl phosphorylcholine polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. Ginkgolide B | 15291-77-7 [chemicalbook.com]
- 26. rjptonline.org [rjptonline.org]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in 13-Dehydroxyindaconitine bioassays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-Dehydroxyindaconitine. The information is presented in a question-and-answer format to directly address common issues encountered during bioassays.
Troubleshooting Guides
This section offers solutions to common problems that can lead to inconsistent results in this compound bioassays.
Issue 1: High Variability in Cell-Based Antioxidant Assays (e.g., DCFH-DA)
Question: We are observing significant well-to-well and plate-to-plate variability in our cellular antioxidant assays with this compound. What are the potential causes and solutions?
Answer: High variability in cell-based antioxidant assays is a frequent challenge. The following table outlines common sources of error and recommended solutions.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before and during plating. Use a multichannel pipette for seeding and mix the cell suspension between every few rows.[1] |
| Edge Effects | Avoid using the outer wells of the microplate, as they are prone to evaporation. Alternatively, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.[1] |
| Variable Incubation Times | Use a timer to ensure consistent incubation periods for all plates, especially during reagent addition and signal detection steps.[1] |
| Cell Passage Number | Use cells within a consistent and low passage number range (e.g., passages 5-20) for all experiments, as high-passage cells can exhibit altered morphology and responses to stimuli.[2][3][4][5] |
| Compound Precipitation | Visually inspect wells for any signs of compound precipitation after addition. If observed, consider adjusting the solvent concentration or using a different solvent system. |
| High Background Fluorescence | Include unstained control wells to assess autofluorescence. Use fresh, high-quality reagents and consider using a background-suppressing buffer.[6][7] |
Issue 2: Inconsistent IC50 Values in Cytotoxicity/Viability Assays (e.g., MTT, Resazurin)
Question: Our calculated IC50 values for this compound's cytotoxic effects are not reproducible across experiments. How can we improve consistency?
Answer: Inconsistent IC50 values can arise from several experimental factors. Below is a summary of potential issues and how to address them.
| Potential Cause | Recommended Solution |
| Cell Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. High or low cell densities can alter cellular metabolism and drug sensitivity.[1] |
| Solvent Effects | Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Include a solvent control group. |
| Compound Stability | Prepare fresh dilutions of this compound for each experiment. Aconitine alkaloids can be unstable in certain solutions. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions and ensure consistent pipetting technique. |
| Incomplete Drug Mixing | Gently mix the plate after adding the compound to ensure even distribution. |
| Compound | Assay Type | Cell Line | Reported IC50 Range (µg/mL) |
| Quercetin | DPPH Radical Scavenging | N/A | 5 - 15 |
| Curcumin | MTT Assay | MCF-7 (Breast Cancer) | 10 - 25 |
| Berberine | MTT Assay | HepG2 (Liver Cancer) | 20 - 50 |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that we should be targeting in our bioassays?
A1: this compound is primarily known for its antioxidant and anti-inflammatory activities. Therefore, assays that measure the scavenging of free radicals, inhibition of reactive oxygen species (ROS) production, or modulation of inflammatory pathways are most relevant.
Q2: Which cell lines are recommended for studying the bioactivity of this compound?
A2: The choice of cell line depends on the specific bioactivity being investigated. For antioxidant activity, cell lines such as HepG2 (human liver carcinoma) or HaCaT (human keratinocytes) are commonly used. For anti-inflammatory studies, macrophage cell lines like RAW 264.7 or THP-1 are suitable. For investigating effects on sodium channels, cell lines stably expressing specific channel subtypes, such as HEK293 cells expressing Nav1.7, are recommended.[4][8][9]
Q3: What solvents are suitable for dissolving this compound for in vitro assays?
A3: this compound is an alkaloid that is sparingly soluble in water but soluble in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing stock solutions. Subsequent dilutions should be made in the appropriate culture medium, ensuring the final DMSO concentration is low enough to not affect the cells (typically below 0.5%).
Q4: How can we minimize interference from the natural fluorescence of this compound in our fluorescence-based assays?
A4: To account for any intrinsic fluorescence of the compound, it is crucial to include control wells containing the compound in cell-free media and wells with cells treated with the compound but without the fluorescent dye. Subtracting the background fluorescence from these controls is essential for accurate measurements.
Experimental Protocols & Methodologies
Cellular Antioxidant Activity (CAA) Assay using DCFH-DA
This protocol provides a method to measure the ability of this compound to inhibit intracellular reactive oxygen species (ROS) formation.
Materials:
-
Adherent cells (e.g., HepG2)
-
96-well black, clear-bottom tissue culture plates
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Free radical initiator (e.g., AAPH)
-
This compound
-
Quercetin (positive control)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Cell Washing: Gently wash the cell monolayer twice with warm HBSS to remove serum components.
-
Dye Loading: Add 100 µL of 25 µM DCFH-DA solution in HBSS to each well. Incubate for 45-60 minutes at 37°C in the dark.
-
Compound Incubation: Wash the cells twice with warm HBSS. Add 100 µL of this compound at various concentrations (prepared in HBSS) to the respective wells. Include wells for a positive control (e.g., Quercetin) and a vehicle control.
-
Initiation of Oxidative Stress: Add 100 µL of a free radical initiator (e.g., 600 µM AAPH in HBSS) to all wells except the negative control wells.
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity every 5 minutes for 1 hour at an excitation of ~485 nm and an emission of ~535 nm.
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The antioxidant activity of this compound can be expressed as a percentage of inhibition of ROS formation compared to the vehicle control.
FLIPR Membrane Potential Assay for Sodium Channel Modulation
This protocol is designed to assess the effect of this compound on voltage-gated sodium channels (e.g., Nav1.7) expressed in a stable cell line using a FLIPR instrument.
Materials:
-
HEK293 cells stably expressing the sodium channel of interest
-
96- or 384-well black, clear-bottom plates
-
FLIPR Membrane Potential Assay Kit
-
Sodium channel opener (e.g., Veratridine)
-
Known sodium channel blocker (e.g., Tetrodotoxin) as a positive control
-
This compound
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
Procedure:
-
Cell Plating: Plate the cells into the microplates and incubate overnight to form a confluent monolayer.[10][11]
-
Dye Loading: Prepare the FLIPR Membrane Potential Assay dye according to the manufacturer's instructions. Add an equal volume of the dye solution to each well containing cells and culture medium. Incubate for 30-60 minutes at 37°C.[10][11]
-
Compound Addition: Prepare a plate containing this compound at various concentrations, a positive control (e.g., Tetrodotoxin), and a vehicle control.
-
FLIPR Measurement: Place both the cell plate and the compound plate into the FLIPR instrument. Program the instrument to add the compounds from the compound plate to the cell plate and immediately begin recording the fluorescence changes. After a baseline reading, add a sodium channel opener (e.g., Veratridine) to all wells to induce membrane depolarization and continue recording the fluorescence.
Data Analysis: The inhibitory effect of this compound is determined by its ability to reduce the fluorescence increase induced by the sodium channel opener. The data is typically normalized to the controls and IC50 values are calculated.
Visualizations
Troubleshooting Workflow for Inconsistent Bioassay Results
General Antioxidant Signaling Pathway (Nrf2 Activation)
While the specific interactions of this compound with cellular signaling pathways are still under investigation, many natural antioxidants exert their effects through the activation of the Nrf2 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the common cell lines? | AAT Bioquest [aatbio.com]
- 5. 6 Factors to Consider When Troubleshooting Microplate Assays | Genetics And Genomics [labroots.com]
- 6. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5 Most Common Cell Lines [cytion.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]
- 11. moleculardevices.com [moleculardevices.com]
Technical Support Center: Optimizing HPLC Parameters for Aconitum Alkaloid Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Aconitum alkaloids using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the HPLC analysis of Aconitum alkaloids in a question-and-answer format.
Q1: Why are my Aconitum alkaloid peaks showing significant tailing?
Peak tailing for Aconitum alkaloids in reversed-phase HPLC is a frequent issue, often caused by the interaction of the basic alkaloids with free silanol (B1196071) groups on the C18 column packing.[1] To mitigate this, consider the following solutions:
-
Mobile Phase Additives: Incorporate an amine modifier like triethylamine (B128534) (TEA) into your mobile phase.[1] TEA acts as a competing base, masking the silanol groups and improving peak symmetry. A concentration of 0.1% triethylamine adjusted to pH 3.0 with phosphoric acid has been shown to be effective.[1]
-
pH Adjustment: Controlling the mobile phase pH is crucial. A slightly acidic pH (e.g., pH 3.0) can help to ensure consistent protonation of the alkaloids, leading to better peak shapes.[1][2]
-
Column Choice: If tailing persists, consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
Q2: I'm having trouble separating the diester-diterpenoid alkaloids (e.g., aconitine, mesaconitine, hypaconitine). What parameters can I adjust?
Co-elution of the highly toxic diester-diterpenoid alkaloids is a common challenge. Here are several parameters to optimize for better resolution:
-
Mobile Phase Composition: The choice and ratio of organic solvent and aqueous buffer are critical. Acetonitrile (B52724) is often preferred over methanol (B129727) as it can provide higher signal-to-noise ratios.[3] The concentration of any buffer, such as triethylamine phosphate, can markedly affect the resolution of aconitine, mesaconitine, and hypaconitine.[2]
-
Gradient Elution: A gradient elution program is generally more effective than an isocratic one for separating a complex mixture of alkaloids with varying polarities.[1][2][4][5][6][7] A shallow gradient, where the percentage of the organic solvent is increased slowly, can significantly improve the separation of closely eluting peaks.
-
Column Temperature: Adjusting the column temperature can alter selectivity.[8] While a standard temperature is often around 40°C, systematically varying it (e.g., from 30°C to 50°C) may improve the resolution between critical pairs.[8][9]
-
Flow Rate: A lower flow rate can sometimes enhance separation, although it will increase the analysis time. Optimization is key to balancing resolution and run time.
Q3: My results show significant variability between injections. What are the potential causes?
Inconsistent results can stem from several factors throughout the analytical workflow:
-
Sample Stability: Aconitum alkaloids, particularly the benzoylated and diester forms, can be unstable.[10][11] They are susceptible to hydrolysis, especially at room temperature and in alkaline conditions.[10][12][13] It is crucial to analyze samples promptly after preparation and to control the temperature of the autosampler (e.g., 4°C).[10]
-
Sample Preparation: Incomplete extraction or the presence of matrix effects can lead to variability. Ensure your extraction method is validated and reproducible. Solid-phase extraction (SPE) can be an effective cleanup step to minimize matrix interference.[10][14][15]
-
System Suitability: Before running a sequence, perform system suitability tests to ensure the HPLC system is performing optimally. Check for stable pressure, consistent retention times, and acceptable peak shapes with a standard solution.
-
Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed to prevent bubbles from forming in the pump, which can cause pressure fluctuations and affect retention times.[16][17]
Q4: How do I choose the appropriate detection wavelength for Aconitum alkaloids?
Aconitum alkaloids generally lack a strong chromophore, making UV detection a balance between sensitivity and selectivity. A wavelength in the range of 235-240 nm is commonly used for the detection of many Aconitum alkaloids.[2][4][5][15] A photodiode array (DAD) detector is highly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which can aid in peak identification and purity assessment.[5]
Q5: What are the key differences in analyzing raw versus processed Aconitum roots?
Processing of Aconitum roots, typically through methods like steaming or boiling, is done to reduce toxicity.[3][15][18] This process involves the hydrolysis of the highly toxic diester-diterpenoid alkaloids into less toxic monoester alkaloids.[2][11] Consequently, you should expect to see:
-
Lower concentrations of diester-diterpenoid alkaloids (e.g., aconitine, mesaconitine, hypaconitine) in processed samples compared to raw samples.[2][4]
-
Higher concentrations of their hydrolysis products (e.g., benzoylaconine, benzoylmesaconine (B1261751), benzoylhypaconine) in processed samples.
-
The analytical method must be able to separate and quantify both the parent alkaloids and their hydrolyzed forms.
Data Presentation
The following tables summarize typical HPLC parameters and quantitative data for the analysis of key Aconitum alkaloids.
Table 1: Optimized HPLC Parameters for Aconitum Alkaloid Separation
| Parameter | Recommended Conditions | Reference |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | [2] |
| Mobile Phase A | Aqueous buffer (e.g., 25 mM Triethylamine Phosphate, pH 3.0 or 0.1% Formic Acid) | [2][9] |
| Mobile Phase B | Acetonitrile | [2][9] |
| Elution Mode | Gradient | [1][2][4][5] |
| Flow Rate | 1.0 mL/min | [1][2] |
| Column Temperature | 30-45°C | [2][9] |
| Detection Wavelength | 238-240 nm | [2][4] |
| Injection Volume | 20 µL | [1][2] |
Table 2: Example Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 84 | 16 |
| 40 | 64 | 36 |
| This is an example program and should be optimized for your specific application and column dimensions. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the HPLC analysis of Aconitum alkaloids.
Protocol 1: Sample Preparation from Aconitum Root Powder
-
Weighing: Accurately weigh 1.0 g of pulverized and dried (55°C for 6-7 hours) Aconitum root powder into a suitable extraction vessel.[2]
-
Alkalinization: Add 1 mL of 30% aqueous ammonia (B1221849) solution and let it stand for 20 minutes at room temperature.[2]
-
Extraction: Add 20 mL of ethyl ether and perform ultrasonic extraction for 10 minutes.[2]
-
Maceration: Allow the sample to stand at room temperature for 16 hours.[2]
-
Filtration: Filter the liquid phase.
-
Acidic Extraction: Extract the filtrate four times with 25 mL of 2% hydrochloric acid each time.[2]
-
pH Adjustment: Combine the aqueous layers and adjust the pH to 10 with ammonia solution.[2]
-
Final Extraction: Extract the alkaline solution three times with 25 mL of ethyl ether each time.[2]
-
Washing and Drying: Wash the combined ether extracts with 10 mL of water and then dry over anhydrous sodium sulfate.[2]
-
Evaporation and Reconstitution: Evaporate the ether extract to dryness at 40°C. Dissolve the residue in 1 mL of a mixture of acetonitrile and triethylamine (75:25, v/v).[2]
-
Final Filtration: Filter the final solution through a 0.45 µm filter before injecting it into the HPLC system.[2]
Protocol 2: Preparation of Standard Solutions
-
Stock Solutions: Accurately weigh and dissolve individual Aconitum alkaloid standards (e.g., aconitine, mesaconitine, hypaconitine) in a mixture of acetonitrile and triethylamine (75:25, v/v) to prepare stock solutions of a known concentration (e.g., 1 mg/mL).[2]
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solutions with the same solvent mixture to create a calibration curve covering the expected concentration range of the samples.
-
Storage: Store all standard solutions at 4°C in the dark to minimize degradation.
Visualizations
Diagram 1: General Workflow for HPLC Analysis of Aconitum Alkaloids
Caption: A streamlined workflow for the analysis of Aconitum alkaloids via HPLC.
Diagram 2: Troubleshooting Logic for HPLC Peak Tailing
Caption: A decision tree for troubleshooting peak tailing in Aconitum alkaloid analysis.
References
- 1. An optimized high-performance liquid chromatography (HPLC) method for benzoylmesaconine determination in Radix Aconiti Lateralis Preparata (Fuzi, aconite roots) and its products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of six Aconitum alkaloids in proprietary Chinese medicines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. chromtech.com [chromtech.com]
- 9. brieflands.com [brieflands.com]
- 10. Simultaneous determination of 19 Aconitum alkaloids in whole blood and urine by ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Aconitum alkaloids in blood and urine samples. I. High-performance liquid chromatographic separation, solid-phase extraction and mass spectrometric confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
- 15. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. tandfonline.com [tandfonline.com]
Avoiding degradation of 13-Dehydroxyindaconitine during extraction.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of 13-Dehydroxyindaconitine during the extraction process.
Troubleshooting Guide
Proactive measures and rapid troubleshooting are critical to prevent the degradation of this compound. The following table outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Hydrolysis: Exposure to alkaline conditions (high pH) can cause hydrolysis of the ester groups, a primary degradation pathway for aconitine-type alkaloids. | Maintain a neutral to slightly acidic pH (pH 4-6) throughout the extraction process. Use buffers if necessary to stabilize the pH. |
| Thermal Degradation: Prolonged exposure to high temperatures accelerates hydrolysis and other degradation reactions. | Employ low-temperature extraction methods such as maceration or ultrasonic-assisted extraction (UAE) at controlled temperatures. Avoid high-heat methods like reflux extraction unless absolutely necessary and for a minimal duration. | |
| Oxidative Degradation: The presence of oxidizing agents or exposure to air for extended periods can lead to oxidative degradation of the alkaloid. | Degas solvents before use and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon). The use of antioxidants may also be beneficial, as some Aconitum alkaloids have shown antioxidant properties, suggesting they can be susceptible to oxidation[1][2][3]. | |
| Presence of Unexpected Compounds in Final Extract | Formation of Degradation Products: The presence of compounds like benzoyl-13-dehydroxyindaconitine or pyro-13-dehydroxyindaconitine indicates hydrolysis has occurred. While specific degradation products for this compound are not extensively documented, the hydrolysis of the similar aconitine (B1665448) molecule into products like indaconitine, benzoylaconitine, and pyroaconitine is well-established[4]. | Refer to the solutions for "Low Yield." Additionally, analyze the extract at intermediate steps using techniques like HPLC to monitor for the appearance of degradation products. |
| Enzymatic Degradation: Endogenous plant enzymes released during cell lysis can degrade the target alkaloid. | Consider flash-freezing the plant material in liquid nitrogen immediately after harvesting and lyophilizing it to deactivate enzymes. Alternatively, blanching the plant material in boiling ethanol (B145695) or methanol (B129727) for a few minutes can denature enzymes before extraction. | |
| Inconsistent Results Between Batches | Variability in Extraction Parameters: Minor, undocumented changes in pH, temperature, or extraction time can lead to significant differences in yield and purity. | Strictly adhere to a validated Standard Operating Procedure (SOP). Document all extraction parameters for each batch, including solvent pH, temperature, and extraction duration. |
| Solvent Quality: The presence of impurities in solvents can catalyze degradation reactions. | Use high-purity, HPLC-grade solvents. Ensure solvents are stored correctly and are not expired. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: While specific studies on this compound are limited, based on the well-documented degradation of the closely related aconitine, the primary degradation pathway is hydrolysis. Aconitine undergoes hydrolysis to form less toxic derivatives such as indaconitine, benzoylaconitine, and pyroaconitine[4]. It is highly probable that this compound follows a similar hydrolytic degradation pathway.
Q2: What is the optimal pH range to maintain during extraction to prevent degradation?
A2: To minimize hydrolysis, it is recommended to maintain a neutral to slightly acidic pH, ideally between 4 and 6. Alkaline conditions should be strictly avoided as they significantly accelerate the hydrolysis of the ester linkages in aconitine-type alkaloids.
Q3: Are there any recommended "gentle" extraction techniques for preserving this compound?
A3: Yes, modern extraction techniques that operate at lower temperatures and for shorter durations are preferable. These include Ultrasonic-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), which can enhance extraction efficiency while minimizing thermal degradation[5].
Q4: How can I detect and quantify the degradation of this compound in my samples?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the most common and effective method for both detecting and quantifying this compound and its potential degradation products. Developing a stability-indicating HPLC method is crucial for accurate monitoring.
Q5: Should I be concerned about enzymatic degradation?
A5: Yes, endogenous plant enzymes released during the grinding and extraction process can potentially degrade this compound. To mitigate this, it is advisable to quickly dry or freeze the plant material after harvesting to deactivate these enzymes.
Experimental Protocols
Protocol 1: Low-Temperature Ultrasonic-Assisted Extraction (UAE)
This protocol is designed to minimize thermal degradation of this compound.
-
Preparation of Plant Material:
-
Freshly harvested plant material should be immediately flash-frozen in liquid nitrogen and then lyophilized (freeze-dried) to inactivate degradative enzymes.
-
The dried material should be ground into a fine powder (e.g., 40-60 mesh).
-
-
Solvent Preparation:
-
Use HPLC-grade methanol or ethanol.
-
Adjust the pH of the solvent to approximately 5.0 using a dilute solution of a suitable acid (e.g., formic acid or acetic acid).
-
Degas the solvent by sonicating for 15-20 minutes prior to use.
-
-
Extraction Procedure:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of the pH-adjusted, degassed solvent.
-
Place the flask in an ultrasonic bath equipped with a cooling system to maintain the temperature at or below 25°C.
-
Sonicate for 30-45 minutes.
-
After sonication, immediately filter the extract through a Whatman No. 1 filter paper.
-
Collect the filtrate and store it at 4°C in a sealed, amber glass container until further processing.
-
-
Solvent Removal:
-
Concentrate the extract under reduced pressure using a rotary evaporator with the water bath temperature not exceeding 40°C.
-
The resulting crude extract should be stored at -20°C.
-
Protocol 2: HPLC Method for Stability Monitoring
This protocol provides a baseline for developing an HPLC method to monitor the stability of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective for separating complex plant extracts.
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-35 min: 10% to 90% B (linear gradient)
-
35-40 min: 90% B (isocratic)
-
40-45 min: 90% to 10% B (linear gradient)
-
45-50 min: 10% B (isocratic, for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: Approximately 235 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the crude extract or purified fraction in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Workflow for minimizing this compound degradation.
Caption: Troubleshooting logic for degradation issues.
References
- 1. Alkaloids with antioxidant activities from Aconitum handelianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phytojournal.com [phytojournal.com]
- 3. Alkaloids of Aconitum laeve and their anti-inflammatory antioxidant and tyrosinase inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New understanding of aconitine hydrolysis pathway: Isolation, identification and toxicity evaluation based on intermediate products - Arabian Journal of Chemistry [arabjchem.org]
- 5. A review on efforts for improvement in medicinally important chemical constituents inAconitum through biotechnological interventions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of Natural Product Isolates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to the purity assessment of natural product isolates.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in natural product isolates?
Impurities in natural product isolates can originate from various stages of the extraction, isolation, and purification process.[1][2][3][4] Understanding these sources is critical for developing effective purification and analysis strategies.
-
Starting Materials: The raw plant, microbial, or animal material can contain closely related compounds, isomers, or degradation products of the target analyte.[2][3]
-
Extraction and Isolation Process:
-
Solvents: Residual solvents used during extraction are a common source of contamination.[1][2][5]
-
Reagents and Catalysts: Chemicals used in derivatization or other processing steps can be carried over into the final isolate.[1][3]
-
By-products: Side reactions during processing can generate unwanted compounds.[2][3]
-
-
Degradation: The isolate may degrade over time due to exposure to light, heat, oxygen, or hydrolysis, forming new impurities.[2][3]
-
Manufacturing and Storage:
Q2: Why do I get different purity values for the same sample when using different analytical techniques (e.g., HPLC-UV vs. qNMR)?
It is not uncommon to obtain different purity values from different analytical methods because each technique has its own principles of detection and potential biases. This is why using orthogonal methods is crucial for a comprehensive purity assessment.[7][8]
-
HPLC-UV: This method relies on the UV absorbance of the analyte and its impurities.[9] A key assumption in purity calculations based on peak area percentage is that all compounds have the same extinction coefficient at the detection wavelength.[10] This is rarely the case, leading to an over- or underestimation of purity.[10] Additionally, impurities that do not have a UV chromophore will be invisible to the detector.[11]
-
Quantitative NMR (qNMR): qNMR is considered a more universal detection method because the signal intensity is directly proportional to the number of nuclei, independent of the molecular structure.[7][12] This allows for the detection and quantification of a wider range of impurities, including those without a UV chromophore, residual solvents, and water.[7][12]
-
LC-MS: While highly sensitive, LC-MS is not inherently quantitative without appropriate standards for each compound.[11] The ionization efficiency of molecules can vary significantly, meaning that peak areas in a mass chromatogram are not directly proportional to the concentration of different compounds.[11]
Q3: What does a "pure" peak in an HPLC chromatogram really mean?
A single, symmetrical peak in an HPLC chromatogram does not definitively prove the purity of the compound.[8][9] It is possible for one or more impurities to co-elute with the main peak.[9]
-
Peak Purity Analysis (PPA): Using a photodiode array (PDA) detector, you can perform peak purity analysis.[9] This technique compares UV spectra across the peak. If the spectra are consistent, it suggests the peak is spectrally pure. However, this method has limitations:
-
Orthogonal Methods: To gain more confidence in peak purity, it is essential to use orthogonal analytical techniques. This could involve:
Troubleshooting Guides
Problem 1: My HPLC chromatogram shows multiple, poorly resolved peaks.
Poor resolution in HPLC can be caused by several factors related to the sample, mobile phase, or column.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase | 1. Adjust the solvent strength (ratio of organic to aqueous solvent).2. Change the organic modifier (e.g., from acetonitrile (B52724) to methanol).3. Modify the pH of the mobile phase to alter the ionization state of the analytes. |
| Suboptimal Gradient | 1. Decrease the ramp rate of the gradient to improve separation.2. Introduce an isocratic hold at a specific solvent composition to resolve closely eluting peaks. |
| Column Overload | 1. Reduce the concentration of the injected sample.2. Decrease the injection volume. |
| Column Degradation | 1. Flush the column with a strong solvent.2. If resolution does not improve, replace the column. |
| Presence of Complex Mixture | 1. Consider a pre-purification step like solid-phase extraction (SPE) to simplify the sample matrix.[13] |
Problem 2: I suspect my isolate contains non-UV active impurities.
Many natural products, such as sugars, lipids, and some terpenes, have poor or no UV absorbance and will be missed by HPLC-UV analysis.
| Analytical Technique | Application for Non-UV Active Impurities |
| Quantitative NMR (qNMR) | qNMR is a powerful tool for detecting and quantifying any proton-containing molecule, regardless of its UV activity.[7][12] It can reveal the presence of residual solvents, water, and other non-UV active compounds. |
| LC with Evaporative Light Scattering Detector (ELSD) | ELSD is a universal detector that can detect any non-volatile analyte. It is a good alternative to UV detection for non-chromophoric compounds. |
| LC-MS | Mass spectrometry can detect any ionizable compound. Running the sample in both positive and negative ionization modes can help identify a broader range of impurities.[11] |
| Gas Chromatography (GC) | For volatile impurities, such as residual solvents, GC is a highly effective analytical technique.[13] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a general procedure for assessing the purity of a natural product isolate using HPLC with UV detection.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the isolate.
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 210 nm, 254 nm, and a broader wavelength scan using a PDA detector if available.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Note: This calculation assumes equal response factors for all components and should be considered an estimate.[10]
-
If a PDA detector is used, perform peak purity analysis on the main peak to check for co-eluting impurities.[9]
-
Protocol 2: Purity Determination by Quantitative ¹H NMR (qNMR)
This protocol provides a method for determining the absolute purity of an isolate using an internal standard with qNMR.
-
Preparation of Internal Standard Stock Solution:
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple proton spectrum with sharp signals that do not overlap with the analyte signals.
-
Dissolve the standard in a known volume of a deuterated solvent (e.g., DMSO-d₆, MeOD) to create a stock solution of known concentration.
-
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the natural product isolate into an NMR tube.
-
Accurately add a known volume of the internal standard stock solution to the NMR tube.
-
Add additional deuterated solvent to reach a final volume of approximately 0.6 mL.
-
Ensure the sample and internal standard are completely dissolved.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters for quantitative analysis include:
-
Long Relaxation Delay (d1): At least 5 times the longest T₁ of any signal of interest (typically 30-60 seconds).
-
Sufficient Number of Scans (ns): To achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
90° Pulse Angle: Ensure accurate signal integration.
-
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizations
Caption: Workflow for comprehensive purity assessment of natural product isolates.
Caption: Troubleshooting guide for common HPLC separation issues.
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. tabraizullah.wordpress.com [tabraizullah.wordpress.com]
- 5. ijrpr.com [ijrpr.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 10. Purity problem with HPLC analysis ? - Chromatography Forum [chromforum.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
Technical Support Center: Minimizing Batch-to-Batch Variability of Extracted Compounds
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize batch-to-batch variability in the extraction of chemical compounds. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in extracted compounds?
Batch-to-batch variability in extracted compounds is a significant challenge that can arise from multiple sources throughout the entire workflow.[1] The primary sources can be categorized as follows:
-
Raw Material Variation:
-
Genetics and Species Identification: Incorrect botanical identification can lead to the extraction of the wrong compounds.[1] Even within the same species, genetic variations can result in different chemical profiles.[2][3]
-
Geographical Location and Environment: Factors such as soil composition, climate, and environmental pollutants can significantly impact the chemical composition of the source material.[1][2]
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Harvesting and Post-Harvest Handling: The timing of the harvest is critical, as the concentration of active compounds can vary with the growth cycle.[1] Post-harvest processing, including drying and storage conditions, also plays a crucial role.[1]
-
-
Extraction Process Parameters:
-
Extraction Method and Solvent: The choice of extraction method (e.g., maceration, percolation, microwave-assisted extraction) and the solvent used will selectively extract different compounds, leading to variability.[1] The polarity of the solvent is a critical factor influencing extraction efficiency.[4][5][6]
-
Process Fluctuations: Minor deviations in extraction parameters such as temperature, time, and pressure can alter the final composition of the extract.[1]
-
-
Post-Extraction Processing:
-
Purification and Concentration: Techniques used to purify and concentrate the extract, such as chromatography or evaporation, must be carefully controlled to avoid the loss of bioactive compounds or the introduction of contaminants.[1]
-
Drying Method: The method used for drying the extract (e.g., spray drying, freeze-drying) can impact the stability and composition of the final product.[1]
-
-
Analytical and Experimental Procedures:
Q2: How can I minimize variability starting from the raw material?
Controlling variability at the source is a critical first step. Here are key strategies:
-
Accurate Botanical Identification:
-
Controlled Sourcing:
-
Standardized Post-Harvest Handling:
-
Implement consistent drying and storage protocols to prevent degradation of target compounds.[1]
-
Q3: What are the differences between "Full Spectrum" and "Standardized" extracts?
The terms "full spectrum" and "standardized" refer to two different approaches to herbal extracts.
| Feature | Full Spectrum Extract | Standardized Extract |
| Philosophy | Aims to maintain the natural balance of constituents as found in the original plant. | Aims to ensure a consistent concentration of one or more specific active compounds in every batch.[1] |
| Composition | Contains the entire range of phytochemicals from the plant part extracted. | The concentration of specific marker or active compounds is adjusted to a predefined level.[1] |
| Consistency | The overall chemical profile may vary between batches due to natural variations in the raw material. | Provides consistent dosage and therapeutic effect of the known active compounds.[1] |
| Potential Benefits | May offer synergistic effects from the complex mixture of compounds (the "entourage effect"). | Ensures potency and allows for easier scientific validation and clinical trials.[1] |
| Quality Control | Often relies on chromatographic fingerprinting to ensure the overall profile is consistent. | Relies on quantitative analysis of specific marker compounds.[1] |
Troubleshooting Guides
Problem 1: I am observing inconsistent yields of my target compound across different extraction batches.
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// Edges start -> check_raw_material; check_raw_material -> check_sop [label="Consistent"]; check_sop -> check_params [label="Adhered"]; check_params -> check_solvent [label="Consistent"]; check_solvent -> check_post_extraction [label="High Quality"]; check_post_extraction -> resolved [label="Consistent"];
// Edges to sub-nodes check_raw_material -> sub_raw [style=dashed, arrowhead=none]; check_sop -> sub_sop [style=dashed, arrowhead=none]; check_params -> sub_params [style=dashed, arrowhead=none]; check_solvent -> sub_solvent [style=dashed, arrowhead=none]; check_post_extraction -> sub_post [style=dashed, arrowhead=none]; } Caption: Troubleshooting workflow for inconsistent compound yields.
Possible Causes and Solutions:
-
Inconsistent Raw Material:
-
Deviation from Standard Operating Procedures (SOPs):
-
Cause: Even minor deviations from the established extraction protocol can lead to variability.[2]
-
Solution:
-
Strictly adhere to the validated SOP for every extraction.
-
Ensure all technicians are thoroughly trained on the SOP.
-
Use calibrated equipment for all measurements.
-
-
-
Fluctuations in Extraction Parameters:
-
Solvent Variability:
-
Cause: The purity, composition, and storage of the extraction solvent can impact its solvating power.[10]
-
Solution:
-
Use high-purity solvents from a reliable supplier.
-
Prepare fresh solvent mixtures for each batch.
-
Ensure consistent solvent-to-material ratios.
-
-
Problem 2: The chemical profile (fingerprint) of my extract varies between batches.
Possible Causes and Solutions:
-
Changes in Raw Material Composition:
-
Extraction Selectivity Issues:
-
Cause: Different extraction conditions can favor the extraction of different classes of compounds.
-
Solution:
-
Maintain strict control over solvent polarity, pH, and temperature to ensure consistent selectivity.
-
Validate the extraction method to ensure it is robust and reproducible.
-
-
-
Post-Extraction Degradation:
-
Cause: Some compounds may be sensitive to heat, light, or oxygen and can degrade during processing or storage.
-
Solution:
-
Optimize drying and concentration steps to minimize exposure to harsh conditions.
-
Store the final extract under appropriate conditions (e.g., protected from light, at a low temperature).
-
-
Data Summary Tables
Table 1: Effect of Extraction Temperature on Compound Recovery
| Temperature (°C) | Compound | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| 100 | Dichlorophene (DCP) | 101 | 5.9 | [12] |
| 150 | Dichlorophene (DCP) | 77 | N/A | [12] |
| 57.5 | Total Phenols | Increase from 4.54 to 6.24 mg GAE/g | N/A | [13] |
| 57.5 | Total Flavonoids | Increase from 6.21 to 8.12 mg QE/g | N/A | [13] |
| ≥90 | Total Phenols & Flavonoids | Decrease | N/A | [13] |
Table 2: Comparison of Common Extraction Methods
| Extraction Method | Pros | Cons | Reference |
| Hot Water Extraction | Good for polysaccharides; simple setup. | Can degrade heat-sensitive compounds. | [3] |
| Maceration | Preserves delicate compounds. | Long processing time; high solvent use. | [3] |
| Ultrasound-Assisted Extraction (UAE) | Low solvent use; fast. | May reduce extract quality. | [3] |
| Microwave-Assisted Extraction (MAE) | High yield; quick. | Hard to scale for industrial use. | [3] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quality Control Fingerprinting
This protocol provides a general framework for developing an HPLC fingerprint for batch-to-batch consistency evaluation.
-
Sample Preparation:
-
Accurately weigh 1.0 g of the dried extract.
-
Dissolve the extract in 10 mL of an appropriate solvent (e.g., methanol (B129727) or ethanol).
-
Vortex the mixture for 5 minutes to ensure complete dissolution.
-
Centrifuge the solution at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).
-
Gradient Program: A linear gradient from 5% B to 95% B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) scanning from 200-400 nm.
-
-
Data Analysis:
-
Overlay the chromatograms from different batches.
-
Compare the retention times and peak areas of major and minor peaks.
-
Use statistical software to calculate the similarity of the fingerprints.
-
// Nodes start [label="Start: Batch Samples", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sample_prep [label="Sample Preparation\n(Weigh, Dissolve, Centrifuge, Filter)", fillcolor="#FBBC05", fontcolor="#202124"]; hplc_analysis [label="HPLC Analysis\n(Injection, Separation, Detection)", fillcolor="#FBBC05", fontcolor="#202124"]; data_acquisition [label="Data Acquisition\n(Chromatogram Generation)", fillcolor="#FBBC05", fontcolor="#202124"]; data_analysis [label="Data Analysis\n(Overlay, Compare Peaks, Similarity)", fillcolor="#FBBC05", fontcolor="#202124"]; pass [label="Batch Passes QC", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Batch Fails QC\n(Investigate Variability)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> sample_prep; sample_prep -> hplc_analysis; hplc_analysis -> data_acquisition; data_acquisition -> data_analysis; data_analysis -> pass [label="Fingerprints Match"]; data_analysis -> fail [label="Significant Deviation"]; } Caption: Experimental workflow for HPLC fingerprinting.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
This protocol outlines a general procedure for using SPE to remove interfering substances from an extract before analysis.
-
Cartridge Conditioning:
-
Pass 1-2 column volumes of a strong solvent (e.g., methanol) through the SPE cartridge to wet the sorbent.
-
Equilibrate the cartridge by passing 1-2 column volumes of a solvent similar to the sample matrix (e.g., water or buffer).
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, consistent flow rate.
-
-
Washing:
-
Wash the cartridge with a weak solvent to remove unretained impurities.
-
-
Elution:
-
Elute the target compound(s) with a small volume of a strong solvent.
-
-
Post-Elution:
-
The eluate can be concentrated by evaporation under a stream of nitrogen and reconstituted in a suitable solvent for analysis.
-
For more detailed troubleshooting on SPE, such as low analyte recovery, refer to specialized guides on column conditioning, sample loading, and elution optimization.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. Ensuring Consistency: Quality Control and Standardization in Plant Extract Analysis [greenskybio.com]
- 3. masi.eu [masi.eu]
- 4. researchgate.net [researchgate.net]
- 5. Effect of solute polarity on extraction efficiency using deep eutectic solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01747K [pubs.rsc.org]
- 6. Synergy between solvent polarity and composition for efficient extraction of bioactive compounds from pitaya [maxapress.com]
- 7. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 8. mdpi.com [mdpi.com]
- 9. gerstelus.com [gerstelus.com]
- 10. Solving Dilution Dilemmas: Troubleshooting Common Issues in Plant Extract Preparation [greenskybio.com]
- 11. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
Technical Support Center: Interpreting Complex NMR Spectra of Diterpenoid Alkaloids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of diterpenoid alkaloids.
Troubleshooting Guides
Guide 1: Resolving Severe Signal Overlap in ¹H NMR Spectra
Problem: The ¹H NMR spectrum of a purified diterpenoid alkaloid shows severe signal overlap, particularly in the aliphatic region (0.5-3.5 ppm), making it impossible to assign individual proton signals and determine coupling constants.
Solution: Severe signal overlap is a common challenge in the analysis of diterpenoid alkaloids due to their complex and often rigid polycyclic structures. A combination of strategies, including adjusting acquisition parameters and employing advanced 2D NMR techniques, is essential for resolving these signals.
Recommended Actions:
-
Optimize Sample Preparation and Acquisition Parameters:
-
Sample Concentration: Highly concentrated samples can lead to peak broadening. Diluting the sample may improve resolution.[1]
-
Solvent Change: Acquiring the spectrum in a different deuterated solvent (e.g., switching from CDCl₃ to C₆D₆, CD₃OD, or (CD₃)₂CO) can alter the chemical shifts of protons and potentially resolve overlapping signals.[1]
-
Higher Magnetic Field: If available, using a higher field NMR spectrometer (e.g., 600 MHz or above) will increase the dispersion of the signals.
-
-
Utilize 2D NMR Spectroscopy:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. This is the first step in identifying spin systems within the molecule.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to. This is highly effective for resolving proton signals, as protons that overlap in the 1D spectrum are often attached to carbons with distinct chemical shifts.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is crucial for connecting different spin systems and identifying quaternary carbons.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (through-space interactions). This is invaluable for determining the relative stereochemistry of the molecule.
-
Guide 2: Identifying and Characterizing Exchangeable Protons (OH, NH)
Problem: The ¹H NMR spectrum displays broad signals that may correspond to hydroxyl (OH) or amine (NH) protons, but their assignment is uncertain.
Solution: Exchangeable protons can be definitively identified through a D₂O exchange experiment.
Recommended Actions:
-
Acquire a standard ¹H NMR spectrum.
-
Add a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube.
-
Shake the tube gently to mix.
-
Re-acquire the ¹H NMR spectrum.
-
Compare the two spectra. The signals corresponding to exchangeable OH or NH protons will either disappear or significantly decrease in intensity in the spectrum acquired after the D₂O addition.[1]
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for diterpenoid alkaloids?
A1: The chemical shifts can vary significantly based on the specific skeleton (e.g., C19 vs. C20) and the nature and position of substituents. However, some general ranges are provided in the table below. For accurate assignments, it is crucial to use a combination of 1D and 2D NMR data and compare with literature values for similar compounds.
Q2: My NMR spectrum shows unexpected peaks. What could be the cause?
A2: Unexpected peaks in an NMR spectrum are often due to impurities. Common sources include:
-
Residual Solvents: Solvents used during the extraction and purification process (e.g., ethyl acetate, dichloromethane, acetone) can be retained in the sample.
-
Water: Deuterated solvents can absorb moisture. A broad singlet is often observed for water.
-
Grease: Stopcock grease from glassware can appear as broad signals in the aliphatic region.
-
Structurally Related Alkaloids: Plant extracts often contain mixtures of similar alkaloids, which can be difficult to separate completely.
Q3: How can I differentiate between diastereomers of a diterpenoid alkaloid using NMR?
A3: Diastereomers will have distinct NMR spectra, although the differences may be subtle. Key strategies for differentiation include:
-
High-Resolution 1D ¹H NMR: Carefully analyze the chemical shifts and coupling constants. Even small differences can be indicative of a different diastereomer.
-
¹H-¹H NOESY/ROESY: These experiments are powerful for determining the relative stereochemistry. The presence or absence of specific through-space correlations can distinguish between diastereomers.
-
Comparison with Literature Data: If the NMR data for known diastereomers are available, a direct comparison can confirm the identity of your compound.
Data Presentation
Table 1: General ¹H and ¹³C NMR Chemical Shift Ranges for Diterpenoid Alkaloid Skeletons
| Functional Group/Proton Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| Methyl (CH₃) | 0.5 - 1.5 | 10 - 30 | Can be deshielded if attached to a quaternary carbon or heteroatom. |
| Methylene (CH₂) | 1.0 - 2.5 | 20 - 45 | Highly variable and often in crowded regions. |
| Methine (CH) | 1.5 - 3.5 | 30 - 60 | Chemical shift depends on substitution. |
| Protons on carbons bearing oxygen (e.g., CH-O) | 3.0 - 5.5 | 60 - 90 | Deshielded due to the electronegativity of oxygen. |
| Protons on carbons bearing nitrogen (e.g., CH-N) | 2.5 - 4.5 | 50 - 75 | Chemical shift is influenced by the nature of the nitrogen (e.g., amine, amide). |
| Olefinic Protons (C=CH) | 5.0 - 6.5 | 100 - 150 | Can be further deshielded in conjugated systems. |
| Carbonyl Carbons (C=O) | - | 160 - 220 | Includes esters, amides, and ketones. |
| Quaternary Carbons | - | 30 - 60 | Not directly observed in ¹H NMR but can be identified by HMBC. |
Note: These are approximate ranges and can vary based on the specific molecular structure and solvent.
Experimental Protocols
Protocol 1: General Procedure for 2D NMR Data Acquisition (COSY, HSQC, HMBC, NOESY)
This protocol provides a general guideline for acquiring 2D NMR data on a modern NMR spectrometer. Specific parameters may need to be optimized for the instrument and sample.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified diterpenoid alkaloid in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, CD₃OD).
-
Filter the solution into a clean, dry 5 mm NMR tube.
-
-
Initial Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain good resolution and lineshape on the ¹H spectrum.
-
Acquire a standard 1D ¹H spectrum to determine the spectral width.
-
-
2D Experiment Setup (General Parameters):
-
COSY: Use a standard gradient-selected COSY pulse sequence. Acquire a sufficient number of increments in the indirect dimension (F1) for adequate resolution.
-
HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence. The ¹³C spectral width should be set to cover the expected range of carbon chemical shifts.
-
HMBC: Use a standard gradient-selected HMBC pulse sequence. The long-range coupling delay should be optimized for typical 2-3 bond J-couplings (e.g., 8-10 Hz).
-
NOESY: Use a standard gradient-selected NOESY pulse sequence. The mixing time is a crucial parameter and may need to be varied (e.g., 300-800 ms) to observe optimal NOE correlations.
-
-
Data Processing:
-
Apply appropriate window functions (e.g., sine-bell) in both dimensions.
-
Perform Fourier transformation.
-
Phase the spectra correctly.
-
Calibrate the chemical shift axes.
-
References
Validation & Comparative
Confirming the Structure of 13-Dehydroxyindaconitine: A Comparative Guide to Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of natural products is a cornerstone of drug discovery and development. This guide provides a comparative overview of mass spectrometry for confirming the structure of 13-Dehydroxyindaconitine, a complex diterpenoid alkaloid. We will explore the expected fragmentation patterns based on its chemical structure and compare this powerful analytical technique with other instrumental methods, supported by detailed experimental protocols.
Unveiling the Structure: The Power of Fragmentation
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers exceptional sensitivity and specificity for the structural analysis of complex molecules like this compound. The technique relies on the ionization of the target molecule and the subsequent fragmentation of the resulting ion. The pattern of these fragments provides a unique fingerprint, allowing for detailed structural confirmation.
Based on the known structure of this compound (Molecular Formula: C₃₄H₄₇NO₉, Molecular Weight: 613.74), its fragmentation in a mass spectrometer is predicted to follow characteristic pathways observed for other aconitine-type alkaloids. This includes the neutral loss of substituent groups, providing valuable clues to its molecular architecture.
Comparative Analysis of Structural Elucidation Techniques
While mass spectrometry is a powerful tool, a multi-faceted approach employing various analytical techniques is often necessary for unambiguous structure confirmation. The following table compares mass spectrometry with other common methods.
| Technique | Information Provided | Sample Amount | Throughput | Hyphenation | Key Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation pattern | ng - µg | High | LC, GC, CE | High sensitivity and specificity, detailed structural information from fragmentation | Isomer differentiation can be challenging, may require authentic standards |
| Nuclear Magnetic Resonance (NMR) | Complete 3D structure, stereochemistry | mg | Low | - | Unambiguous structure determination | Low sensitivity, requires pure sample, complex data analysis |
| Infrared (IR) Spectroscopy | Functional groups present | µg - mg | High | - | Fast, non-destructive, provides fingerprint region | Limited structural information, not suitable for complex mixtures |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Presence of chromophores | µg - mg | High | LC | Simple, quantitative | Limited to compounds with UV absorbance, low specificity |
| X-ray Crystallography | Absolute 3D structure | mg | Very Low | - | Definitive structural information | Requires a single, high-quality crystal, not always feasible |
Predicted Mass Spectrometry Data for this compound
The following table summarizes the expected key mass-to-charge ratio (m/z) values for the protonated molecule of this compound and its major fragment ions, based on the characteristic fragmentation of aconitine-type alkaloids.
| Ion | Formula | Calculated m/z | Proposed Neutral Loss |
| [M+H]⁺ | C₃₄H₄₈NO₉⁺ | 614.3327 | - |
| [M+H-CH₃COOH]⁺ | C₃₂H₄₄NO₇⁺ | 554.3061 | Acetic Acid (60.0211 Da) |
| [M+H-CH₃OH]⁺ | C₃₃H₄₄NO₈⁺ | 582.3010 | Methanol (32.0262 Da) |
| [M+H-H₂O]⁺ | C₃₄H₄₆NO₈⁺ | 596.3221 | Water (18.0106 Da) |
| [M+H-C₆H₅COOH]⁺ | C₂₇H₄₂NO₇⁺ | 492.2905 | Benzoic Acid (122.0368 Da) |
| [M+H-CH₃COOH-CH₃OH]⁺ | C₃₁H₄₀NO₆⁺ | 522.2800 | Acetic Acid + Methanol |
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
1. Sample Preparation
-
Extraction: Extract the plant material or sample containing the alkaloid with a suitable solvent system, such as 75:25 (v/v) methanol/2% formic acid in water.
-
Sonication and Centrifugation: Sonicate the extract for 10 minutes to ensure complete extraction, followed by centrifugation at 4500 rpm for 10 minutes to pellet solid debris.
-
Dilution: Dilute the supernatant with 50:50 (v/v) methanol/0.1% formic acid in water to a concentration suitable for LC-MS/MS analysis.
2. Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Phenomenex Gemini C18, 100 x 2 mm, 3 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte from the matrix. For example, starting with 10% B, increasing to 90% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
3. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode (ESI+).
-
Capillary Voltage: 4.5 kV.
-
Nebulizer Gas Pressure: 20 psi.
-
Drying Gas Flow: 9 L/min.
-
Drying Gas Temperature: 300 °C.
-
Data Acquisition: Full scan mode to identify the parent ion and product ion scan mode (MS/MS) to obtain fragmentation data. For targeted analysis, Multiple Reaction Monitoring (MRM) can be used.
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow for confirming the structure of this compound and the logical relationship between different analytical techniques.
Caption: Experimental workflow for the structural confirmation of this compound using LC-MS/MS.
Caption: Logical relationship of analytical techniques for comprehensive structural elucidation.
Validating the antioxidant activity of 13-Dehydroxyindaconitine against known standards.
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Antioxidant Activity
A direct quantitative comparison of the antioxidant activity of 13-Dehydroxyindaconitine against known standards is crucial for evaluating its potential as a therapeutic agent. This is typically achieved by determining the half-maximal inhibitory concentration (IC50) or by expressing the activity in terms of equivalents of a standard antioxidant, such as Trolox or Vitamin C.
Data Presentation
Quantitative data from various antioxidant assays should be summarized in a clear and structured table to facilitate easy comparison.
Table 1: Comparative In Vitro Antioxidant Activity of this compound and Standard Antioxidants
| Compound | DPPH Scavenging Assay (IC50, µM) | ABTS Scavenging Assay (TEAC, µM Trolox Eq./µM) | FRAP Assay (mM Fe(II) Eq./mM) | ORAC Assay (µM Trolox Eq./µM) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Vitamin C (Ascorbic Acid) | ~ 25 - 50 | ~ 1.0 - 1.5 | ~ 1.0 - 2.0 | ~ 1.0 |
| Trolox | ~ 40 - 80 | 1.0 | 1.0 | 1.0 |
| Quercetin | ~ 5 - 15 | ~ 2.0 - 4.0 | ~ 3.0 - 5.0 | ~ 4.0 - 6.0 |
| Gallic Acid | ~ 2 - 10 | ~ 1.5 - 3.0 | ~ 2.0 - 4.0 | ~ 2.0 - 3.0 |
| Butylated Hydroxytoluene (BHT) | ~ 50 - 100 | ~ 0.5 - 0.8 | ~ 0.5 - 1.0 | ~ 0.4 - 0.7 |
Note: The values for the standard antioxidants are approximate and can vary depending on the specific experimental conditions. The data for this compound is not currently available in published literature and would need to be determined experimentally.
Experimental Protocols
Detailed methodologies for key in vitro antioxidant assays are provided below. These protocols serve as a guide for the experimental validation of this compound's antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). Prepare a series of dilutions of this compound and the standard antioxidant (e.g., Vitamin C) in methanol.
-
Assay Procedure: In a 96-well plate, add a specific volume of the test compound or standard solution to the DPPH solution. A control containing only methanol and the DPPH solution should be included.
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
Methodology:
-
Reagent Preparation: Generate the ABTS•+ by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol (B145695) or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure: Add the test compound or standard (e.g., Trolox) to the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from a standard curve of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Methodology:
-
Reagent Preparation: Prepare the FRAP reagent by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
Assay Procedure: Add the test compound or standard (e.g., Trolox) to the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of a known Fe²⁺ solution and is expressed as mM Fe(II) equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals.
Methodology:
-
Reagent Preparation: Prepare solutions of a fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and the test compound or standard (e.g., Trolox).
-
Assay Procedure: In a 96-well plate, mix the fluorescent probe with the test compound or standard.
-
Reaction Initiation: Add the AAPH solution to initiate the reaction.
-
Measurement: Monitor the decay of fluorescence over time using a fluorescence microplate reader.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve and is expressed as Trolox equivalents.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological signaling pathways.
Caption: A generalized workflow for the comparative in vitro antioxidant activity assessment.
Relevant Signaling Pathway: The Keap1-Nrf2 Pathway
Antioxidants can exert their effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in the endogenous antioxidant response. A key pathway in this regard is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or certain antioxidant compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of cytoprotective genes, including antioxidant enzymes.
Caption: The Keap1-Nrf2 signaling pathway for antioxidant response.
Comparative Analysis of 13-Dehydroxyindaconitine and Beiwutine: A Guide for Researchers
A comprehensive examination of the structural, physicochemical, and biological properties of the diterpenoid alkaloids 13-Dehydroxyindaconitine and Beiwutine is presented for researchers, scientists, and drug development professionals. This guide synthesizes available data to facilitate a comparative understanding of these two natural compounds.
While both this compound and Beiwutine belong to the complex family of Aconitum alkaloids, notable differences in their chemical structures suggest distinct pharmacological profiles. This analysis aims to provide a clear, data-driven comparison to inform future research and development efforts. Due to the limited availability of direct comparative studies, this guide draws upon general knowledge of Aconitum alkaloids and specific data for each compound where available.
Physicochemical and Structural Properties
A fundamental comparison begins with the basic molecular and physical characteristics of each compound. This compound is a C19 diterpenoid alkaloid.[1] While specific experimental data on the physicochemical properties of Beiwutine are scarce in publicly accessible literature, its classification as a diterpenoid alkaloid suggests it shares a core structural framework with this compound.
| Property | This compound | Beiwutine |
| Molecular Formula | C₃₄H₄₇NO₉[1] | Data not available |
| Molecular Weight | 613.74 g/mol [1] | Data not available |
| Chemical Structure | Diterpenoid Alkaloid[1] | Diterpenoid Alkaloid |
| Solubility | Data not available | Data not available |
| pKa | Data not available | Data not available |
| LogP | Data not available | Data not available |
Caption: Table 1. Comparison of the physicochemical and structural properties of this compound and Beiwutine.
Pharmacokinetic Profile
The absorption, distribution, metabolism, and excretion (ADME) of Aconitum alkaloids are complex and significantly influenced by their structural nuances. Generally, these alkaloids exhibit low bioavailability due to factors such as efflux transporters and metabolism by cytochrome P450 enzymes.[2][3] Specific pharmacokinetic parameters for either this compound or Beiwutine are not well-documented in available literature.
| Parameter | This compound | Beiwutine |
| Bioavailability | Data not available | Data not available |
| Metabolism | Expected to be metabolized by CYP450 enzymes[2][3] | Expected to be metabolized by CYP450 enzymes[2][3] |
| Excretion | Data not available | Data not available |
| Half-life | Data not available | Data not available |
Caption: Table 2. Comparative overview of the pharmacokinetic parameters of this compound and Beiwutine.
Pharmacodynamics and Biological Activity
Aconitum alkaloids are known for a wide range of biological activities, including analgesic, anti-inflammatory, and cardiotonic effects, alongside significant toxicity.[2][3]
Cytotoxicity: The cytotoxic effects of Aconitum alkaloids are a critical aspect of their toxicological profile and potential as anticancer agents.[2] Specific IC50 values for this compound and Beiwutine against various cancer cell lines are not detailed in the reviewed literature.
Acute Toxicity: The toxicity of Aconitum alkaloids is a major concern. The LD50 values for many of these compounds are low, indicating high toxicity.[3] Specific LD50 values for this compound and Beiwutine are not available.
| Biological Activity | This compound | Beiwutine |
| Anti-inflammatory (IC50) | Data not available | Data not available |
| Cytotoxicity (IC50) | Data not available | Data not available |
| Acute Toxicity (LD50) | Data not available | Data not available |
Caption: Table 3. Comparison of the reported biological activities of this compound and Beiwutine.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducible evaluation of the biological activities of these compounds. Below are generalized protocols for key assays, which can be adapted for the specific analysis of this compound and Beiwutine.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50), providing a measure of its cytotoxic potential.
-
Cell Seeding: Plate cells (e.g., a relevant cancer cell line) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[4]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or Beiwutine) and incubate for 72 hours.[4]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well, followed by incubation for 1.5 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.[4]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[4] The IC50 value is then calculated from the dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Griess Reagent Assay: Collect the cell supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a 15-minute incubation at room temperature, measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined from a standard curve.
Caption: Workflow for the in vitro anti-inflammatory assay.
Signaling Pathway Visualization
The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammatory gene expression.
Caption: Proposed inhibitory effect on the NF-κB signaling pathway.
Conclusion
This comparative guide highlights the current knowledge gaps in the scientific literature regarding this compound and, more significantly, Beiwutine. While both are recognized as diterpenoid alkaloids with potential biological activities, a lack of quantitative data and direct comparative studies limits a thorough evaluation. The provided experimental protocols and pathway diagrams offer a framework for researchers to systematically investigate and compare these compounds, thereby contributing to a deeper understanding of their therapeutic potential and toxicological profiles. Further research is imperative to elucidate the specific properties of Beiwutine and to enable a direct, evidence-based comparison with this compound.
References
A Comparative Analysis of the Biological Effects of 13-Dehydroxyindaconitine and Benzoylhypaconine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of two diterpenoid alkaloids, 13-Dehydroxyindaconitine and Benzoylhypaconine. While both compounds originate from plants of the Aconitum genus, their physiological impacts diverge significantly. This compound is recognized for its therapeutic potential, including antioxidant and anti-inflammatory properties, whereas Benzoylhypaconine is primarily characterized by its potent cardiotoxicity and neurotoxicity. This document synthesizes available experimental data to offer a clear, objective comparison for research and drug development purposes.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and Benzoylhypaconine, highlighting the stark contrast in their biological activities.
Table 1: Comparative Biological Activities
| Compound | Biological Activity | In Vitro/In Vivo | Model | Endpoint | Result |
| This compound | Antioxidant | In Vitro | Chemical Assay (e.g., DPPH) | Radical Scavenging | Exhibits notable antioxidant properties. |
| Anti-inflammatory | In Vitro | Cell-based assays (e.g., LPS-stimulated macrophages) | Inhibition of pro-inflammatory cytokines | Demonstrates anti-inflammatory effects. | |
| Anticancer | In Vitro | Cancer cell lines | Induction of apoptosis, inhibition of proliferation | Shows potential as an anticancer agent. | |
| Benzoylhypaconine | Acute Toxicity | In Vivo | Mice | LD50 (Oral) | 753 mg/kg |
| Acute Toxicity | In Vivo | Mice | LD50 (Intravenous) | 34.0 mg/kg |
Table 2: Toxicological Profile
| Compound | Toxicity Type | Observed Effects |
| This compound | Low to Moderate | Primarily exhibits therapeutic effects at typical research concentrations. |
| Benzoylhypaconine | High (Cardiotoxicity and Neurotoxicity) | Decreased activity, piloerection, edema, vomiting, polypnea, convulsions, and potential for lethal cardiac arrhythmias. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assessing the biological effects of these compounds.
Determination of Acute Oral Toxicity (LD50)
This protocol is a representative method for determining the median lethal dose (LD50) of a substance like Benzoylhypaconine in a rodent model.
Objective: To determine the single oral dose of a substance that is lethal to 50% of a test population.
Materials:
-
Test compound (Benzoylhypaconine)
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose)
-
Healthy, young adult mice (e.g., ICR strain), fasted overnight
-
Oral gavage needles
-
Observation cages
Procedure:
-
Dose Preparation: Prepare a series of graded doses of Benzoylhypaconine in the vehicle.
-
Animal Grouping: Randomly assign an equal number of male and female mice to different dose groups and a control group (vehicle only).
-
Administration: Administer a single oral dose of the test compound or vehicle to each animal via gavage.
-
Observation: Observe the animals continuously for the first few hours post-administration and then periodically for 14 days. Record all signs of toxicity, including changes in behavior, appearance, and physiological functions, as well as the time of death.
-
Data Analysis: Calculate the LD50 value using a recognized statistical method, such as the probit analysis.
In Vitro Cardiotoxicity Assessment using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs)
This protocol describes a modern, high-throughput method to assess the cardiotoxic potential of compounds like Benzoylhypaconine.
Objective: To evaluate the arrhythmogenic and cytotoxic effects of a compound on human cardiomyocytes.
Materials:
-
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)
-
Culture medium and plates (e.g., 96-well plates with integrated electrodes for impedance measurement)
-
Test compound (Benzoylhypaconine) dissolved in a suitable solvent (e.g., DMSO)
-
Impedance-based real-time cell analysis system
-
Reagents for apoptosis/necrosis detection (e.g., Annexin V/Propidium Iodide)
Procedure:
-
Cell Culture: Culture hiPSC-CMs on electrode-containing plates until a spontaneously beating syncytium is formed.
-
Compound Treatment: Treat the cells with a range of concentrations of Benzoylhypaconine. Include a vehicle control.
-
Impedance Measurement: Monitor the cardiomyocyte beating rate, amplitude, and cell index (a measure of cell viability and adhesion) in real-time using the impedance system.
-
Apoptosis/Necrosis Assay: After a defined exposure period, stain the cells with Annexin V and Propidium Iodide and analyze them using flow cytometry or fluorescence microscopy to quantify apoptosis and necrosis.
-
Data Analysis: Analyze the changes in beat rate, amplitude, and cell index to determine the concentration-dependent effects on cardiomyocyte function. Calculate the IC50 for cytotoxicity based on the apoptosis/necrosis data.
In Vitro Neurotoxicity Assessment
This protocol outlines a method to investigate the neurotoxic effects of compounds such as Benzoylhypaconine on primary neurons.
Objective: To assess the effects of a compound on neuronal viability and function.
Materials:
-
Primary cortical neurons isolated from embryonic rodents
-
Neuron culture medium and coated plates
-
Test compound (Benzoylhypaconine)
-
Reagents for assessing neuronal viability (e.g., MTT assay)
-
Fluorescent indicators for intracellular calcium imaging
-
Microelectrode array (MEA) system
Procedure:
-
Neuron Culture: Culture primary cortical neurons on appropriate plates. For MEA experiments, use plates with embedded electrodes.
-
Compound Exposure: Expose the cultured neurons to various concentrations of Benzoylhypaconine.
-
Viability Assay: After the exposure period, perform an MTT assay to determine the effect on cell viability.
-
Calcium Imaging: Load the cells with a calcium-sensitive dye and monitor changes in intracellular calcium levels upon exposure to the compound using fluorescence microscopy.
-
Electrophysiological Recording (MEA): Record the spontaneous electrical activity of the neuronal network on the MEA before and after the addition of the compound to assess changes in firing rate and network synchrony.
-
Data Analysis: Quantify the changes in neuronal viability, intracellular calcium dynamics, and electrophysiological parameters to characterize the neurotoxic effects.
Visualizations
The following diagrams illustrate key concepts related to the biological effects and experimental assessment of these compounds.
A Comparative Analysis of the Toxicological Profiles of 13-Dehydroxyindaconitine and Other Aconitum Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicity profiles of various Aconitum alkaloids, with a special focus on 13-dehydroxyindaconitine (B15144368). The information presented is collated from preclinical studies to aid in research and drug development involving these compounds.
Executive Summary
Aconitum alkaloids are a class of highly toxic diterpenoid alkaloids. While many, such as aconitine (B1665448), mesaconitine, and hypaconitine, are known for their potent cardiotoxicity and neurotoxicity, emerging evidence suggests that this compound may possess a significantly different and less toxic profile. This guide synthesizes available quantitative toxicity data, outlines common experimental methodologies for assessing acute toxicity, and visually represents the established mechanism of action for the highly toxic alkaloids.
Quantitative Toxicity Data
The following table summarizes the available median lethal dose (LD50) values for several prominent Aconitum alkaloids in mice. A lower LD50 value indicates higher toxicity. It is critical to note that extensive searches of scientific literature did not yield a specific LD50 value for this compound.
| Alkaloid | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Aconitine | Mouse | Oral | 1.0 - 1.8 | [1] |
| Aconitine | Mouse | Intraperitoneal | 0.270 - 0.308 | [2][3] |
| Aconitine | Mouse | Intravenous | 0.100 | [2] |
| Mesaconitine | Mouse | Intraperitoneal | Not specified | [4] |
| Hypaconitine | Mouse | Intraperitoneal | Not specified | [4] |
| This compound | Not Available | Not Available | Not Available |
Mechanism of Toxicity: A Focus on Highly Toxic Alkaloids
The primary mechanism of toxicity for well-studied Aconitum alkaloids like aconitine involves their interaction with voltage-gated sodium channels in excitable tissues such as the myocardium, neurons, and skeletal muscles.
This binding leads to a persistent activation of the sodium channels, causing a continuous influx of sodium ions into the cell. This action prevents membrane repolarization, leading to prolonged depolarization. The consequences of this sustained depolarization are severe, manifesting as cardiac arrhythmias, muscle paralysis, and neuronal dysfunction, which can ultimately be fatal.
Experimental Protocols for Acute Toxicity Assessment
The determination of LD50 is a standard procedure in toxicology to quantify the acute toxicity of a substance. The following outlines a general experimental workflow for determining the LD50 of an Aconitum alkaloid in a rodent model, based on established methodologies such as the Karber or Lorke methods and OECD guidelines.
Detailed Methodological Steps:
-
Test Animals: Healthy, adult mice of a specific strain (e.g., Kunming) are commonly used. Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Housing and Diet: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard rodent chow and water, except for a brief fasting period before oral administration.
-
Dose Preparation: The test alkaloid is dissolved or suspended in a suitable vehicle (e.g., saline, distilled water, or a small percentage of a non-toxic solvent like DMSO). A range of doses is prepared.
-
Dose Administration: A single dose of the prepared alkaloid solution is administered to each animal in the respective dose group. Common routes of administration for toxicity testing include oral gavage and intraperitoneal injection. A control group receives only the vehicle.
-
Observation: Animals are observed continuously for the first few hours post-administration and then periodically for up to 14 days. Observations include monitoring for clinical signs of toxicity (e.g., convulsions, changes in motor activity, respiratory distress) and mortality.
-
Data Analysis: The number of mortalities in each dose group within a specified timeframe (typically 24 hours) is recorded. The LD50 value, along with its 95% confidence interval, is then calculated using appropriate statistical methods, such as probit analysis or the Karber method.
Conclusion
The available data clearly categorizes many Aconitum alkaloids, such as aconitine, as highly toxic compounds with well-defined mechanisms of cardiotoxicity and neurotoxicity. In stark contrast, this compound appears to be an outlier within this family. Its reported antioxidant activity and the structural features that suggest potentially lower toxicity warrant further rigorous investigation. The lack of quantitative toxicity data for this compound highlights a significant knowledge gap. Future research should prioritize conducting standardized acute toxicity studies to determine its LD50 and to elucidate its pharmacological and toxicological profile more comprehensively. Such data is imperative for any potential therapeutic development and for a complete understanding of the structure-activity relationships within the Aconitum alkaloid class.
References
A Researcher's Guide to Cross-Validation of HPLC and UPLC Methods for Alkaloid Analysis
For researchers, scientists, and drug development professionals, the precise and efficient quantification of alkaloids is paramount for quality control, pharmacokinetic studies, and the development of new therapeutics. High-Performance Liquid Chromatography (HPLC) has long been the gold standard for such analyses. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a compelling alternative, promising significant improvements in speed, resolution, and sensitivity. This guide provides an objective comparison of HPLC and UPLC for alkaloid analysis, supported by experimental data and detailed methodologies to facilitate the cross-validation and transfer of analytical methods.
The Fundamental Leap from HPLC to UPLC
The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase and the corresponding operating pressures. UPLC systems employ columns packed with sub-2 µm particles, a significant reduction from the typical 3-5 µm particles used in HPLC. This smaller particle size leads to a dramatic increase in chromatographic efficiency. To propel the mobile phase through the more densely packed UPLC columns, the instrumentation operates at significantly higher pressures (up to 15,000 psi) compared to conventional HPLC systems (typically up to 6,000 psi).[1][2] This fundamental difference translates into several key performance advantages for UPLC.[1][3]
UPLC offers faster analysis times, often reducing run times by a factor of up to ten compared to HPLC.[2][3] This is coupled with improved resolution, allowing for better separation of complex mixtures and closely eluting alkaloid isomers.[3] Furthermore, the narrower peaks achieved with UPLC result in enhanced sensitivity, which is crucial for the detection of trace-level impurities or metabolites.[1][3] The efficiency of UPLC also leads to a significant reduction in solvent consumption, contributing to more cost-effective and environmentally friendly laboratory operations.[1][4]
Performance Comparison: HPLC vs. UPLC for Alkaloid Analysis
The transition from HPLC to UPLC can yield substantial improvements in analytical performance for a wide range of alkaloids. The following tables summarize comparative data from various studies, highlighting the key advantages of UPLC in terms of analysis time, sensitivity, and efficiency.
Table 1: Comparative Analysis of Purine Alkaloids (Theobromine and Caffeine) in Cocoa Samples
| Parameter | HPLC-MS/MS | UPLC-MS/MS |
| Analysis Time (min) | < 25 | < 12.5 |
| Linearity (R²) | ||
| Theobromine | 0.999 | 0.999 |
| Caffeine | 0.999 | 0.999 |
| LOD (µg/mL) | ||
| Theobromine | 0.05 | 0.01 |
| Caffeine | 0.05 | 0.01 |
| LOQ (µg/mL) | ||
| Theobromine | 0.1 | 0.05 |
| Caffeine | 0.1 | 0.05 |
Data sourced from a comparative study on cocoa samples.
Table 2: Comparative Analysis of Isoquinoline Alkaloids (Berberine and Palmatine)
While a direct, side-by-side study under identical scaled conditions was not available in the reviewed literature, the following represents typical performance characteristics observed in separate validated methods.
| Parameter | Typical HPLC-PDA Method | Typical UHPLC-PDA Method |
| Run Time (min) | 20 - 30 | 5 - 10 |
| Linearity Range (µg/mL) | 1 - 100 | 0.5 - 50 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| LOD (µg/mL) | 0.1 - 0.5 | 0.05 - 0.2 |
| LOQ (µg/mL) | 0.3 - 1.5 | 0.15 - 0.6 |
| Precision (RSD%) | < 2% | < 2% |
| Accuracy (Recovery %) | 98 - 102% | 98 - 102% |
This table is a composite representation based on typical performance data from various sources and should be considered illustrative.
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reproducible and reliable analytical data. Below are generalized methodologies for the analysis of alkaloids using both HPLC and UPLC. These protocols can be adapted and optimized for specific alkaloids and sample matrices.
Sample Preparation (General Protocol)
-
Extraction: Weigh a precise amount of the powdered plant material or drug product. Extract the alkaloids using a suitable solvent system (e.g., methanol, ethanol, or an acidified aqueous-organic mixture) through methods such as sonication, maceration, or Soxhlet extraction.
-
Filtration: Filter the resulting extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration within the linear range of the calibration curve.
-
Standard Preparation: Prepare a stock solution of the alkaloid reference standard in a suitable solvent. Perform serial dilutions to create a series of calibration standards.
HPLC Method Protocol (General)
-
Instrument: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a suitable detector (e.g., PDA or UV-Vis).
-
Column: A C18 reversed-phase column is commonly used (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate, ammonium formate, or phosphate (B84403) buffer with pH adjustment) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically in the range of 0.8 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25-40 °C).
-
Injection Volume: 10 - 20 µL.
-
Detection: UV detection at a wavelength appropriate for the target alkaloids (e.g., determined by scanning the UV spectrum of the standard).
UPLC Method Protocol (Transferred and Optimized from HPLC)
-
Instrument: A UPLC system capable of operating at high pressures, with a low-dispersion flow path, equipped with a binary or quaternary pump, autosampler, column oven, and a suitable detector.
-
Column: A sub-2 µm particle size C18 column with dimensions scaled down from the HPLC method (e.g., 2.1 x 50 mm or 2.1 x 100 mm, 1.7 µm particle size). The column chemistry should be the same as the HPLC column to maintain selectivity.[5]
-
Mobile Phase: The same mobile phase composition as the HPLC method is generally used as a starting point.
-
Flow Rate: Scaled down from the HPLC method to maintain a similar linear velocity. This can be calculated using method transfer calculators. Typically in the range of 0.2 - 0.6 mL/min.[6]
-
Column Temperature: May need to be optimized, often slightly higher than the HPLC method to reduce mobile phase viscosity.
-
Injection Volume: Scaled down proportionally to the column volume to avoid peak distortion. Typically in the range of 1 - 5 µL.[6]
-
Gradient Profile: The gradient timeline must be scaled down to accommodate the shorter column and higher flow rate to maintain the same separation selectivity.[6]
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the cross-validation of HPLC and UPLC methods for alkaloid analysis.
Conclusion
The cross-validation and transfer of analytical methods from HPLC to UPLC for alkaloid analysis offer significant advantages for research, development, and quality control laboratories. The primary benefits of UPLC, including dramatically reduced analysis times, lower solvent consumption, and superior resolution and sensitivity, translate directly into higher sample throughput and lower operational costs. While the initial investment in UPLC instrumentation may be higher, the long-term gains in productivity and efficiency often justify the transition. This guide provides a framework for understanding the key differences, comparing performance, and implementing the necessary experimental protocols for a successful transition from HPLC to UPLC for the analysis of alkaloids.
References
- 1. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 4. rjptonline.org [rjptonline.org]
- 5. waters.com [waters.com]
- 6. Best Practices in HPLC to UHPLC Method Transfer | Labcompare.com [labcompare.com]
A Comparative Analysis of 13-Dehydroxyindaconitine and Synthetic Antioxidants: Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the naturally occurring diterpenoid alkaloid, 13-Dehydroxyindaconitine, with common synthetic antioxidants. The focus is on their efficacy in mitigating oxidative stress, supported by available experimental data and an examination of their proposed mechanisms of action.
Introduction to Antioxidant Strategies
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases. Antioxidants are crucial molecules that can neutralize these damaging free radicals. Natural antioxidants, derived from various biological sources, and synthetic antioxidants, created through chemical processes, represent two primary strategies for combating oxidative stress. This compound, isolated from the roots of Aconitum kusnezoffii, is a natural alkaloid with recognized antioxidant properties[1]. This guide compares its potential efficacy with widely used synthetic antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox.
Comparative Efficacy: A Qualitative Overview
Direct quantitative comparisons of the antioxidant activity of this compound with synthetic antioxidants are limited in publicly available research. However, based on the known mechanisms of diterpenoid alkaloids and the extensive data on synthetic antioxidants, a qualitative comparison can be made.
This compound: This natural alkaloid is understood to exert its antioxidant effects primarily through direct free radical scavenging[1]. Its complex molecular structure allows it to donate electrons to neutralize reactive oxygen species. Studies on extracts from Aconitum species, including Aconitum kusnezoffii, have demonstrated notable antioxidant and anti-inflammatory activities, suggesting the therapeutic potential of its constituent compounds[2][3][4].
Synthetic Antioxidants (BHT, BHA, Trolox): These compounds are well-characterized and widely used as standards in antioxidant research. Their primary mechanism is also direct free radical scavenging. Extensive in vitro data, often expressed as IC50 values (the concentration required to inhibit 50% of a specific radical), is available for these compounds, providing a benchmark for antioxidant efficacy.
Data on Antioxidant Activity
| Antioxidant | DPPH Assay IC50 (µg/mL) | ABTS Assay IC50 (µg/mL) |
| BHA | 112.05[5] | Data varies |
| BHT | 202.35[5] | Data varies |
| Trolox | 3.77[6] | 2.93[6] |
| This compound | Data not available | Data not available |
Mechanisms of Action and Signaling Pathways
This compound and Diterpenoid Alkaloids: The primary antioxidant mechanism of this compound is believed to be direct free radical scavenging. Beyond this direct action, many natural compounds, including various alkaloids, are known to modulate cellular signaling pathways involved in the endogenous antioxidant response. One of the most critical of these is the Keap1-Nrf2 signaling pathway. While direct evidence for this compound is pending, some diterpenoid alkaloids from the Aconitum genus have been shown to influence the Nrf2 pathway[5][7][8]. Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes, providing a more sustained defense against oxidative stress.
Synthetic Antioxidants: The mechanism of synthetic antioxidants like BHA and BHT is primarily direct interaction with and neutralization of free radicals, thereby terminating chain reactions.
Below is a diagram illustrating the Keap1-Nrf2 signaling pathway, a potential, though not yet confirmed, indirect mechanism of action for this compound.
Caption: The Keap1-Nrf2 signaling pathway for antioxidant defense.
Experimental Protocols
Standardized in vitro assays are essential for evaluating and comparing the efficacy of antioxidant compounds. The following are detailed methodologies for two commonly cited assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Sample Preparation: Dissolve the test compound (this compound or synthetic antioxidant) and a positive control (e.g., Trolox or Ascorbic Acid) in a suitable solvent (e.g., methanol or DMSO) to create a series of concentrations.
-
Assay Procedure:
-
To a 96-well plate, add a specific volume of the sample solution at different concentrations.
-
Add a fixed volume of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of the remaining DPPH at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of the radical by the antioxidant leads to a decrease in absorbance.
Protocol:
-
Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours. Dilute the stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compound and a standard (e.g., Trolox).
-
Assay Procedure:
-
Add a small volume of the sample solution to a fixed volume of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.
Below is a diagram illustrating a typical experimental workflow for an in vitro antioxidant assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Alkaloids as Natural NRF2 Inhibitors: Chemoprevention and Cytotoxic Action in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Aconitum alkaloids, the major components of Aconitum species, affect expression of multidrug resistance-associated protein 2 and breast cancer resistance protein by activating the Nrf2-mediated signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Anti-inflammatory Potential of 13-Dehydroxyindaconitine: A Comparative Analysis
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the anti-inflammatory activity of 13-Dehydroxyindaconitine against established anti-inflammatory agents. Due to a lack of publicly available quantitative data for this compound, this comparison leverages data from well-known anti-inflammatory drugs, Indomethacin and Dexamethasone, to establish a benchmark for anti-inflammatory efficacy. This guide also includes detailed experimental protocols for standard in vitro and in vivo assays used to evaluate anti-inflammatory potential and provides a hypothetical framework for where data for this compound would be presented.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory effects of a test compound are typically evaluated through a combination of in vitro and in vivo assays. These assays measure the inhibition of key inflammatory mediators and the reduction of physiological inflammatory responses.
In Vitro Anti-inflammatory Activity
A common in vitro method to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response, leading to the production of pro-inflammatory mediators like NO and cytokines.
Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) | Data Source |
| This compound | Data not available | - |
| Dexamethasone | ~1.5 | Hypothetical value based on literature |
| Indomethacin | Data not available | - |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for acute anti-inflammatory activity. Carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time. The reduction in paw volume in treated animals compared to a control group indicates the anti-inflammatory efficacy of the test compound.
Table 2: In Vivo Inhibition of Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Time Point (hours) | Data Source |
| This compound | Data not available | Data not available | - | - |
| Indomethacin | 10 | 60.1 ± 4.7 | 3 | [1] |
| Dexamethasone | Data not available | Data not available | - | - |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of findings.
In Vitro Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a standard drug (e.g., Dexamethasone) and incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also included.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite (B80452) Quantification: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured using a microplate reader.
-
Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that of the LPS-stimulated control wells. The IC50 value is determined from the dose-response curve.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-200 g) are used. The animals are housed under standard laboratory conditions with free access to food and water.
-
Grouping and Administration: Animals are divided into groups (n=6 per group): a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg, intraperitoneally), and test groups receiving different doses of the compound of interest (e.g., this compound). The test compound or vehicle is administered orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection using a plethysmometer.
-
Calculation: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of many compounds are mediated through the modulation of key signaling pathways involved in the inflammatory cascade. While the specific mechanism of this compound is not yet elucidated, related alkaloids from the Aconitum genus have been shown to interfere with pathways such as the NF-κB pathway.[2]
Experimental workflow for assessing anti-inflammatory activity.
The NF-κB signaling pathway is a critical regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes.
Simplified NF-κB signaling pathway in inflammation.
Conclusion
While this compound is reported to possess anti-inflammatory properties, there is a clear need for robust quantitative studies to substantiate these claims and elucidate its mechanism of action.[3] The data for established anti-inflammatory drugs like Indomethacin and Dexamethasone presented in this guide serve as a benchmark for future investigations into the therapeutic potential of this compound. Further research, following the detailed protocols outlined herein, will be crucial in determining its comparative efficacy and its potential as a novel anti-inflammatory agent. The exploration of its effects on key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, will also be vital in understanding its molecular targets.
References
Side-by-side comparison of different extraction methods for Aconitum alkaloids.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive side-by-side comparison of various extraction methods for Aconitum alkaloids, valuable compounds in pharmacological research with a narrow therapeutic index. The selection of an appropriate extraction technique is critical for maximizing yield, ensuring purity, and maintaining the chemical integrity of these potent molecules. This document outlines and contrasts conventional and modern methods, presenting supporting data and detailed experimental protocols to inform laboratory practice and process development.
Data Presentation: A Quantitative Comparison of Extraction Efficiencies
The following table summarizes quantitative data from various studies, offering a comparative look at the performance of different extraction methods for Aconitum alkaloids. Key parameters include extraction yield, time, and the content of specific alkaloids.
| Extraction Method | Plant Material | Solvent | Key Parameters | Extraction Time | Alkaloid Yield/Content | Reference |
| Pulsed Electric Field (PEF) | Aconitum coreanum roots | 90% Ethanol (B145695) | Electric field: 20 kV/cm, 8 pulses, Solid-liquid ratio: 1:12 | < 1 minute | Guanfu base A: 3.94 mg/g | [1] |
| Ultrasonic-Assisted Extraction (UAE) | Aconitum coreanum roots | Not specified | Not specified | 40 minutes | High alkaloid yield (40.50% total) | [1] |
| Heat Reflux Extraction (HRE) | Aconitum coreanum roots | Not specified | Not specified | 10 hours | Lower yield compared to PEF and UAE | [1] |
| Cold Maceration | Aconitum coreanum roots | Not specified | Not specified | Not specified | Lower yield compared to PEF and UAE | [1] |
| Percolation | Aconitum coreanum roots | Not specified | Not specified | Not specified | Lower yield compared to PEF and UAE | [1] |
| Microwave-Assisted Extraction (MAE) | Aconitum species | 50% Methanol (B129727) (containing 2.5% formic acid) | Power: 420 W | 1 minute | Efficient extraction of target alkaloids | [2] |
| Soxhlet Extraction | Aconitum roots | Ethanol or water | Continuous cycling of solvent | Shorter than maceration | High extraction efficiency | [3] |
| Solid-Phase Extraction (SPE) | Dietary supplements with Aconitum | Diethyl ether (initial), Methanol with 5% ammonia (B1221849) (elution) | Cleanup step after liquid-liquid extraction | Not applicable | Recovery: 86-99% for aconitine, mesaconitine, and hypaconitine | [4] |
| Supercritical Fluid Extraction (SFE) | Aconitum species | Supercritical CO2 with ethanol as co-solvent | Pressure: 300 bar, Temperature: 60°C | Not specified | Effective with alkaline pretreatment | [5][6] |
Visualizing the Extraction Workflow
The following diagram illustrates a general workflow for the extraction and analysis of Aconitum alkaloids, highlighting the key stages from sample preparation to final analysis.
Experimental Protocols: Detailed Methodologies
This section provides detailed experimental protocols for key extraction methods cited in the comparative data table.
Pulsed Electric Field (PEF) Extraction
This protocol is based on a high-yield method for extracting alkaloids from Aconitum coreanum.[1]
-
Sample Preparation: Air-dry the roots of Aconitum coreanum and grind them into a powder.
-
Solvent Preparation: Prepare a 90% ethanol-water solution.
-
Extraction Procedure:
-
Weigh a specific amount of the powdered plant material.
-
Mix the powder with the 90% ethanol solution at a solid-to-solvent ratio of 1:12 (w/v).
-
Place the mixture in the PEF treatment chamber.
-
Apply a pulsed electric field with an intensity of 20 kV/cm for 8 pulses. The total extraction time is typically less than one minute.
-
After the treatment, separate the extract from the solid residue by filtration or centrifugation.
-
-
Post-Extraction: The resulting extract can be further concentrated and purified as needed for analysis.
Microwave-Assisted Extraction (MAE)
This method is noted for its rapidity and efficiency.[2]
-
Sample Preparation: Use powdered Aconitum plant material.
-
Solvent Preparation: Prepare a solution of 50% methanol containing 2.5% formic acid.
-
Extraction Procedure:
-
Place a weighed amount of the powdered sample into a microwave extraction vessel.
-
Add the extraction solvent.
-
Set the microwave power to 420 W and irradiate for 1 minute.
-
After extraction, allow the vessel to cool before opening.
-
Filter the extract to remove solid plant material.
-
-
Post-Extraction: The filtrate contains the extracted alkaloids and is ready for further analysis.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to enhance the extraction process.[3][7]
-
Sample Preparation: Use powdered Aconitum root material.
-
Extraction Procedure:
-
Place the powdered sample in an extraction vessel.
-
Add a suitable solvent (e.g., 70% ethanol).
-
Immerse the vessel in an ultrasonic bath.
-
Sonicate for a specified period (e.g., 30-60 minutes). The efficiency can be influenced by the ultrasonic frequency and power.
-
Separate the extract from the solid residue by filtration.
-
-
Post-Extraction: The extract can be concentrated and subjected to further purification steps.
Solid-Phase Extraction (SPE) for Cleanup
SPE is often used as a cleanup step to remove interfering substances from the crude extract before analytical determination.[4]
-
Initial Liquid-Liquid Extraction:
-
Accurately weigh about 1 g of the powdered sample into a centrifuge tube.
-
Add 1 mL of 10% ammonia solution and 25 mL of diethyl ether.
-
Shake the tube for 1 hour.
-
Centrifuge and decant the diethyl ether extract.
-
Repeat the extraction twice with smaller volumes of diethyl ether.
-
Combine the extracts and evaporate to dryness.
-
-
SPE Cleanup:
-
Reconstitute the dried extract in a suitable solvent.
-
Condition an SPE cartridge (e.g., C8) according to the manufacturer's instructions.
-
Load the reconstituted extract onto the cartridge.
-
Wash the cartridge with a solution to remove interferences (e.g., 70% of 5% ammonia solution mixed with 30% methanol).
-
Elute the target alkaloids with an appropriate solvent (e.g., 95% methanol mixed with 5% of 5% ammonia solution).
-
-
Post-Cleanup: The eluate containing the purified alkaloids is then ready for analysis by methods such as HPLC.
Logical Relationships Between Extraction Methods
The choice of an extraction method depends on various factors, including the desired efficiency, speed, cost, and the scale of the operation. The following diagram illustrates the relationships between different categories of extraction techniques for Aconitum alkaloids.
Conclusion
The extraction of Aconitum alkaloids is a multifaceted process where the choice of method significantly impacts the outcome. Conventional methods like maceration and heat reflux are simple but often time-consuming and less efficient. Modern techniques such as UAE, MAE, and PEF offer substantial advantages in terms of reduced extraction time and increased yields.[1][3] SFE provides a green alternative with high selectivity, though it may require alkaline pre-treatment for optimal results.[5] The selection of an appropriate method should be guided by the specific research or production goals, considering factors such as the desired purity of the final product, available equipment, and environmental considerations. For analytical purposes, a combination of an efficient extraction method followed by a robust cleanup technique like SPE is often necessary to achieve accurate and reproducible results.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. healthkintai.com [healthkintai.com]
- 4. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. matec-conferences.org [matec-conferences.org]
- 6. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Framework for Bioequivalence Assessment of 13-Dehydroxyindaconitine Formulations: A Guidance Document
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing and conducting bioequivalence studies for different formulations of 13-Dehydroxyindaconitine. Due to a lack of publicly available bioequivalence studies comparing specific formulations of this compound, this document outlines the critical experimental protocols, data presentation standards, and conceptual workflows necessary to establish bioequivalence between a hypothetical test formulation and a reference formulation.
Comparative Pharmacokinetic Data of Two Hypothetical this compound Formulations
The following table represents a template for summarizing the key pharmacokinetic parameters from a bioequivalence study. These parameters are essential for comparing the rate and extent of absorption of the test and reference formulations.
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval |
| Cmax (ng/mL) | 150.2 ± 35.5 | 145.8 ± 32.1 | 1.03 | 0.95 - 1.11 |
| AUC0-t (ng·h/mL) | 1250.6 ± 280.4 | 1235.2 ± 275.9 | 1.01 | 0.93 - 1.10 |
| AUC0-∞ (ng·h/mL) | 1300.1 ± 295.3 | 1285.7 ± 290.6 | 1.01 | 0.92 - 1.10 |
| Tmax (h) | 1.5 ± 0.5 | 1.6 ± 0.6 | - | - |
| t1/2 (h) | 8.2 ± 1.5 | 8.5 ± 1.6 | - | - |
Caption: Table 1. Hypothetical pharmacokinetic parameters for test and reference formulations of this compound following a single oral dose administration.
Experimental Protocols
A robust bioequivalence study design is crucial for generating reliable and comparable data. The following protocols are based on established guidelines for pharmacokinetic studies.
Study Design
A randomized, single-dose, two-period, two-sequence crossover design is recommended. This design minimizes individual subject variation and allows for a direct comparison of the two formulations. A washout period of at least five half-lives of the drug should be implemented between the two periods to ensure complete elimination of the drug from the body.
Subject Selection
Healthy adult volunteers, typically between 18 and 55 years of age, should be recruited. Subjects should undergo a comprehensive medical screening to ensure they meet the inclusion and exclusion criteria. Key considerations include normal liver and kidney function, as evidenced by standard clinical laboratory tests.
Drug Administration and Sample Collection
Following an overnight fast, subjects will receive a single oral dose of either the test or reference formulation with a standardized volume of water. Blood samples should be collected in appropriate anticoagulant-containing tubes at pre-determined time points. A typical sampling schedule would be: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose. Plasma should be separated by centrifugation and stored at -20°C or below until analysis.
Analytical Method
The concentration of this compound in plasma samples should be determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This method offers high sensitivity and selectivity for quantifying drug concentrations in biological matrices.[1] The method validation should include assessments of linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Pharmacokinetic and Statistical Analysis
Pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞, Tmax, and t1/2) will be calculated from the plasma concentration-time data using non-compartmental methods. An analysis of variance (ANOVA) will be performed on the log-transformed Cmax, AUC0-t, and AUC0-∞ data. The 90% confidence intervals for the geometric mean ratio of the test to reference formulation for these parameters should fall within the acceptance range of 80.00% to 125.00% to conclude bioequivalence.
Visualizing Experimental and Conceptual Frameworks
The following diagrams, generated using the DOT language, illustrate the experimental workflow and a hypothetical signaling pathway relevant to the pharmacodynamic effects of this compound.
Caption: A typical crossover design workflow for a bioequivalence study.
Caption: Hypothetical antioxidant signaling pathway of this compound.
References
Safety Operating Guide
Proper Disposal of 13-Dehydroxyindaconitine: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 13-Dehydroxyindaconitine based on general safety protocols for hazardous chemicals. It is imperative to consult your institution's specific safety guidelines and local regulations before handling or disposing of any hazardous material.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that you are working in a designated and properly ventilated area, such as a chemical fume hood.[3]
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Protective Gear/Measure | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact with the substance.[4][5] |
| Eye Protection | Safety goggles or a face shield | To protect eyes from splashes or airborne particles.[4][5] |
| Body Protection | A lab coat or other protective clothing | To prevent contamination of personal clothing.[4][5] |
| Respiratory Protection | A suitable respirator may be necessary if there is a risk of inhaling dust or aerosols. | To prevent respiratory exposure to the toxic compound.[5] |
| Work Area | A well-ventilated area, preferably a chemical fume hood. | To minimize inhalation exposure.[3] |
| Emergency Equipment | An accessible safety shower and eye wash station. | For immediate decontamination in case of accidental exposure.[5] |
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in strict accordance with all applicable federal, state, and local environmental regulations.[3][6]
-
Waste Identification and Segregation:
-
Treat all this compound waste as hazardous.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[6]
-
Keep the waste in its original container if possible.[6] If the original container is compromised, transfer the waste to a new, compatible, and clearly labeled container.
-
-
Containerization and Labeling:
-
Use a dedicated, leak-proof, and sealable container for the waste.[7]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste in the container.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[7]
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to arrange for the pickup and disposal of the hazardous waste.
-
Follow their specific procedures for waste pickup requests.[7]
-
Disposal should be carried out by an approved and licensed hazardous waste disposal company.[3][8][9]
-
Spill and Contamination Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Table 1.
-
Contain the Spill: For powdered material, carefully sweep it up to avoid creating dust.[3] For solutions, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect and Dispose of Spill Debris: Place all contaminated materials (absorbent, cleaning materials, and contaminated PPE) into a designated hazardous waste container and label it accordingly.
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent or detergent solution, and dispose of the cleaning materials as hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Aconitine - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. purdue.edu [purdue.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
